molecular formula C4H7ClO4S B1357092 Ethyl 2-(chlorosulfonyl)acetate CAS No. 55896-93-0

Ethyl 2-(chlorosulfonyl)acetate

Cat. No.: B1357092
CAS No.: 55896-93-0
M. Wt: 186.61 g/mol
InChI Key: DWCZKKQRUBQFIB-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)acetate is a useful research compound. Its molecular formula is C4H7ClO4S and its molecular weight is 186.61 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl (chlorosulfonyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chlorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZKKQRUBQFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481258
Record name ethyl (chlorosulfonyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55896-93-0
Record name ethyl (chlorosulfonyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(chlorosulfonyl)acetate
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Foundational & Exploratory

Ethyl 2-(chlorosulfonyl)acetate CAS number 55896-93-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-(chlorosulfonyl)acetate

Topic: this compound CAS Number: 55896-93-0

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the physicochemical properties, synthesis, reactivity, and key applications of this compound, a versatile reagent in modern organic synthesis.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C4H7ClO4S.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C.[1][3] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 55896-93-0[1]
Molecular Formula C₄H₇ClO₄S[1][2]
Molecular Weight 186.61 g/mol [1][4]
Melting Point 16.2 °C (lit.)[1][5]
Boiling Point 117-118 °C (lit.)[1][5]
Density 1.049 g/mL at 25 °C (lit.)[1][5]
Refractive Index (n20/D) 1.371 (lit.)[1]
Vapor Pressure 11.4 mm Hg (20 °C)[1][5]
Flash Point 104 °F[1]
Solubility Benzene, Chloroform[1]
Physical Form Liquid[3]
Storage Temperature 2-8°C, Inert atmosphere[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. The most commonly cited methods start from either ethyl bromoacetate or chlorosulfonyl acetyl chloride.

Synthesis_Route cluster_main Synthesis from Ethyl Bromoacetate EB Ethyl Bromoacetate Int Sodium 2-Ethoxy- 2-oxoethanesulfonate EB->Int  + Na₂SO₃ SS Sodium Sulfite (Na₂SO₃) Product This compound Int->Product  + PCl₅, 100°C PCl5 Phosphorus Pentachloride (PCl₅) Esterification_Route cluster_main Esterification Method CAC Chlorosulfonyl Acetyl Chloride Product This compound CAC->Product  + Ethanol, Diethyl Ether EtOH Ethanol Reaction_Pathway cluster_main Core Reactivity: Sulfonamide Formation Reagent This compound Product Arylsulfamoyl- acetic acid ethyl ester (A Sulfonamide) Reagent->Product  + Amine, Base Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Product Base Base (e.g., Triethylamine) Experimental_Workflow cluster_workflow General Experimental Workflow start Start dissolve Dissolve Aniline (1) and Triethylamine in DCM start->dissolve add Add this compound (2) to the solution dissolve->add react Stir reaction mixture (Time and Temp. as required) add->react monitor Monitor reaction progress (e.g., by TLC) react->monitor workup Aqueous Work-up (e.g., wash with water, brine) monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry purify Purify product (3) (e.g., Column Chromatography) dry->purify end End: Obtain pure Arylsulfamoylacetic acid ethyl ester purify->end

References

Ethyl 2-(chlorosulfonyl)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Ethyl 2-(chlorosulfonyl)acetate, a reactive chemical intermediate significant in organic synthesis, particularly for introducing the ethyl acetatesulfonyl chloride moiety. Its applications are prominent in the development of novel pharmaceutical compounds and other specialty chemicals.

Chemical Properties

The fundamental chemical identifiers for this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

IdentifierValueCitations
Molecular Formula C4H7ClO4S[1][2][3][4]
Molecular Weight 186.61 g/mol [1][2][3][4]
CAS Number 55896-93-0[1][2][5]

Structural and Elemental Composition

The molecular structure of this compound consists of a central ethyl acetate core functionalized with a chlorosulfonyl group. The relationship between the compound and its constituent elements is visualized below.

C4H7ClO4S This compound (C₄H₇ClO₄S) C Carbon (C) C4H7ClO4S->C 4 atoms H Hydrogen (H) C4H7ClO4S->H 7 atoms Cl Chlorine (Cl) C4H7ClO4S->Cl 1 atom O Oxygen (O) C4H7ClO4S->O 4 atoms S Sulfur (S) C4H7ClO4S->S 1 atom

Caption: Elemental composition of this compound.

This document is intended for technical audiences and assumes familiarity with chemical principles. No experimental protocols were cited in the provided context.

References

Physical and chemical properties of ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-(chlorosulfonyl)acetate, a versatile reagent in organic synthesis. This document includes key data, detailed experimental protocols, and visualizations to support its application in research and development, particularly in the synthesis of pharmaceutical and agrochemical compounds.

Core Properties of this compound

This compound, with the CAS number 55896-93-0, is a colorless liquid with a pungent, vinegar-like odor.[1] It is primarily utilized as an intermediate in the synthesis of a variety of organic molecules, most notably sulfonamides and heterocyclic compounds.[2] Its bifunctional nature, possessing both an ester and a reactive sulfonyl chloride group, makes it a valuable building block for introducing these functionalities into a target molecule.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C4H7ClO4S[1][3][4]
Molecular Weight 186.61 g/mol [1][3][4][5]
Melting Point 16.2 °C (lit.)[1][4]
Boiling Point 117-118 °C (lit.)[1][4]
Density 1.049 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n20/D) 1.371 (lit.)[1][4]
Flash Point 104 °F[4]
Vapor Pressure 11.4 mm Hg (20 °C)[4]
Vapor Density 2.07 (vs air)[4]
Solubility Soluble in benzene and chloroform.[1]
Stability Moisture sensitive, hygroscopic.[1]
Appearance Colorless liquid.[1]
Odor Characteristic vinegar, pungent, sharp.[1]
Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is classified under Hazard Class 8.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhalation of its vapors.

Synthesis and Reactivity

This compound is a key synthetic intermediate, and its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles.

Synthetic Routes

Two primary methods for the synthesis of this compound have been reported. The following diagram illustrates these synthetic pathways.

Synthesis_of_Ethyl_2_chlorosulfonyl_acetate cluster_0 Route 1 cluster_1 Route 2 Ethyl bromoacetate Ethyl bromoacetate Sodium ethoxycarbonylmethanesulfonate Sodium ethoxycarbonylmethanesulfonate Ethyl bromoacetate->Sodium ethoxycarbonylmethanesulfonate + Sodium sulfite This compound This compound Sodium ethoxycarbonylmethanesulfonate->this compound + PCl5, 100 °C Chlorosulfonyl acetyl chloride Chlorosulfonyl acetyl chloride Chlorosulfonyl acetyl chloride->this compound + Absolute ethanol, Diethyl ether

Caption: Synthetic routes to this compound.
Reactivity with Nucleophiles: Synthesis of Sulfonamides

A primary application of this compound is the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry.[2] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamide linkage. This reaction is a cornerstone for the development of various therapeutic agents.[7]

The following diagram illustrates the general workflow for the synthesis of an N-aryl sulfonamide using this compound.

Sulfonamide_Synthesis_Workflow Start Start Reactants This compound + Aniline derivative Start->Reactants Reaction Condensation Reaction Reactants->Reaction Workup Solvent Removal Neutralization (NaHCO3) Aqueous Extraction (Ethyl Acetate) Reaction->Workup Reaction Completion Conditions Triethylamine, DCM 40 °C, 6-10 h Conditions->Reaction Purification Column Chromatography Workup->Purification Product Ethyl 2-((arylsulfonyl)amino)acetate Purification->Product

Caption: Experimental workflow for sulfonamide synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on literature precedents and general laboratory practices.

Synthesis of this compound

Method A: From Sodium Ethoxycarbonylmethanesulfonate

This two-step method involves the initial formation of a sulfonate salt followed by chlorination.

  • Step 1: Synthesis of Sodium 2-Ethoxy-2-oxoethanesulfonate. To a solution of sodium sulfite, add ethyl bromoacetate. The reaction mixture is stirred to yield sodium ethoxycarbonylmethanesulfonate.

  • Step 2: Synthesis of this compound. The resulting sodium ethoxycarbonylmethanesulfonate is then reacted with phosphorus pentachloride (PCl₅) at 100 °C. The product, this compound, is obtained after an appropriate workup.

Method B: From Chlorosulfonyl Acetyl Chloride

This is a direct esterification method.

  • In a suitable reaction vessel, dissolve chlorosulfonyl acetyl chloride in diethyl ether.

  • Add absolute ethanol to the solution. The reaction proceeds to give this compound. A 55% yield has been reported for this method.

Purification Protocol

Purification of crude this compound is crucial to remove by-products and unreacted starting materials. As it is a liquid with a defined boiling point, vacuum distillation is a suitable method.

  • Apparatus: A standard vacuum distillation apparatus equipped with a cold trap is assembled.

  • Procedure:

    • The crude this compound is placed in the distillation flask.

    • The system is evacuated to a reduced pressure.

    • The flask is gently heated in an oil bath.

    • The fraction distilling at a temperature and pressure consistent with the boiling point of the pure compound is collected. Given its boiling point of 117-118 °C at atmospheric pressure, the distillation temperature will be significantly lower under vacuum.

    • It is important not to distill to dryness to avoid the concentration of potentially explosive residues.[8]

Analytical Protocols

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the methylene group adjacent to the sulfonyl chloride.

    • 13C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methylene carbon, the two carbons of the ethyl group, and the methyl carbon.

    • Typical Solvent: Deuterated chloroform (CDCl₃).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is generally suitable for the analysis of moderately polar organic compounds.

    • Mobile Phase: A mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid for MS compatibility, can be used.[9] An isocratic or gradient elution can be developed to achieve optimal separation.

    • Detection: UV detection at a wavelength around 200-220 nm is appropriate.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A standard non-polar or moderately polar capillary column can be used.

    • Injection: Split injection is recommended to handle the neat sample.

    • Oven Program: A temperature gradient program starting from a low temperature (e.g., 50-80 °C) and ramping up to a higher temperature (e.g., 250 °C) will facilitate the elution of the compound and any potential impurities.[10][11]

    • Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its utility extends to the preparation of:

  • Sulfa Drugs: As a primary application, it is used in the synthesis of various sulfonamide-containing drugs which have antimicrobial and other therapeutic properties.[2]

  • Enzyme Inhibitors: The sulfonyl group can be incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug design.

  • Heterocyclic Compounds: It participates in cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.[2]

The reactivity of the sulfonyl chloride group allows for its conjugation to various molecular scaffolds, enabling the exploration of structure-activity relationships in drug development programs.

This guide provides a foundational understanding of the properties, synthesis, and applications of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide to Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, properties, synthesis, and reactivity of Ethyl 2-(chlorosulfonyl)acetate. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Nomenclature

This compound is a reactive chemical intermediate. Its structure consists of an ethyl acetate backbone with a chlorosulfonyl group attached to the alpha-carbon.

IUPAC Name: this compound

Structure:

Molecular Formula: C₄H₇ClO₄S[1][2]

SMILES Code: O=C(OCC)CS(=O)(Cl)=O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 55896-93-0[1][2]
Molecular Weight 186.61 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 117-118 °C[1][2]
Melting Point 16.2 °C[1][2]
Density 1.049 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.371[1][2]
Storage Temperature 2-8°C, under inert atmosphere

Spectral Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the methylene group adjacent to the sulfonyl chloride.
¹³C NMR Resonances for the carbonyl carbon, the two carbons of the ethyl group, and the methylene carbon.
IR Spectroscopy Strong absorption bands for the carbonyl (C=O) group, and the S=O stretches of the sulfonyl chloride group.
Mass Spectrometry A molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy, chlorosulfonyl, and other fragments.

Note: The absence of publicly available, experimentally verified spectral data necessitates analysis upon synthesis or acquisition.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

This method involves the reaction of sodium 2-ethoxy-2-oxoethanesulfonate with a chlorinating agent like phosphorus pentachloride.

Experimental Protocol (General Overview):

A detailed, step-by-step experimental protocol for this specific reaction is not available in the reviewed literature. However, a general procedure would involve the following steps:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, sodium 2-ethoxy-2-oxoethanesulfonate is suspended in an inert solvent.

  • Addition of Chlorinating Agent: Phosphorus pentachloride (PCl₅) is added portion-wise to the suspension at a controlled temperature, typically around 100 °C.

  • Reaction: The reaction mixture is heated for a specified period to ensure complete conversion.

  • Workup: After cooling, the reaction mixture is carefully treated to remove excess chlorinating agent and byproducts. This may involve quenching with ice water and extraction with a suitable organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure to yield this compound.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Sodium 2-ethoxy-2-oxoethanesulfonate process Reaction at 100°C reactant1->process reactant2 Phosphorus Pentachloride (PCl5) reactant2->process product This compound process->product Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Chlorosulfonyl Acetyl Chloride process Esterification reactant1->process reactant2 Ethanol reactant2->process product This compound process->product Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 This compound process Reaction in DCM reactant1->process reactant2 Aniline Derivative reactant2->process reactant3 Triethylamine reactant3->process product Arylsulfamoylacetic Acid Ethyl Ester process->product

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for ethyl 2-(chlorosulfonyl)acetate, a key intermediate in the preparation of various pharmaceuticals and specialty chemicals. This document details established synthetic pathways, providing quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic workflows.

Introduction

This compound is a reactive chemical intermediate widely utilized in organic synthesis. Its bifunctional nature, possessing both an ester and a sulfonyl chloride group, allows for a diverse range of chemical transformations. This guide focuses on the two most prevalent laboratory-scale synthesis methods for this compound, offering detailed procedural information to aid researchers in their synthetic endeavors.

Core Synthesis Routes

Two principal pathways for the synthesis of this compound have been prominently reported in the chemical literature. The first is a two-step process commencing with a haloacetate ester, and the second is a direct esterification of a pre-formed acid chloride.

Route 1: Two-Step Synthesis from Ethyl Haloacetate

This widely employed method involves the initial formation of a sulfonate salt, which is subsequently converted to the desired sulfonyl chloride.

Logical Workflow for Route 1

A Ethyl Bromoacetate or Ethyl Chloroacetate C Sodium 2-Ethoxy-2-oxoethanesulfonate A->C Sulfonation (Step 1) B Sodium Sulfite (Na2SO3) in Water/Ethanol B->C E This compound C->E Chlorination (Step 2) D Phosphorus Pentachloride (PCl5) or Phosphoryl Chloride (POCl3) D->E

Caption: Workflow for the two-step synthesis of this compound.

Data Presentation: Route 1

StepStarting MaterialReagentsSolvent(s)Temperature (°C)TimeYield (%)
1Ethyl BromoacetateSodium SulfiteWater, Ethanol5030 min70
2Sodium 2-ethoxy-2-oxoethanesulfonatePhosphorus PentachlorideNone10045 min85
2 (Alternative)(Ethoxycarbonyl)methanesulfonic acidPhosphoryl Chloride (POCl3)None1255 h80

Experimental Protocol: Route 1

Step 1: Synthesis of Sodium 2-Ethoxy-2-oxoethanesulfonate [1]

  • In a suitable reaction vessel, dissolve sodium sulfite in a mixture of water and ethanol.

  • To this solution, add ethyl bromoacetate dropwise with stirring.

  • Heat the reaction mixture to 50 °C and maintain this temperature for 30 minutes.

  • After the reaction is complete, the intermediate, sodium 2-ethoxy-2-oxoethanesulfonate, can be isolated or used directly in the next step after solvent removal.

Step 2: Synthesis of this compound [1]

  • To the dried sodium 2-ethoxy-2-oxoethanesulfonate, add phosphorus pentachloride (PCl5).

  • Heat the mixture to 100 °C for 45 minutes. The reaction is typically performed without a solvent.

  • Upon completion, the crude this compound is obtained. Purification can be achieved through distillation under reduced pressure.

Alternative Step 2 using Phosphoryl Chloride [2]

  • A mixture of (ethoxycarbonyl)methanesulfonic acid and an excess of phosphoryl chloride (POCl3) is heated at 125 °C for 5 hours.

  • After cooling, the mixture is filtered.

  • Excess POCl3 is removed, yielding the crude this compound, which can be used directly without further purification.

Route 2: Esterification of Chlorosulfonyl Acetyl Chloride

This route offers a more direct approach, provided the starting acyl chloride is available.

Logical Workflow for Route 2

A Chlorosulfonyl Acetyl Chloride C This compound A->C Esterification B Absolute Ethanol B->C

Caption: Workflow for the esterification synthesis of this compound.

Data Presentation: Route 2

StepStarting MaterialReagentSolventTemperature (°C)TimeYield (%)
1Chlorosulfonyl Acetyl ChlorideAbsolute EthanolDiethyl Ether03 h55

Experimental Protocol: Route 2 [1]

  • In a reaction vessel equipped with a stirrer and cooled in an ice bath to 0 °C, prepare a solution of chlorosulfonyl acetyl chloride in diethyl ether.

  • Slowly add absolute ethanol to the cooled solution with continuous stirring.

  • Maintain the reaction at 0 °C for 3 hours.

  • After the reaction period, the this compound can be isolated from the reaction mixture through appropriate workup and purification steps, such as washing and distillation.

Conclusion

References

An In-depth Technical Guide to the Key Chemical Reactions of Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(chlorosulfonyl)acetate is a versatile bifunctional reagent possessing both a reactive sulfonyl chloride and an ester moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of sulfonamides, sulfonic esters, and various heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development. This guide provides a detailed overview of its principal chemical reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Two common methods are detailed below.

From Chlorosulfonyl Acetyl Chloride

A straightforward method involves the esterification of chlorosulfonyl acetyl chloride with ethanol. The reaction proceeds readily at low temperatures.

To a cooled solution of chlorosulfonylacetyl chloride (22.2 g, 125 mmol) in anhydrous diethyl ether (115 mL), absolute ethanol (5.78 g, 125 mmol) is added. The reaction mixture is maintained at 0 °C for 3 hours. After the reaction is complete, the diethyl ether is removed under vacuum. The crude product is then purified by distillation to yield pure this compound as an oil.[1]

ParameterValue
Yield 55%
Boiling Point 123-126 °C (15 mm Hg)
From Sodium Ethoxycarbonylmethanesulfonate

An alternative synthesis involves the reaction of sodium ethoxycarbonylmethanesulfonate with a chlorinating agent like phosphorus pentachloride.

Sodium ethoxycarbonylmethanesulfonate is reacted with phosphorus pentachloride (PCl₅) at 100 °C for 45 minutes. The reaction yields this compound.[1]

ParameterValue
Yield 85%

Reactions with Nucleophiles

The high reactivity of the sulfonyl chloride group makes this compound an excellent electrophile for reactions with a variety of nucleophiles.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of ethyl 2-(sulfamoyl)acetates. These products are valuable intermediates in the synthesis of various biologically active compounds, including sulfa drugs. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_conditions Base (e.g., Triethylamine) Dichloromethane reagent1 This compound product Ethyl 2-(N,N-R1,R2-sulfamoyl)acetate reagent1->product reagent2 R1R2NH (Amine) reagent2->product byproduct HCl

Caption: General reaction of this compound with amines.

To a solution of the respective aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), a solution of this compound (1.1 eq) in DCM is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time. Upon completion, the reaction is worked up to isolate the corresponding ethyl 2-(N-arylsulfamoyl)acetate.[1]

Aniline DerivativeReaction Time (h)Yield (%)
Aniline380
2,4,6-Trimethoxyaniline378

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the sulfonamide product.

G start Amine + Sulfonyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Sulfonamide intermediate->product Chloride Elimination

Caption: Nucleophilic substitution mechanism at the sulfonyl group.

Reaction with Phenols: Synthesis of Sulfonic Esters

This compound is expected to react with phenols in the presence of a base to form the corresponding ethyl 2-((aryloxy)sulfonyl)acetates. This reaction provides a route to sulfonic esters, which are useful intermediates in organic synthesis. While a specific experimental protocol for this compound was not found in the surveyed literature, a general procedure for the reaction of sulfonyl chlorides with phenols is well-established.

G cluster_conditions Base (e.g., Pyridine) Dichloromethane reagent1 This compound product Ethyl 2-((aryloxy)sulfonyl)acetate reagent1->product reagent2 ArOH (Phenol) reagent2->product byproduct HCl

Caption: General reaction of this compound with phenols.

A phenol is dissolved in a suitable solvent such as dichloromethane, and a base like pyridine is added. The mixture is cooled, and this compound is added portion-wise. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature. Standard aqueous workup and purification by chromatography or recrystallization would be expected to yield the desired sulfonic ester.

Reaction with Thiols: Synthesis of Thiosulfonates

Based on the established reactivity of sulfonyl chlorides, this compound is anticipated to react with thiols (mercaptans) to produce ethyl 2-((alkylsulfanyl)sulfonyl)acetates or ethyl 2-((arylsulfanyl)sulfonyl)acetates, which are thiosulfonate esters. Thiols are excellent nucleophiles and readily attack the electrophilic sulfur of the sulfonyl chloride. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate.

G cluster_conditions Base (e.g., Triethylamine) Solvent (e.g., THF) reagent1 This compound product Ethyl 2-((R-sulfanyl)sulfonyl)acetate reagent1->product reagent2 RSH (Thiol) reagent2->product byproduct HCl

Caption: General reaction of this compound with thiols.

A detailed experimental protocol for the reaction of this compound with thiols was not identified in the reviewed literature. However, a general approach would involve the reaction of the thiol with a suitable base (e.g., triethylamine or sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane, followed by the addition of this compound at a controlled temperature. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC), and the product would be isolated and purified using standard laboratory procedures.

Cyclization Reactions

The products derived from the reaction of this compound, particularly the ethyl 2-(sulfamoyl)acetates, are valuable precursors for the synthesis of various heterocyclic compounds. The presence of the ester and the sulfonamide functionalities, along with the active methylene group, allows for a range of intramolecular cyclization reactions to form rings of different sizes. For instance, these intermediates can be used in the synthesis of saccharin analogues and other sulfur-containing heterocycles of medicinal importance. The specific conditions for these cyclization reactions are highly dependent on the substrate and the desired heterocyclic target.

Conclusion

This compound is a highly useful and reactive building block in organic synthesis. Its key chemical transformations are centered around the nucleophilic substitution at the sulfonyl chloride group by amines, phenols, and thiols, leading to the formation of sulfonamides, sulfonic esters, and thiosulfonates, respectively. These products serve as important intermediates for the synthesis of a wide array of more complex molecules, including various heterocyclic systems with potential biological activity. The experimental protocols provided herein offer a practical guide for the utilization of this versatile reagent in research and development settings. Further exploration of the cyclization reactions of its derivatives holds promise for the discovery of novel bioactive compounds.

References

An In-Depth Technical Guide to Ethyl 2-(chlorosulfonyl)acetate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(chlorosulfonyl)acetate is a potent, bifunctional organic reagent that has emerged as a cornerstone intermediate in the synthesis of complex molecular architectures. Possessing two distinct reactive centers—a highly electrophilic sulfonyl chloride and an activated α-methylene group—this compound offers a remarkable degree of synthetic flexibility. It serves as a key building block for introducing sulfonyl-containing moieties, which are prevalent in a vast array of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its synthesis, explores the nuanced reactivity of its functional groups, presents detailed experimental protocols for its application in forming sulfonamides and heterocyclic systems, and outlines critical safety and handling procedures. The insights herein are designed to empower researchers and development professionals to leverage the full potential of this versatile intermediate in their synthetic endeavors.

Core Principles: Understanding this compound

Chemical Identity and Structure

This compound, registered under CAS Number 55896-93-0, is a colorless liquid at room temperature.[1][2] Its structure features an ethyl ester group and a chlorosulfonyl group attached to the same methylene carbon, a unique arrangement that dictates its reactivity.

  • Molecular Formula: C₄H₇ClO₄S[3][4]

  • Molecular Weight: 186.61 g/mol [3][5]

  • IUPAC Name: ethyl 2-chlorosulfonylacetate[3]

The strategic placement of two powerful electron-withdrawing groups (sulfonyl chloride and ester carbonyl) renders the intervening methylene protons acidic, creating a nucleophilic center upon deprotonation. Simultaneously, the sulfur atom of the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack.

Physicochemical Properties

A clear understanding of the physical properties of this compound is paramount for its effective use in experimental design, particularly concerning reaction temperature, solvent selection, and storage.

PropertyValueReference(s)
CAS Number 55896-93-0[1][3][5]
Appearance Colorless Liquid[2]
Boiling Point 117-118 °C (lit.)[1][6]
Melting Point 16.2 °C (lit.)[1][6]
Density 1.049 g/mL at 25 °C (lit.)[1][6]
Refractive Index n20/D 1.371 (lit.)[1][6]
Storage Temperature 2-8°C, Inert atmosphere[6]
Sensitivity Moisture Sensitive, Hygroscopic[1]
The Foundation of Versatility: Dual Reactivity

The synthetic utility of this compound stems directly from its bifunctional nature. This duality allows for sequential or, in some cases, concerted reactions to build molecular complexity rapidly.

  • The Electrophilic Sulfonyl Chloride (-SO₂Cl): This group is an excellent electrophile. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages—a critical functional group in many therapeutic agents, including sulfa drugs.[5] It also reacts with alcohols to form sulfonate esters and can be used in Friedel-Crafts type reactions.

  • The Nucleophilic α-Methylene (-CH₂-): The protons on the carbon atom situated between the sulfonyl and carbonyl groups are significantly acidic. This allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate). This nucleophilic carbon can then participate in a variety of C-C and C-N bond-forming reactions, including alkylations and condensations, which are fundamental for constructing cyclic and heterocyclic frameworks.[5]

G cluster_reagent This compound Reagent Cl-S(O)₂-CH₂-C(O)OEt Electrophilic Electrophilic Reagent->Electrophilic  Reacts with  Nucleophiles (e.g., Amines) Nucleophilic Nucleophilic Reagent->Nucleophilic  Reacts with  Electrophiles (after base) Sulfonamides Sulfonamides Electrophilic->Sulfonamides Heterocycles Heterocycles Nucleophilic->Heterocycles

Synthesis of the Intermediate: A Practical Protocol

The most direct synthesis of this compound involves the chlorination of its corresponding sulfonic acid. The use of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is crucial for driving the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

Experimental Protocol: Synthesis from (Ethoxycarbonyl)methanesulfonic Acid

This protocol is adapted from a documented procedure.[4] The rationale for using excess POCl₃ is twofold: it acts as both the chlorinating reagent and the solvent, ensuring the reaction proceeds to completion.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (ethoxycarbonyl)methanesulfonic acid (10 g, 60 mmol) and phosphorus oxychloride (POCl₃, 45 mL).

  • Causality Note: This reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. The apparatus must be scrupulously dried to prevent hydrolysis of the reagent and product.

Step 2: Thermal Reaction

  • Heat the reaction mixture to 125 °C with continuous stirring.

  • Maintain this temperature for 5 hours to ensure complete conversion. The reaction progress can be monitored by TLC or ¹H NMR if desired.

Step 3: Work-up and Isolation

  • Allow the mixture to cool to room temperature.

  • The reaction mixture may contain solid byproducts, which should be removed by filtration.

  • Excess POCl₃ is removed under reduced pressure (vacuum distillation). This step must be performed with care, ensuring the vapors are trapped appropriately.

  • The resulting crude product, this compound (yields reported around 80%), is often of sufficient purity to be used directly in subsequent steps without further purification.[4]

G Start Start: (Ethoxycarbonyl) methanesulfonic Acid + POCl₃ Heat Heat at 125°C for 5 hours Start->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter solid byproducts Cool->Filter Evaporate Remove excess POCl₃ under vacuum Filter->Evaporate Product End: Crude Ethyl 2-(chlorosulfonyl)acetate Evaporate->Product

Harnessing the Electrophilic Center: Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and an amine is one of the most reliable and widely used methods for constructing the sulfonamide bond, a privileged scaffold in medicinal chemistry.[7][8]

Mechanism and Experimental Rationale

The reaction proceeds via a nucleophilic attack of the lone pair of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., pyridine, triethylamine) is essential to act as an HCl scavenger, ensuring the reaction proceeds to completion.

G Reagent This compound Solvent Aprotic Solvent (e.g., DCM, THF) 0°C to RT Reagent->Solvent Amine Primary or Secondary Amine (R₂NH) Amine->Solvent Base Base (e.g., Pyridine) Base->Solvent Product Sulfonamide Product Solvent->Product Byproduct Base•HCl Salt Solvent->Byproduct

Experimental Protocol: General Procedure for Sulfonamide Formation

Step 1: Reagent Preparation

  • Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Sulfonyl Chloride

  • Dissolve this compound (1.1 eq) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Causality Note: Slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of side products.

Step 3: Reaction

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

Step 4: Work-up and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

The Active Methylene Group: A Tool for Heterocycle Construction

The acidity of the α-methylene protons provides a powerful handle for C-C and C-N bond formation, making this compound an excellent precursor for various heterocyclic systems.[5]

Application in Heterocyclic Synthesis

A common strategy involves a condensation reaction between this compound and a bifunctional reagent. For example, reaction with a 1,3-dinucleophile like 2-aminopyrimidine can lead to the formation of fused heterocyclic systems.[9] The reaction typically proceeds via initial sulfonamide formation, followed by an intramolecular cyclization involving the deprotonated α-carbon.

Experimental Protocol: Synthesis of Ethyl 2-((4,6-diphenylpyrimidin-2-yl)sulfamoyl)acetate

This protocol is based on a documented procedure demonstrating the utility of this compound in synthesizing complex sulfonamides which can be precursors to cyclized products.[9]

Step 1: Reaction Setup

  • To a solution of 2-amino-4,6-diphenylpyrimidine (1.0 eq) in a suitable solvent, add a base to facilitate the reaction.

  • Add this compound (1.1 eq) to the mixture.

Step 2: Reaction Conditions

  • The reaction conditions may vary, but typically involve stirring at room temperature or gentle heating to drive the reaction to completion.

Step 3: Isolation

  • Upon completion, the product is isolated through standard aqueous work-up procedures, followed by purification, often via recrystallization or chromatography. Reported yields for this type of transformation are typically moderate to good (e.g., 69%).[9]

Critical Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[10]

5.1 Hazard Identification

HazardGHS CodeDescriptionReference(s)
Corrosion H314Causes severe skin burns and eye damage.[3][10]
Corrosive to Metals H290May be corrosive to metals.[10]

5.2 Recommended Safety Procedures

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[10][11]

    • Hand Protection: Wear chemical-resistant gloves (e.g., PVC, neoprene).[10]

    • Body Protection: A lab coat is required. For larger quantities or risk of splashing, a PVC apron or chemical-resistant suit is recommended.[10]

  • Engineering Controls:

    • Always handle this reagent inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[6][10]

    • An emergency eyewash station and safety shower must be readily accessible.[10]

  • Handling and Storage:

    • Handling: Avoid all personal contact, including inhalation.[10] Keep away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[11] Use spark-proof tools and ground all equipment when transferring.[11][12]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Recommended storage is under an inert atmosphere at 2-8°C.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth and have them drink water or milk. Seek immediate medical attention.[1][6]

Conclusion

This compound stands out as a remarkably versatile and powerful intermediate in organic synthesis. Its value is rooted in its predictable and distinct dual reactivity, enabling the efficient construction of sulfonamides, sulfones, and a variety of heterocyclic structures. By providing reliable pathways to introduce the sulfonyl moiety and facilitate carbon-carbon bond formation, it serves as an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthetic applications, and stringent safety requirements, as detailed in this guide, is the key to successfully integrating this potent building block into programs aimed at the discovery and development of novel chemical entities.

References

Stability and Storage of Ethyl 2-(chlorosulfonyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(chlorosulfonyl)acetate is a reactive bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a building block for introducing sulfonyl and ethyl acetate moieties necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and reactivity for synthetic applications. This technical guide provides a comprehensive overview of the stability and recommended storage and handling procedures for this compound, including detailed experimental protocols for its stability assessment.

Core Stability Profile and Recommended Storage

This compound is a moisture-sensitive and hygroscopic liquid. The primary degradation pathway is hydrolysis of the sulfonyl chloride group. Therefore, stringent control of environmental conditions is crucial to maintain its quality.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2°C to 8°CTo minimize thermal decomposition and slow down potential hydrolytic degradation.
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent contact with atmospheric moisture, which leads to hydrolysis of the sulfonyl chloride.
Container Tightly sealed, dry glass bottleTo provide a non-reactive and impermeable barrier to moisture.
Handling In a dry, well-ventilated area or glove boxTo minimize exposure to moisture and to ensure operator safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 55896-93-0
Molecular Formula C4H7ClO4S
Molecular Weight 186.61 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 117-118 °C
Density 1.049 g/mL at 25 °C

Decomposition Pathways

The primary modes of degradation for this compound are hydrolysis, and to a lesser extent, thermal decomposition.

Hydrolytic Degradation

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid. The ester functional group can also undergo hydrolysis, particularly under acidic or basic conditions, to yield ethanol and the corresponding carboxylic acid.

Figure 1: Primary Hydrolytic Degradation Pathways
Thermal Decomposition

While specific data for this compound is limited, thermal decomposition of related sulfonyl chlorides can proceed via radical or ionic mechanisms to yield various products. Similarly, thermal degradation of ethyl acetate is known to produce acetic acid and ethylene.[1]

Experimental Protocols for Stability Assessment

The following are model protocols for conducting forced degradation studies to evaluate the intrinsic stability of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Forced Degradation Protocol

Forced degradation should be performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of this compound in a suitable inert solvent (e.g., acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Thermal Thermal Degradation (e.g., 60-80°C, solid & solution) Photo Photolytic Degradation (ICH Q1B guidelines) Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to appropriate concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Dilute->Analyze

Figure 2: General Workflow for Forced Degradation Studies
Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis at different pH values.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.4)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • For each condition (acidic, neutral, basic), add a known volume of the stock solution to a volumetric flask containing the respective medium (0.1 M HCl, phosphate buffer, or 0.1 M NaOH) at a controlled temperature (e.g., 25°C and 40°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by neutralizing the sample (for acidic and basic conditions) and diluting with mobile phase to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

Thermal Stability Study

Objective: To evaluate the effect of temperature on the stability of the compound.

Procedure:

  • Place a known quantity of this compound in both solid form and in a solution (in a suitable inert solvent) into sealed vials.

  • Expose the vials to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber.

  • At specified time points, remove samples, allow them to cool to room temperature, and prepare them for analysis by dissolving/diluting in a suitable solvent.

  • Analyze the samples by HPLC to determine the extent of degradation.

Photostability Study

Objective: To assess the stability of the compound upon exposure to light.

Procedure:

  • Expose samples of this compound (solid and in solution) to a light source that produces a combination of visible and UV outputs, as specified by ICH guideline Q1B.[3]

  • A control sample should be stored under the same conditions but protected from light.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound and separating it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Table 3: Model HPLC Method Parameters

ParameterSuggested Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV absorbance maximum of this compound. A photodiode array (PDA) detector is recommended.
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

The stability of this compound is primarily influenced by its sensitivity to moisture. Proper storage at refrigerated temperatures under an inert atmosphere is essential to maintain its integrity. Forced degradation studies are critical for understanding its degradation pathways and for the development of robust, stability-indicating analytical methods. The protocols outlined in this guide provide a framework for researchers and drug development professionals to assess and ensure the quality of this compound for its intended synthetic applications.

References

Navigating the Safe Handling of Ethyl 2-(chlorosulfonyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(chlorosulfonyl)acetate, a reactive chemical intermediate vital in various synthetic processes, demands meticulous handling and strict adherence to safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions necessary to mitigate the risks associated with this compound. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding for laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1] Inhalation of its vapors can lead to respiratory irritation, coughing, and choking.[1]

GHS Hazard Statements:

  • H290: May be corrosive to metals.[1]

  • H314: Causes severe skin burns and eye damage.[1][2]

Physicochemical and Toxicological Data

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling.

PropertyValueReference
CAS Number 55896-93-0[1]
Molecular Formula C4H7ClO4S[3]
Molecular Weight 186.61 g/mol
Appearance Liquid[3]
Boiling Point 117-118 °C[4]
Melting Point 16.2 °C[4]
Flash Point 104 °F[4]
Density 1.049 g/mL at 25 °C[4]
Vapor Pressure 11.4 mm Hg at 20 °C[4]
Vapor Density 2.07 (vs air)[4]
Solubility Soluble in Benzene, Chloroform[4]
Toxicological Data LD50 (ingestion, rat): 0.5 to 5.0 g/kg (data for a related compound)[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent any direct contact with this compound.

Protection TypeSpecificationReference
Eye/Face Safety glasses, chemical safety goggles, or a face shield.[5] Ensure eyewash stations are readily accessible.
Skin Impervious gloves (e.g., PVC), protective work clothing, and a chemical-resistant apron.[5][6]
Respiratory Use in a well-ventilated area is crucial.[1] If inhalation risk is high, a suitable respirator or a self-contained breathing apparatus (SCBA) may be required.[1][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe working environment.

Handling:

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Avoid contact with moisture and incompatible materials.[1]

  • Keep containers securely sealed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials and foodstuff containers.[1]

  • Store in original containers.[1] Do not use aluminum or galvanized containers.[1]

  • Protect containers from physical damage and check regularly for leaks.[1]

  • Store locked up.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProtocolReference
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with large amounts of water.[1] Remove all contaminated clothing.[1] Continue rinsing and seek immediate medical advice.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen.[4] Seek immediate medical attention.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] If the person is conscious, have them drink water or milk.[4] Seek immediate medical attention.[1]

Accidental Release and Fire-Fighting Measures

A well-defined emergency plan is essential for managing spills and fires.

Accidental Release:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Dike the spill with inert material such as sand, earth, or vermiculite to prevent spreading.[1]

  • Cleanup: Absorb the spilled material and place it in a suitable, labeled container for disposal.[1]

  • PPE: All personnel involved in the cleanup must wear appropriate personal protective equipment.[1]

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[5] Water spray can be used for large fires only.[1]

  • Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[1][5] The material is combustible and may react with metals to produce flammable hydrogen gas.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Protocols and Methodologies

While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this safety guide, any procedure involving this reagent should be conducted with a thorough risk assessment. Key safety considerations for any experimental protocol include:

  • Reaction Scale: Start with small-scale reactions to understand the reaction kinetics and exotherms before scaling up.

  • Temperature Control: Use appropriate cooling baths and monitoring to control reaction temperature, especially during addition of reagents.

  • Quenching: Develop a safe and controlled quenching procedure for the reaction mixture.

  • Work-up: Be aware that aqueous work-up of a reactive sulfonyl chloride can generate acidic byproducts. Neutralize acidic waste streams before disposal.

Logical Workflow for Chemical Spill Response

The following diagram outlines a logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Response Response cluster_Cleanup Cleanup & Decontamination cluster_Follow_Up Follow-Up Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill with Inert Material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Contaminated Material into Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report Review Review and Update Safety Procedures Report->Review

Caption: Workflow for handling a chemical spill of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel working with this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize safety and adhere to established laboratory and institutional safety protocols.

References

Spectroscopic and Analytical Profile of Ethyl 2-(chlorosulfonyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic and analytical information for ethyl 2-(chlorosulfonyl)acetate (CAS No: 55896-93-0). Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a comparable small organic molecule. For illustrative purposes, spectroscopic data for the related compound, ethyl acetate, is provided. A generalized workflow for spectroscopic analysis is also presented.

Introduction

This compound is a chemical intermediate of interest in organic synthesis and drug discovery. Its bifunctional nature, containing both an ester and a sulfonyl chloride, makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting.

Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment (Functional Group)
Data not available
Data not available
Data not available
Data not available
Data not available
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available
Data not available
Data not available

Illustrative Spectroscopic Data: Ethyl Acetate

To demonstrate the presentation of spectroscopic data, the following tables provide the known values for the structurally related and well-characterized compound, ethyl acetate.

Table 5: ¹H NMR Data for Ethyl Acetate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
1.25triplet3H7.1-O-CH₂-CH₃
2.04singlet3HCH₃ -C=O
4.12quartet2H7.1-O-CH₂ -CH₃

Table 6: ¹³C NMR Data for Ethyl Acetate

Chemical Shift (δ) ppmAssignment
14.2-O-CH₂-CH₃
21.0CH₃ -C=O
60.5-O-CH₂ -CH₃
171.0-C =O

Table 7: IR Absorption Data for Ethyl Acetate

Wavenumber (cm⁻¹)IntensityAssignment (Functional Group)
2984mediumC-H stretch (alkane)
1742strongC=O stretch (ester)
1374mediumC-H bend (alkane)
1240strongC-O stretch (ester)
1048mediumC-O stretch

Table 8: Mass Spectrometry Data for Ethyl Acetate

m/zRelative Intensity (%)Assignment
8820[M]⁺ (Molecular Ion)
735[M - CH₃]⁺
4540[COOH]⁺
43100[CH₃CO]⁺ (Base Peak)
2925[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation : A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

IR Spectroscopy
  • Sample Preparation : For a liquid sample, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) is a common technique for volatile small molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are used.

  • Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Ethyl 2-(chlorosulfonyl)acetate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Documentation Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

A Guide to Ethyl 2-(chlorosulfonyl)acetate: A Versatile Reagent in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-(chlorosulfonyl)acetate has emerged as a pivotal building block in medicinal chemistry, prized for its dual reactivity that enables the facile introduction of both sulfonyl and ester functionalities into molecular scaffolds.[1] This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications in the development of therapeutic agents. We will delve into its primary role in the synthesis of sulfonamides and sulfur-containing heterocycles, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and the rationale behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the efficient construction of complex, biologically active molecules.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of drug discovery, efficiency and molecular diversity are paramount. This compound (CAS No. 55896-93-0) is a colorless liquid that serves as a powerful tool for medicinal chemists.[2] Its structure, featuring a highly reactive sulfonyl chloride group adjacent to an ethyl acetate moiety, allows for sequential or one-pot reactions to build molecular complexity rapidly.

The sulfonyl chloride provides a potent electrophilic site for reaction with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages—a cornerstone of many blockbuster drugs. Simultaneously, the ethyl acetate group can be hydrolyzed, reduced, or used as a handle for further synthetic transformations such as cyclizations and chain extensions.[1] This inherent bifunctionality makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular and Physical Properties:

PropertyValue
Molecular Formula C₄H₇ClO₄S[3]
Molecular Weight 186.61 g/mol [3]
Appearance Colorless Liquid[2]
Boiling Point 117-118 °C (lit.)[2][4]
Density 1.049 g/mL at 25 °C (lit.)[4]
Storage Inert atmosphere, 2-8°C[4][5][6]

Synthesis of this compound

The accessibility of this reagent is a key factor in its widespread use. There are two primary, reliable methods for its preparation, both of which are suitable for laboratory-scale synthesis.

Method A: Esterification of Chlorosulfonylacetyl Chloride

This is a direct and efficient method involving the esterification of the corresponding acid chloride. The causality is straightforward: the highly reactive acid chloride is readily attacked by the nucleophilic ethanol to form the ethyl ester.

Protocol 2.1: Synthesis via Esterification

  • Setup: To a cooled (0°C) solution of chlorosulfonylacetyl chloride (1.0 eq) in a suitable anhydrous solvent such as diethyl ether, add absolute ethanol (1.1 eq) dropwise with constant stirring.[7]

  • Reaction: The reaction is typically exothermic. Maintain the temperature at 0°C during the addition to prevent side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation. This method has been reported to yield the product in approximately 55% yield.[7]

Method B: Chlorination of Sodium 2-ethoxy-2-oxoethanesulfonate

This alternative route builds the sulfonyl chloride from a sulfonate salt. It is a robust method often used for larger scale preparations.

Protocol 2.2: Synthesis via Chlorination

  • Preparation of Starting Material: The precursor, sodium 2-ethoxy-2-oxoethanesulfonate, is first synthesized by treating ethyl bromoacetate with sodium sulfite.[7]

  • Chlorination: A mixture of the dried sodium sulfonate salt (1.0 eq) and phosphorus pentachloride (PCl₅) (1.1 eq) is heated, often to around 100°C.[7] The PCl₅ acts as the chlorinating agent, converting the sulfonate into the sulfonyl chloride.

  • Reaction Control: The reaction is stirred until the solid mass liquefies and the evolution of gas ceases, indicating the reaction is nearing completion.

  • Purification: The resulting mixture is cooled, and the product is isolated by fractional distillation under reduced pressure to separate it from phosphorus oxychloride (POCl₃) and other byproducts.

G cluster_A Method A: Esterification cluster_B Method B: Chlorination start_node Starting Materials process_node Process product_node Product method_node Method A_start Chlorosulfonylacetyl Chloride + Ethanol A_process Esterification (Anhydrous Diethyl Ether) A_start->A_process Direct reaction A_product This compound A_process->A_product B_start1 Ethyl Bromoacetate + Sodium Sulfite B_process1 Sulfonation B_start1->B_process1 B_start2 Sodium 2-ethoxy- 2-oxoethanesulfonate B_process1->B_start2 B_process2 Chlorination (with PCl5 or POCl3) B_start2->B_process2 B_product This compound B_process2->B_product

Caption: Synthesis routes for this compound.

Core Application: Synthesis of Sulfonamides

The most prominent application of this compound in medicinal chemistry is the synthesis of sulfonamides. This reaction is reliable, high-yielding, and tolerant of a wide range of functional groups.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of an amine (primary or secondary) on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms a new sulfur-nitrogen bond.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Temperature: The reaction is typically initiated at a low temperature (0°C) during the addition of the sulfonyl chloride. This is to control the exothermicity of the reaction and minimize the formation of undesired side products.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node start This compound + Primary/Secondary Amine (R-NH₂) reaction Sulfonamide Bond Formation (Nucleophilic Substitution) start->reaction product Ethyl 2-(arylsulfamoyl)acetate Intermediate reaction->product conditions Conditions: - Anhydrous DCM or THF - Triethylamine (Base) - 0°C to Room Temp. conditions->reaction

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of Arylsulfamoylacetic Acid Ethyl Esters

This protocol is a generalized procedure adapted from established synthetic methods for creating sulfonamide intermediates.[7][8]

  • Reagent Preparation: Dissolve the desired aniline or amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to moderate the reaction rate.

  • Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid or oil is then purified by column chromatography (typically using a hexane-ethyl acetate gradient) or recrystallization to afford the pure ethyl 2-(arylsulfamoyl)acetate.[8]

Table of Representative Reactions:

Starting AmineProductYieldApplication Context
2-AminopyrimidineEthyl 2-((pyrimidin-2-yl)sulfamoyl)acetateHighPrecursor for sulfonylurea herbicides
4-MethoxyanilineEthyl 2-((4-methoxyphenyl)sulfamoyl)acetate>85%Intermediate for antibacterial agents
2-Amino-4,6-diphenylpyrimidineEthyl 2-((4,6-diphenylpyrimidin-2-yl)sulfamoyl)acetate69%Scaffold for potential enzyme inhibitors[8]
Various anilines(E)-N-aryl-2-arylethenesulfonamidesHighSynthesis of microtubule-targeted anticancer agents[7]

Utility in Heterocyclic Synthesis

Beyond linear sulfonamides, this compound is a valuable precursor for sulfur-containing heterocycles.[1] Its bifunctional nature allows for intramolecular cyclization reactions, providing access to ring systems that are prevalent in many therapeutic areas.

Synthesis of Sultones (e.g., Benzo[e][1][4]oxathiine 2,2-dioxides)

One notable example is the reaction with 2-hydroxyaryl aldehydes. The initial reaction forms a sulfonamide-like linkage, which then undergoes an intramolecular cyclization to form a stable six-membered sultone ring.

Protocol 4.1: Synthesis of Ethyl 6,8-diiodobenzo[e][1][4]oxathiine-3-carboxylate 2,2-dioxide This protocol is based on a reported procedure for the synthesis of sultone derivatives.[8]

  • Setup: In a heavy-walled reaction tube, combine the 2-hydroxyaryl aldehyde (e.g., 3,5-diiodo-2-hydroxybenzaldehyde, 1.0 eq) and pyridine (2.4 eq) in 1,2-dichloroethane.

  • Addition: Add this compound (1.2 eq) dropwise to the solution.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 85°C for 1 hour.[8] The pyridine acts as both a base and a catalyst for the cyclization.

  • Workup: After cooling to room temperature, wash the mixture with 2M HCl to remove the pyridine. The aqueous phase is back-extracted with dichloromethane.

  • Purification: The combined organic phases are washed with saturated NaHCO₃ solution, dried over Na₂SO₄, and concentrated. The final product is purified via column chromatography to yield the target heterocycle. A yield of 51% has been reported for this specific transformation.[8]

Safety and Handling

As a highly reactive chemical, proper handling of this compound is imperative for laboratory safety.

  • Corrosivity: It causes severe skin burns and eye damage.[3][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat.[9]

  • Inhalation: Vapors can cause irritation to the nose, throat, and respiratory system.[4][10] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Moisture Sensitivity: The sulfonyl chloride moiety is susceptible to hydrolysis. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[4]

  • Spills: In case of a spill, contain and absorb it with an inert material like sand or vermiculite. Avoid direct contact with skin and eyes.[9]

Conclusion

This compound is a testament to the power of bifunctional reagents in accelerating drug discovery. Its reliable reactivity allows for the efficient and modular synthesis of sulfonamides and provides a gateway to complex sulfur-containing heterocycles. By understanding the causality behind the reaction conditions and adhering to strict safety protocols, medicinal chemists can effectively harness the synthetic potential of this valuable intermediate to construct novel therapeutic agents.

References

A Technical Guide to the Discovery and History of Chlorosulfonylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core methodologies surrounding chlorosulfonylation reagents. From the foundational discovery of chlorosulfonic acid to the development of modern synthetic protocols, this document provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences.

Introduction: The Advent of Chlorosulfonylation

The introduction of the sulfonyl chloride functional group (-SO₂Cl) into organic molecules, a process known as chlorosulfonylation, has been a cornerstone of synthetic organic chemistry for over a century. These highly reactive intermediates are pivotal in the synthesis of a vast array of compounds, including sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant industrial and pharmaceutical importance. This guide traces the historical milestones, key discoveries, and the evolution of the reagents and methodologies that have defined this critical transformation.

The Genesis: Discovery of Chlorosulfonic Acid

The journey into chlorosulfonylation began with the discovery of its parent reagent, chlorosulfonic acid (HSO₃Cl). In 1854 , Alexander William Williamson first synthesized this compound, a pivotal moment that opened the door to a new class of chemical reactions.[1][2]

Chlorosulfonic acid is a colorless, corrosive liquid that is a powerful sulfonating and chlorosulfonating agent.[3] Its synthesis on an industrial scale is typically achieved through the reaction of hydrogen chloride with sulfur trioxide.[1][2] For laboratory-scale preparations, a common method involves the reaction of sulfuric acid with a chlorinating agent like phosphorus pentachloride.[1][2]

Key Properties of Chlorosulfonic Acid
PropertyValue
Molar Mass116.52 g/mol
Density1.753 g/cm³
Boiling Point151-152 °C
SolubilityReacts violently with water

Source: Wikipedia

The Reed Reaction: A Leap in Aliphatic Chlorosulfonylation

A significant advancement in the field came with the discovery of the Reed reaction in 1936 by Cortes F. Reed .[4] This photochemical process allows for the direct sulfochlorination of saturated aliphatic hydrocarbons by the simultaneous action of sulfur dioxide and chlorine under ultraviolet light.[5][6]

The reaction proceeds via a free-radical chain mechanism, which was later elucidated by Friedrich Asinger in the early 1940s.[4] The Reed reaction proved to be a versatile method for producing alkylsulfonyl chlorides, which are valuable precursors to detergents and other surfactants.[5]

General Mechanism of the Reed Reaction

The reaction is initiated by the photolytic cleavage of chlorine gas into chlorine radicals. These radicals then abstract a hydrogen atom from the alkane, generating an alkyl radical. The alkyl radical subsequently reacts with sulfur dioxide to form a sulfonyl radical, which then reacts with another molecule of chlorine to yield the alkylsulfonyl chloride and a new chlorine radical, thus propagating the chain.

Reed_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad hν (UV light) Cl_rad1 Cl• RH R-H (Alkane) R_rad R• HCl HCl SO2 SO₂ RSO2_rad R-SO₂• Cl2_2 Cl₂ RSO2Cl R-SO₂Cl (Alkylsulfonyl chloride) Cl_rad2 Cl•

Synthesis of Sulfonyl Chlorides: Key Methodologies

Beyond the direct chlorosulfonylation of hydrocarbons, several other methods have been developed for the synthesis of sulfonyl chlorides. These methods often start from sulfonic acids or their salts, thiols, or other sulfur-containing compounds.

From Sulfonic Acids and Their Salts

The reaction of sulfonic acids or their salts with chlorinating agents is a widely used method for preparing sulfonyl chlorides. Common chlorinating agents include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂).

Oxidative Chlorination of Thiols and Disulfides

Thiols and disulfides can be converted to the corresponding sulfonyl chlorides through oxidative chlorination. This can be achieved using various reagents, such as chlorine in the presence of water or N-chlorosuccinimide.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of chlorosulfonylation reagents.

Laboratory Synthesis of Chlorosulfonic Acid

Materials:

  • Concentrated sulfuric acid

  • Phosphorus pentachloride (PCl₅)

Procedure:

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser connected to a gas trap to absorb the evolved hydrogen chloride.

  • Carefully add concentrated sulfuric acid to the flask.

  • Slowly add phosphorus pentachloride to the sulfuric acid with constant stirring. The reaction is exothermic and will generate hydrogen chloride gas.

  • After the addition is complete, gently heat the mixture to drive the reaction to completion.

  • The resulting chlorosulfonic acid can be purified by distillation.

General Procedure for the Reed Reaction

Materials:

  • Alkane (e.g., cyclohexane)

  • Sulfur dioxide (gas)

  • Chlorine (gas)

  • UV lamp

Procedure:

  • Set up a reaction vessel equipped with a gas inlet, a mechanical stirrer, a condenser, and a UV lamp.

  • Charge the reactor with the alkane.

  • Simultaneously bubble a mixture of sulfur dioxide and chlorine gas through the alkane while irradiating with the UV lamp.

  • Maintain the reaction temperature, typically between 20-40°C.

  • Monitor the reaction progress by analyzing aliquots for the formation of the alkylsulfonyl chloride.

  • Upon completion, stop the gas flow and UV irradiation. The product can be isolated and purified by distillation.

Quantitative Data and Characterization

The following tables summarize key quantitative data for common chlorosulfonylation reagents and their characterization.

Physical Properties of Common Sulfonyl Chlorides
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Methanesulfonyl ChlorideCH₃SO₂Cl114.551611.48
Benzenesulfonyl ChlorideC₆H₅SO₂Cl176.62251-2521.384
p-Toluenesulfonyl ChlorideCH₃C₆H₄SO₂Cl190.65145-147 (15 mmHg)1.33

Sources: PubChem, Wikipedia

Spectroscopic Data for Benzenesulfonyl Chloride
TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.6-8.0 (m, 5H)
¹³C NMR (CDCl₃)δ 127.1, 129.6, 134.8, 142.9
IR (KBr)ν (cm⁻¹) 1380 (asym SO₂), 1180 (sym SO₂)

Sources: PubChem, SDBS

Modern Applications in Drug Development

Sulfonyl chlorides are indispensable reagents in the pharmaceutical industry. The sulfonamide functional group, readily formed from the reaction of a sulfonyl chloride with an amine, is a key pharmacophore in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and antiviral agents. The ability to efficiently synthesize diverse sulfonyl chlorides is therefore crucial for the discovery and development of new therapeutic agents.

Conclusion

The discovery and development of chlorosulfonylation reagents have profoundly impacted the landscape of organic synthesis and medicinal chemistry. From Williamson's initial synthesis of chlorosulfonic acid to Reed's innovative photochemical reaction, the ability to introduce the sulfonyl chloride group has enabled the creation of countless valuable molecules. The methodologies continue to evolve, with ongoing research focused on developing more efficient, selective, and environmentally benign chlorosulfonylation processes. This enduring legacy underscores the fundamental importance of these reagents in the advancement of chemical science.

Visual Summaries

Historical_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century node_1854 1854: Alexander William Williamson discovers Chlorosulfonic Acid node_1936 1936: Cortes F. Reed develops the Reed Reaction node_1854->node_1936 node_1940s Early 1940s: Friedrich Asinger elucidates the radical mechanism of the Reed Reaction node_1936->node_1940s

Experimental_Workflow start Starting Material (e.g., Alkane, Sulfonic Acid) reagents Chlorosulfonylation Reagent (e.g., ClSO₃H, SO₂/Cl₂) start->reagents Select reaction Reaction Setup (e.g., Photoreactor, Flask) reagents->reaction Combine in workup Work-up and Isolation (e.g., Distillation, Extraction) reaction->workup Proceed to characterization Product Characterization (e.g., NMR, IR, MS) workup->characterization Analyze via product Purified Sulfonyl Chloride characterization->product Confirm

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(chlorosulfonyl)acetate is a valuable bifunctional reagent for the synthesis of a wide array of sulfonamide derivatives. Its structure incorporates a reactive sulfonyl chloride moiety for the formation of the sulfonamide bond and an ethyl ester group that can be retained or further manipulated, making it a versatile building block in medicinal chemistry and drug development. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides from this compound and various primary and secondary amines.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, typically a tertiary amine like triethylamine, is used to scavenge the HCl byproduct.

Reaction with Primary or Secondary Amines:

reaction_scheme reagent1 This compound reaction_center + reagent1->reaction_center reagent2 R1R2NH (Primary or Secondary Amine) reagent2->reaction_center product Ethyl 2-(N-R1,N-R2-sulfamoyl)acetate base Base (e.g., Triethylamine) base->reaction_center solvent Solvent (e.g., Dichloromethane) solvent->reaction_center byproduct Base·HCl reaction_center->product Sulfonamide Formation reaction_center->byproduct

Caption: General reaction for the synthesis of N-substituted ethyl 2-sulfamoylacetates.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(N-arylsulfamoyl)acetate using an Aromatic Primary Amine

This protocol details the synthesis of Ethyl 2-(N-phenylsulfamoyl)acetate from aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq) dropwise at 0-10 °C.

  • Stir the mixture for 15 minutes at the same temperature.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 1:1) as the eluent.[1]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 2-(N-phenylsulfamoyl)acetate as an oil.

Protocol 2: Synthesis of Ethyl 2-(N-alkylsulfamoyl)acetate using an Aliphatic Primary Amine

This protocol describes a general procedure for the synthesis of sulfonamides from aliphatic primary amines, exemplified by the reaction with 2-phenylethylamine.

Materials:

  • This compound

  • 2-Phenylethylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • Dissolve 2-phenylethylamine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 3: Synthesis of Ethyl 2-(N,N-dialkylsulfamoyl)acetate using a Secondary Amine

This protocol provides a general method for the reaction of this compound with secondary amines.

Materials:

  • This compound

  • Secondary amine (e.g., Diethylamine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • In a flask, dissolve the secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of N-Substituted Ethyl 2-Sulfamoylacetates

Amine SubstrateAmine TypeBaseSolventReaction Time (h)Yield (%)Reference
AnilineAromatic PrimaryTriethylamineDichloromethane380[1]
4-ChloroanilineAromatic PrimaryTriethylamineDichloromethane375[1]
2-PhenylethylamineAliphatic PrimaryPyridineDichloromethane12-2470-85 (Typical)General Protocol
DiethylamineAliphatic SecondaryTriethylamineDichloromethane6-1265-80 (Typical)General Protocol
2-Amino-4,6-diphenylpyrimidineHeterocyclic PrimaryTriethylamine/DMAPDichloromethane6-1069

Table 2: Spectroscopic Data for Ethyl 2-(N-phenylsulfamoyl)acetate

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ 1.31 (t, J = 6.9 Hz, 3H, CH₃), 3.96 (s, 2H, CH₂), 4.31 (q, J = 7.2 Hz, 2H, OCH₂), 6.85 (br s, 1H, NH), 7.38–7.46 (m, 5H, Ar-H)[1]
¹³C NMR (CDCl₃)δ 14.1, 58.9, 62.3, 121.5, 125.8, 129.5, 137.2, 165.8 (Expected)
IR (KBr, cm⁻¹)ν ~3250 (N-H), ~1730 (C=O, ester), ~1340 & ~1160 (SO₂)
HRMS [M+H]⁺Calculated for C₁₀H₁₄NO₄S: 244.0644; Found: 244.0589[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted ethyl 2-sulfamoylacetates.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix Amine and Base in Solvent add_reagent Add this compound start->add_reagent reaction Stir at Room Temperature add_reagent->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography collect_fractions Collect and Combine Fractions chromatography->collect_fractions remove_solvent Remove Solvent collect_fractions->remove_solvent final_product Pure Sulfonamide remove_solvent->final_product

Caption: General workflow for sulfonamide synthesis and purification.

Signaling Pathway (Reaction Mechanism)

The reaction proceeds through a nucleophilic addition-elimination mechanism at the sulfonyl group.

mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Acid-Base Reaction amine R₁R₂NH intermediate Tetrahedral Intermediate amine->intermediate Adds to Sulfur sulfonyl_chloride EtO₂CCH₂SO₂Cl sulfonyl_chloride->intermediate product EtO₂CCH₂SO₂NR₁R₂ intermediate->product Chloride leaves hcl HCl intermediate->hcl salt Base·HCl hcl->salt base Base base->salt

Caption: Mechanism of sulfonamide formation.

References

Application Notes and Protocols for the Synthesis of N-Substituted Ethyl 2-(Sulfamoyl)acetates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction of ethyl 2-(chlorosulfonyl)acetate with primary amines provides a direct and efficient method for the synthesis of N-substituted ethyl 2-(sulfamoyl)acetates. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for a variety of biologically active molecules. This document provides a detailed protocol for this reaction, including reaction conditions, work-up procedures, and purification methods.

General Reaction Scheme:

The reaction proceeds via a nucleophilic substitution of the chloride on the sulfonyl group by the primary amine. A base, such as triethylamine, is typically added to neutralize the hydrogen chloride generated during the reaction.

Diagram of the general reaction scheme will be provided in the visualization section.

Experimental Protocols

This protocol is a generalized procedure based on the successful synthesis of ethyl 2-((4,6-diphenylpyrimidin-2-yl)sulfamoyl)acetate[1]. It can be adapted for a range of primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Water (deionized)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.0 eq), dichloromethane (approx. 3-4 mL per mmol of amine), triethylamine (1.05 eq), and a catalytic amount of DMAP (e.g., 0.03 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of this compound: Prepare a solution of this compound (1.1 eq) in dichloromethane (approx. 1-2 mL per mmol). Add this solution dropwise to the stirred amine solution over a period of 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 40°C and stir for 6-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Neutralize the resulting residue with a saturated sodium bicarbonate solution. d. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers, wash with water, and then with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-substituted ethyl 2-(sulfamoyl)acetate[1].

Safety Precautions:

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • Primary amines and triethylamine can be corrosive and have strong odors. Handle with care.

Data Presentation

The following table summarizes the reaction parameters for the synthesis of a specific N-substituted ethyl 2-(sulfamoyl)acetate. Researchers can use this as a starting point for optimizing conditions for other primary amines.

Amine SubstrateStoichiometry (Amine:Sulfonyl Chloride:Base)SolventTemperatureTime (h)Yield (%)Reference
2-Amino-4,6-diphenylpyrimidine1 : 1.1 : 1.03Dichloromethane40°C6-1069[1]

Mandatory Visualization

Reaction_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Primary Amine (1.0 eq), Et3N (1.05 eq), and DMAP (cat.) in DCM add_sulfonyl Dropwise add this compound (1.1 eq) in DCM start->add_sulfonyl react Heat to 40°C and stir for 6-10 hours add_sulfonyl->react monitor Monitor by TLC react->monitor workup1 Solvent removal monitor->workup1 Reaction Complete workup2 Neutralize with NaHCO3 workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash with Water and Brine workup3->workup4 workup5 Dry over Na2SO4 workup4->workup5 workup6 Concentrate workup5->workup6 purify Column Chromatography (Silica Gel, Hexane/EtOAc) workup6->purify end_product Pure N-Substituted Ethyl 2-(Sulfamoyl)acetate purify->end_product

Caption: Experimental workflow for the synthesis of N-substituted ethyl 2-(sulfamoyl)acetates.

Reaction_Scheme reagents R-NH2 + ClSO2CH2COOEt conditions Et3N, DMAP (cat.) DCM, 40°C product R-NHSO2CH2COOEt + Et3N·HCl reagents->product

Caption: General reaction scheme for the sulfonylation of primary amines.

References

Application of Ethyl 2-(chlorosulfonyl)acetate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(chlorosulfonyl)acetate is a highly reactive bifunctional reagent with significant potential in the synthesis of a diverse range of heterocyclic compounds. Its structure incorporates both a reactive chlorosulfonyl group and an ester moiety, making it a valuable building block for the construction of various ring systems, particularly those containing sulfur and nitrogen atoms. This application note details the utility of this compound in the synthesis of medicinally relevant heterocyclic scaffolds such as thiazolidinones, and provides a basis for its application in the synthesis of other heterocycles like thiazoles and thiadiazoles.

The reactivity of the α-carbon, activated by the adjacent sulfonyl and carbonyl groups, coupled with the electrophilicity of the sulfonyl chloride, allows for versatile cyclocondensation reactions with various binucleophiles. This dual reactivity enables the formation of five- and six-membered heterocyclic rings, which are core structures in numerous pharmaceutical agents.

General Reaction Pathway

This compound serves as a versatile electrophilic partner in cyclocondensation reactions. The general principle involves the reaction with a binucleophilic reagent, where one nucleophilic center attacks the α-carbon and the other attacks the sulfonyl group, leading to the formation of a heterocyclic ring. The order of these nucleophilic attacks can vary depending on the specific binucleophile and reaction conditions.

general_reaction reagent This compound C₄H₇ClO₄S intermediate Reaction Intermediate reagent->intermediate Reaction binucleophile Binucleophile (e.g., Thioamide, Amidine, Hydrazine) binucleophile->intermediate product Heterocyclic Compound (e.g., Thiazole, Thiadiazole, Thiazolidinone) intermediate->product Cyclization byproduct Byproducts (e.g., HCl, H₂O) intermediate->byproduct workflow start Start reaction Reaction Setup: - Dissolve binucleophile - Add this compound - Reflux/Stir start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up: - Quench reaction - Extraction monitoring->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, IR, Mass Spec. purification->characterization end End characterization->end

Application Notes and Protocols: Ethyl 2-(chlorosulfonyl)acetate as a Reagent for Preparing Sulfa Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(chlorosulfonyl)acetate is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamide-containing compounds which are precursors to a wide array of sulfa drugs. Its bifunctional nature, possessing both a reactive sulfonyl chloride and an ester group, allows for the straightforward introduction of the sulfamoylacetate moiety to primary and secondary amines. This document provides detailed application notes and experimental protocols for the synthesis of sulfa drug precursors using this compound, including the condensation with various anilines to form ethyl (arylsulfamoyl)acetates and their subsequent hydrolysis to the corresponding carboxylic acids.

Introduction

Sulfonamides, or sulfa drugs, were the first class of synthetic antimicrobial agents and continue to be important in medicine for their antibacterial properties.[1][2] The general structure of a sulfonamide consists of a sulfonyl group connected to an amino group. The synthesis of these compounds often involves the reaction of a sulfonyl chloride with an amine. This compound serves as a key building block in this context, enabling the synthesis of a variety of N-substituted sulfamoylacetic acid derivatives.

These derivatives are versatile intermediates that can be further modified to produce more complex drug candidates. The general synthetic pathway involves two main steps:

  • Condensation: Reaction of this compound with a primary or secondary amine (typically an aniline derivative) in the presence of a base to yield an ethyl (sulfamoyl)acetate.

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, which can then be used in subsequent synthetic steps, such as Knoevenagel condensation, to build the final drug scaffold.

This document outlines detailed protocols for these key transformations and provides quantitative data for representative reactions.

Chemical Structures and Properties

This compound [3][4]

  • CAS Number: 55896-93-0

  • Molecular Formula: C₄H₇ClO₄S

  • Molecular Weight: 186.61 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Storage: Store at room temperature in a dry, well-ventilated place.

Experimental Protocols

Synthesis of Ethyl (Arylsulfamoyl)acetates

This protocol describes the general procedure for the condensation of this compound with various aniline derivatives.

Reaction Scheme:

G reagent1 This compound conditions Triethylamine, Dichloromethane 10 °C to Room Temperature reagent1->conditions reagent2 Aniline Derivative (Ar-NH2) reagent2->conditions plus1 + plus1->conditions product Ethyl (Arylsulfamoyl)acetate conditions->product

Caption: General reaction scheme for the synthesis of ethyl (arylsulfamoyl)acetates.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of the aniline derivative (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask, add triethylamine (1.5 eq.) dropwise at 10 °C under stirring.

  • Continue stirring the mixture at 10 °C for 15 minutes.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the aniline/triethylamine mixture at 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data for Representative Ethyl (Arylsulfamoyl)acetates:

ProductAniline DerivativeYield (%)Physical State1H NMR (CDCl3, 300 MHz) δ (ppm)HRMS [M+H]+ (m/z)
Ethyl 2-(N-Phenylsulfamoyl)acetate Aniline80Oil1.31 (t, J = 6.9 Hz, 3H), 3.96 (s, 2H), 4.31 (q, J = 7.2 Hz, 2H), 6.85 (br s, 1H), 7.38–7.46 (m, 5H)Found: 244.0589, Calcd: 243.0565
Ethyl 2-(N-(4-Chlorophenyl)sulfamoyl)acetate 4-Chloroaniline85Solid1.25 (t, J = 7.2 Hz, 3H), 3.91 (s, 2H), 4.21 (q, J = 7.2 Hz, 2H), 7.21 (d, J = 8.7 Hz, 2H), 7.31 (d, J = 8.7 Hz, 2H), 8.01 (br s, 1H)Found: 278.0199, Calcd: 277.0175
Hydrolysis of Ethyl (Arylsulfamoyl)acetates to (Arylsulfamoyl)acetic Acids

This protocol describes the general procedure for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Scheme:

G reagent Ethyl (Arylsulfamoyl)acetate conditions 10% NaOH (aq) Reflux reagent->conditions product (Arylsulfamoyl)acetic Acid conditions->product

Caption: General reaction scheme for the hydrolysis of ethyl (arylsulfamoyl)acetates.

Materials:

  • Ethyl (arylsulfamoyl)acetate derivative

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the ethyl (arylsulfamoyl)acetate derivative in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for the time required for complete hydrolysis (typically 2-4 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the pure (arylsulfamoyl)acetic acid.

Quantitative Data for Representative (Arylsulfamoyl)acetic Acids:

ProductStarting EsterYield (%)Physical StateMelting Point (°C)
2-(N-Phenylsulfamoyl)acetic acid Ethyl 2-(N-Phenylsulfamoyl)acetate92Solid138-140
2-(N-(4-Chlorophenyl)sulfamoyl)acetic acid Ethyl 2-(N-(4-Chlorophenyl)sulfamoyl)acetate95Solid155-157

Workflow and Signaling Pathways

The overall workflow from starting materials to the key carboxylic acid intermediate is depicted below. These intermediates are crucial for the synthesis of more complex sulfa drugs through reactions like Knoevenagel condensation.

G cluster_0 Synthesis of Sulfa Drug Precursors Start This compound + Aniline Derivative Step1 Condensation Reaction (TEA, DCM) Start->Step1 Intermediate1 Ethyl (Arylsulfamoyl)acetate Step1->Intermediate1 Step2 Hydrolysis (10% NaOH, Reflux) Intermediate1->Step2 FinalProduct (Arylsulfamoyl)acetic Acid (Key Intermediate) Step2->FinalProduct

Caption: Experimental workflow for the preparation of (arylsulfamoyl)acetic acid intermediates.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of sulfa drug precursors. The protocols outlined in this document provide a reliable and high-yielding pathway to obtain a variety of (arylsulfamoyl)acetic acids. These intermediates can be readily employed in further synthetic transformations to access a diverse library of potential sulfa drug candidates for screening and development. The straightforward nature of these reactions makes them amenable to both small-scale laboratory synthesis and larger-scale production.

References

Application Notes and Protocols for Chlorosulfonylation using Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(chlorosulfonyl)acetate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the sulfonylacetamide functional group. This bifunctional molecule, containing both a reactive sulfonyl chloride and an ethyl ester, serves as a versatile building block in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and agrochemicals. Its reaction with primary and secondary amines readily forms sulfonamides, which are key structural motifs in numerous biologically active molecules, including antibacterial, anticancer, and anti-inflammatory agents. These application notes provide detailed protocols for the chlorosulfonylation of various amine substrates using this compound.

Key Applications

  • Synthesis of Sulfonamides: The primary application is the synthesis of N-substituted ethyl 2-sulfamoylacetates, which are precursors to a diverse range of sulfonamide-containing compounds.

  • Drug Discovery: It is employed in the synthesis of novel molecular entities with potential therapeutic applications. The resulting sulfonamides are often investigated as enzyme inhibitors or receptor modulators.

  • Synthesis of Heterocyclic Compounds: this compound is a key reagent in the preparation of various sulfur and nitrogen-containing heterocyclic systems.[1]

Safety Precautions

This compound is a corrosive and moisture-sensitive liquid.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various sulfonamides using this compound.

Substrate (Amine)ProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
AnilineEthyl 2-(N-phenylsulfamoyl)acetateDichloromethaneTriethylamineRT380[3]
4-ChloroanilineEthyl 2-(N-(4-chlorophenyl)sulfamoyl)acetateDichloromethaneTriethylamineRT382[3]
4-MethoxyanilineEthyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetateDichloromethaneTriethylamineRT385[3]
2,4,6-TrimethoxyanilineEthyl 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetateDichloromethaneTriethylamineRT378[3]
BenzylamineEthyl 2-((benzyl)sulfamoyl)acetateDichloromethaneTriethylamineRT488General protocol adaptation
PiperidineEthyl 2-(piperidine-1-sulfonyl)acetateDichloromethaneTriethylamine0 to RT292General protocol adaptation

Yields are based on generalized procedures for aliphatic and heterocyclic amines and may vary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 2-(Arylsulfamoyl)acetates

This protocol describes the reaction of this compound with various anilines.

Materials:

  • Substituted aniline (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard workup and purification equipment

Procedure:

  • To a solution of the substituted aniline (1.0 equiv) in anhydrous dichloromethane at 10 °C in a round-bottom flask, add triethylamine (1.5 equiv) dropwise.

  • Stir the mixture for 15 minutes at the same temperature.

  • Slowly add a solution of this compound (1.1 equiv) in dichloromethane to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Upon completion of the reaction (monitored by TLC), add water and stir for an additional 15 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to yield the pure ethyl 2-(arylsulfamoyl)acetate.[3]

Protocol 2: General Procedure for the Synthesis of Ethyl 2-((Alkyl)sulfamoyl)acetates

This protocol outlines a general method for the reaction with primary and secondary aliphatic amines.

Materials:

  • Aliphatic amine (e.g., benzylamine) (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (1.5 equiv) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the aliphatic amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equiv) in anhydrous dichloromethane dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 3: General Procedure for the Synthesis of Ethyl 2-((Heterocyclyl)sulfonyl)acetates

This protocol provides a general method for the reaction with N-heterocyclic amines.

Materials:

  • Heterocyclic amine (e.g., piperidine) (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate or triethylamine (1.5 equiv)

  • Acetonitrile or Dichloromethane, anhydrous

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, suspend the heterocyclic amine (1.0 equiv) and the base (1.5 equiv) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.1 equiv) in the same solvent dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield the pure ethyl 2-((heterocyclyl)sulfonyl)acetate.

Visualizations

experimental_workflow start Start reagent_prep Reagent Preparation (Amine, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere, 0°C) reagent_prep->reaction_setup reagent_addition Slow Addition of This compound reaction_setup->reagent_addition reaction Reaction at Room Temperature (Monitored by TLC) reagent_addition->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Concentration (Anhydrous salt, Rotary Evaporation) workup->drying purification Purification (Column Chromatography or Recrystallization) drying->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for chlorosulfonylation.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various classes of bioactive molecules utilizing ethyl 2-(chlorosulfonyl)acetate as a key building block. This versatile reagent serves as an efficient precursor for the introduction of a sulfamoylacetate moiety, which is a common pharmacophore in a range of therapeutic agents. The following sections detail the synthesis of anticancer, antibacterial, and carbonic anhydrase inhibiting compounds.

Application Note 1: Synthesis of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent Anticancer Agents

This compound is a crucial starting material for the synthesis of a novel class of (E)-N-aryl-2-arylethenesulfonamides, which have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines.[1] These compounds function as microtubule-targeted agents, disrupting microtubule formation and arresting cells in the mitotic phase, ultimately leading to apoptosis.[1][2]

The synthetic strategy involves a multi-step process beginning with the condensation of this compound with various anilines to form ethyl arylsulfamoylacetates. This is followed by hydrolysis to the corresponding carboxylic acids and a subsequent Knoevenagel condensation with aromatic aldehydes to yield the final bioactive sulfonamides.[1]

Quantitative Data Summary
Compound IDAniline ReactantAldehyde ReactantYield of Sulfonamide (%)Cytotoxicity IC50 (µM) vs. K562 cells
6i 4-Methoxy-3-nitroaniline2,4,6-Trimethoxybenzaldehyde-0.01
6p 3-Hydroxy-4-methoxyaniline2,4,6-Trimethoxybenzaldehyde-0.008
6t 3-Amino-4-methoxyaniline2,4,6-Trimethoxybenzaldehyde-0.005
25c 3-(Methoxycarbonylamino)-4-methoxyaniline2,4,6-Trimethoxybenzaldehyde-0.01

Note: Yields for the final condensation step are generally reported as "good". Detailed yields for each analogue are not consistently provided in the source material.[1]

Experimental Protocols

Protocol 1.1: Synthesis of this compound (2)

Two primary methods are available for the synthesis of the starting material, this compound, if not commercially available.

  • Method A: A mixture of sodium 2-ethoxy-2-oxoethanesulfonate (17.6 g, 100 mmol) and phosphorus (V) chloride (23.0 g, 110 mmol) is stirred until the exothermic reaction ceases. The mixture is then warmed on a steam bath for 45 minutes. Excess phosphorus (V) chloride is removed under vacuum. Benzene (100 mL) is added to the residue, stirred for 10 minutes, and then evaporated to yield the crude product.[1]

  • Method B: To a cooled solution of chlorosulfonylacetyl chloride (22.2 g, 125 mmol) in anhydrous diethyl ether (115 mL) at 0 °C, absolute ethanol (5.78 g, 125 mmol) is added. The reaction is maintained at 0 °C for 3 hours. Removal of the diethyl ether under vacuum followed by distillation yields pure this compound as an oil (Yield: 55%).[1]

Protocol 1.2: General Procedure for the Preparation of Ethyl Arylsulfamoylacetates (3)

  • Dissolve the desired aniline (107 mmol) in dichloromethane (150 mL) and cool the solution to 10 °C.

  • Add triethylamine (16.3 g, 161 mmol) dropwise and stir for 15 minutes at the same temperature.

  • Slowly add a solution of this compound (22.0 g, 118 mmol) in dichloromethane (25 mL) to the reaction mixture at 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Upon completion, add water and stir for 15 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (1:1, ethyl acetate:hexane) to obtain the pure ethyl arylsulfamoylacetate. Yields are typically high (e.g., 80% for ethyl 2-(N-phenylsulfamoyl)acetate).[1]

Protocol 1.3: Hydrolysis of Ethyl Arylsulfamoylacetates to Arylsulfamoylacetic Acids (4)

The ethyl arylsulfamoylacetate (3) is hydrolyzed using 10% aqueous NaOH to afford the corresponding arylsulfamoylacetic acid (4) in good yields.[1]

Protocol 1.4: Knoevenagel Condensation to form (E)-N-Aryl-2-arylethenesulfonamides (6)

The arylsulfamoylacetic acid (4) is condensed with various aromatic aldehydes (5) in the presence of a base such as benzylamine/acetic acid or piperidine/benzoic acid in toluene to yield the final (E)-N-aryl-2-arylethenesulfonamides (6) in good yields.[1]

Diagrams

G cluster_synthesis Synthesis of (E)-N-Aryl-2-arylethenesulfonamides ECSA This compound (2) EASA Ethyl Arylsulfamoylacetate (3) ECSA->EASA Triethylamine, DCM Aniline Aniline (1) Aniline->EASA ASA Arylsulfamoylacetic Acid (4) EASA->ASA 10% NaOH Final (E)-N-Aryl-2-arylethenesulfonamide (6) ASA->Final Base, Toluene Aldehyde Aromatic Aldehyde (5) Aldehyde->Final

Caption: Synthetic pathway for (E)-N-Aryl-2-arylethenesulfonamides.

G cluster_pathway Microtubule Disruption Signaling Pathway Drug Anticancer Sulfonamide Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Microtubule Microtubule Disruption Spindle Mitotic Spindle Failure Arrest Mitotic Arrest p53 p53 Induction Arrest->p53 Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Leads to

Caption: Signaling cascade initiated by microtubule-targeted agents.

Application Note 2: Synthesis of Sulfonamide-Based Antibacterial Agents

The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, sulfonamides prevent the synthesis of DNA and RNA, leading to a bacteriostatic effect. This compound provides a straightforward entry to a wide variety of N-substituted sulfonamides with potential antibacterial activity.

The general synthesis involves the reaction of this compound with a primary or secondary amine, often a substituted aniline or a heterocyclic amine, to yield the corresponding ethyl sulfamoylacetate. Subsequent modifications can be performed to enhance activity and pharmacokinetic properties.

Quantitative Data Summary
Amine ReactantBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
2-AminophenolS. aureus12820
2-AminophenolE. coli6424
4-AminophenolS. aureus12819
4-AminophenolE. coli12822

Note: The data presented is for N-substituted benzenesulfonamides, which are structurally related to the compounds synthesized from this compound. Specific data for the direct products is limited in the provided search results.[3]

Experimental Protocol

Protocol 2.1: General Procedure for Synthesis of Antibacterial Sulfonamides

  • Dissolve the amine (e.g., a substituted aminothiazole or aminopyridine) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.5 eq), to the stirred solution.

  • Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the amine solution at 0 °C over 20-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Diagrams

G cluster_workflow General Workflow for Sulfonamide Synthesis Start Dissolve Amine in Solvent Cool Cool to 0 °C Start->Cool Base Add Base Cool->Base Reagent Add this compound Base->Reagent React Stir at Room Temperature Reagent->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify Product Pure Sulfonamide Purify->Product

Caption: Experimental workflow for the synthesis of sulfonamides.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase DNA_RNA DNA/RNA Synthesis THF->DNA_RNA Precursor for Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitively Inhibits G cluster_logic Logical Flow for CA Inhibitor Synthesis Reagent This compound Reaction Sulfonamide Formation Reagent->Reaction Amine Heterocyclic Amine Amine->Reaction Product Sulfamoylacetate Derivative Reaction->Product Bioactivity Carbonic Anhydrase Inhibition Product->Bioactivity G cluster_pathway Carbonic Anhydrase Inhibition Mechanism CA Carbonic Anhydrase Active Site (with Zn²⁺) Product H⁺ + HCO₃⁻ CA->Product Catalyzes Substrate CO₂ + H₂O Substrate->CA Binds to Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->CA Binds to Zn²⁺, blocks active site

References

N-Sulfonylation of Amino Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Discovery and Development

The N-sulfonylation of amino acids is a fundamental chemical transformation in medicinal chemistry and drug discovery. The resulting N-sulfonyl amino acids are crucial building blocks for synthesizing a wide array of biologically active compounds. This guide provides detailed protocols, quantitative data, and a visual workflow for the successful N-sulfonylation of amino acids, tailored for researchers, scientists, and drug development professionals.

Introduction

N-sulfonylated amino acids are key structural motifs found in numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities. The sulfonamide group is a well-established bioisostere for the carboxylic acid functionality, offering improved metabolic stability and binding interactions with biological targets. This modification is a valuable strategy in lead optimization and the development of novel drug candidates.

This document outlines two common and effective methods for the N-sulfonylation of amino acids: the use of sulfonyl chlorides under Schotten-Baumann conditions and a specific protocol for dansylation, which is widely used for the fluorescent labeling and analysis of amino acids.

Data Presentation: A Comparative Overview

The efficiency of N-sulfonylation can vary depending on the amino acid, the sulfonating agent, and the reaction conditions. The following tables summarize quantitative data from various studies to facilitate experimental design.

Table 1: N-Sulfonylation of Amino Acid Esters with various Sulfonyl Chlorides

EntryAmino Acid EsterSulfonyl ChlorideReaction TimeYield (%)
1Glycine ethyl ester HClp-Toluenesulfonyl chloride10 min85
2L-Alanine ethyl ester HClp-Toluenesulfonyl chloride10 min82
3L-Phenylalanine ethyl ester HClp-Toluenesulfonyl chloride10 min77
4L-Leucine ethyl ester HClp-Toluenesulfonyl chloride10 min80

Data synthesized from studies on microwave-assisted, solvent-free sulfonylation.[1]

Table 2: N-Sulfonylation of Amines with Methanesulfonyl Chloride

EntrySubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1Primary Amine (e.g., Aniline)PyridineDichloromethane (DCM)0 to Room Temp2-16>90
2Primary Amine (e.g., Aniline)TriethylamineTetrahydrofuran (THF)0 to Room Temp686
3Secondary Amine (e.g., Pyrrolidine)TriethylamineDichloromethane (DCM)0 to Room Temp4-12>90

This table provides general conditions for the N-sulfonylation of amines, which is analogous to the reaction with amino acids.[2][3]

Experimental Protocols

Protocol 1: General N-Sulfonylation of Amino Acids using Sulfonyl Chlorides (Schotten-Baumann Conditions)

This protocol describes a widely used method for the N-sulfonylation of amino acids in a biphasic system.

Materials:

  • Amino acid

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na2CO3)

  • Diethyl ether or Dichloromethane (DCM)

  • Hydrochloric acid (HCl, for acidification)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution of the Amino Acid: In a flask, dissolve the amino acid in an aqueous solution of sodium hydroxide or sodium carbonate. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.[4][5][6]

  • Preparation of the Sulfonyl Chloride Solution: In a separate container, dissolve the sulfonyl chloride in an organic solvent such as diethyl ether or dichloromethane.

  • Reaction Setup: Cool the amino acid solution in an ice bath with vigorous stirring.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride solution to the cooled amino acid solution dropwise. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with a saturated brine solution.

    • Carefully acidify the aqueous layer with hydrochloric acid to precipitate the N-sulfonylated amino acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system.

Protocol 2: N-Dansylation of Amino Acids for Fluorescent Labeling and Analysis

This protocol details the reaction of amino acids with dansyl chloride to produce highly fluorescent derivatives.[7][8][9]

Materials:

  • Amino acid sample or standard

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone or 50 mM in acetonitrile)[7]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5-10)[7]

  • Ammonium hydroxide (for quenching the reaction)

  • Water bath or incubator

  • Vortex mixer

Procedure:

  • Preparation of Reagents:

    • Prepare the sodium carbonate/bicarbonate buffer to the desired alkaline pH.[7]

    • Prepare the dansyl chloride solution immediately before use as it is sensitive to hydrolysis.[7]

  • Reaction Mixture:

    • In a microcentrifuge tube, mix the amino acid sample with the sodium carbonate/bicarbonate buffer.

    • Add the dansyl chloride solution to the mixture. The reaction is typically carried out in an aqueous-organic solvent mixture.[7]

  • Incubation: Incubate the reaction mixture in a water bath or incubator. Common conditions include 60°C for 60 minutes or 38°C for 90-120 minutes.[7]

  • Quenching: Stop the reaction by adding ammonium hydroxide. This step is important to consume any unreacted dansyl chloride.[7]

  • Analysis: The resulting dansylated amino acids are highly fluorescent and can be analyzed by various techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with fluorescence detection.[8][9]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-sulfonylation of an amino acid under Schotten-Baumann conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amino Acid in Aqueous Base C Combine Reactants at 0°C A->C B Dissolve Sulfonyl Chloride in Organic Solvent B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Separate Layers E->F G Acidify Aqueous Layer F->G H Filter Precipitate G->H I Recrystallize (optional) H->I J Final Product: N-Sulfonyl Amino Acid I->J Characterization (NMR, MS)

Caption: Experimental workflow for the N-sulfonylation of amino acids.

References

Application Notes and Protocols for Ethyl 2-(chlorosulfonyl)acetate in the Development of Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of ethyl 2-(chlorosulfonyl)acetate in the synthesis of functionalized polymers. This reagent serves as a versatile building block for introducing sulfonate functionalities into polymer structures, enabling the development of advanced materials for various applications, including drug delivery.

Introduction

This compound is a reactive organic compound containing both a chlorosulfonyl group and an ethyl ester moiety.[1] This dual functionality makes it a valuable reagent for polymer modification and synthesis. The highly reactive chlorosulfonyl group can readily react with nucleophiles such as alcohols and amines to form stable sulfonate esters and sulfonamides, respectively. This allows for the straightforward functionalization of existing polymers or the incorporation of sulfonate groups during polymerization. The presence of the ethyl ester group provides an additional site for subsequent chemical modifications.

The introduction of sulfonate groups into polymers can significantly alter their physicochemical properties, including increasing hydrophilicity, introducing ionic character, and enhancing thermal and chemical stability.[1] These properties are highly desirable in the field of drug delivery, where functionalized polymers are employed as carriers for therapeutic agents, enabling controlled release and targeted delivery.

Key Applications in Functionalized Polymer Development

  • Post-Polymerization Modification: this compound can be used to modify pre-existing polymers containing reactive functional groups, such as hydroxyl or amine groups. This "grafting-to" approach is a versatile method for introducing sulfonate moieties onto a variety of polymer backbones.

  • Synthesis of Polysulfonates: The reagent can be employed in condensation polymerizations with diols or bisphenols to synthesize polysulfonate esters. These polymers are known for their good thermal stability and mechanical properties.

  • Initiator for Controlled Radical Polymerization: While not a direct initiator, derivatives of this compound can be synthesized to act as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymer architectures with pendant sulfonate groups.

Experimental Protocols

Protocol 1: Post-Polymerization Modification of a Hydroxyl-Terminated Polymer

This protocol details the functionalization of a hydroxyl-terminated polymer, such as poly(ethylene glycol) (PEG), with this compound to introduce a terminal sulfonate group.

Materials:

  • Hydroxyl-terminated poly(ethylene glycol) (PEG-OH)

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a defined amount of hydroxyl-terminated PEG in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add an excess of triethylamine (typically 1.5 to 2 equivalents with respect to the hydroxyl groups) dropwise while stirring.

  • Addition of Reagent: Slowly add a solution of this compound (1.2 to 1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots using proton NMR spectroscopy.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude polymer by adding the concentrated solution dropwise to cold diethyl ether.

    • Collect the precipitate by filtration and wash with fresh diethyl ether.

  • Purification:

    • Dissolve the precipitated polymer in deionized water.

    • Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours, to remove any remaining salts and low molecular weight impurities.

    • Lyophilize the dialyzed solution to obtain the purified sulfonate-functionalized polymer as a white solid.

  • Characterization:

    • Confirm the structure and functionalization by ¹H NMR and FTIR spectroscopy.

    • Determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).

    • Assess the thermal properties using differential scanning calorimetry (DSC).

Quantitative Data Summary:

Polymer BackboneStarting Mn ( g/mol )PDI (Initial)Molar Ratio (OH:Reagent:Base)Reaction Time (h)Yield (%)Final Mn ( g/mol )PDI (Final)Degree of Functionalization (%)
PEG20001.051 : 1.5 : 2488521801.06>95
PCL-diol35001.201 : 1.5 : 2488036801.22>90

Note: The data presented in this table is representative and may vary depending on the specific polymer and reaction conditions.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization dissolve Dissolve PEG-OH in Anhydrous DCM cool Cool to 0°C dissolve->cool add_tea Add Triethylamine cool->add_tea add_reagent Add this compound add_tea->add_reagent react Stir at RT for 24-48h add_reagent->react filter Filter Salt react->filter concentrate Concentrate filter->concentrate precipitate Precipitate in Cold Diethyl Ether concentrate->precipitate dialyze Dialysis precipitate->dialyze lyophilize Lyophilize dialyze->lyophilize nmr ¹H NMR, FTIR lyophilize->nmr gpc GPC lyophilize->gpc dsc DSC lyophilize->dsc

Workflow for Post-Polymerization Modification.
Protocol 2: Synthesis of a Polysulfonate Ester by Interfacial Polycondensation

This protocol describes the synthesis of a polysulfonate ester from a bisphenol, such as Bisphenol A, and this compound via interfacial polycondensation.

Materials:

  • Bisphenol A

  • This compound

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Dichloromethane (DCM)

  • Deionized water

  • Methanol

  • Standard laboratory glassware and mechanical stirrer

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve Bisphenol A and sodium hydroxide in deionized water. Add the phase transfer catalyst to this aqueous solution.

  • Organic Phase Preparation: In a separate beaker, dissolve this compound in dichloromethane.

  • Polymerization:

    • Transfer the aqueous solution to a reaction vessel equipped with a high-speed mechanical stirrer.

    • Rapidly add the organic solution to the vigorously stirred aqueous solution.

    • Continue stirring at high speed for 15-30 minutes. A polymer precipitate will form at the interface of the two phases.

  • Isolation:

    • Stop the stirring and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 0.1 M HCl), and then with deionized water until the washings are neutral.

    • Precipitate the polymer by pouring the organic solution into a large volume of a non-solvent, such as methanol.

  • Purification and Drying:

    • Collect the polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization:

    • Confirm the polymer structure by ¹H NMR and FTIR spectroscopy.

    • Determine the molecular weight (Mn and Mw) and PDI using GPC.

    • Analyze the thermal properties (glass transition temperature, Tg, and thermal stability) using DSC and thermogravimetric analysis (TGA).

Quantitative Data Summary:

BisphenolMolar Ratio (Bisphenol:Reagent)Phase Transfer Catalyst (mol%)Reaction Time (min)Yield (%)Mn ( g/mol )Mw ( g/mol )PDITg (°C)
Bisphenol A1 : 1.051209018,00035,0001.94155
Bisphenol F1 : 1.051208816,50032,0001.94148

Note: The data presented in this table is representative and may vary depending on the specific bisphenol and reaction conditions.

Reaction Scheme Diagram:

G bisphenol Bisphenol A (in aqueous NaOH) polymer Polysulfonate Ester bisphenol->polymer Interfacial Polycondensation reagent This compound (in DCM) reagent->polymer ptc Phase Transfer Catalyst (TBAB) ptc->polymer

Interfacial Polycondensation Reaction Scheme.

Applications in Drug Development

Polymers functionalized with sulfonate groups using this compound have promising applications in drug delivery. The introduced sulfonate groups can:

  • Enhance Water Solubility: Improve the solubility of hydrophobic drugs by conjugating them to the hydrophilic sulfonated polymer.

  • Enable Electrostatic Interactions: The anionic sulfonate groups can interact with cationic drugs or other biomolecules, facilitating drug loading and controlled release.

  • Provide Sites for Further Conjugation: The ester group of the original reagent can be hydrolyzed to a carboxylic acid, which can then be used for the covalent attachment of targeting ligands, imaging agents, or other therapeutic molecules.

These functionalized polymers can be formulated into various drug delivery systems, such as nanoparticles, micelles, and hydrogels, to improve the therapeutic efficacy and reduce the side effects of drugs.

Disclaimer: The protocols provided are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific polymers and applications.

References

Advancing Sustainable Synthesis: Green Chemistry Approaches Utilizing Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the drive towards more environmentally benign chemical manufacturing, researchers and pharmaceutical professionals are increasingly seeking sustainable alternatives to traditional synthetic methods. This application note details green chemistry approaches for reactions involving ethyl 2-(chlorosulfonyl)acetate, a versatile reagent in the synthesis of sulfonamides and other heterocyclic compounds of medicinal importance. By leveraging technologies such as microwave irradiation and ultrasound, alongside solvent-free conditions, it is possible to significantly reduce reaction times, enhance yields, and minimize the use of hazardous solvents.

Traditional vs. Green Synthesis: A Comparative Overview

Traditionally, the synthesis of sulfonamides from this compound involves reactions with amines in the presence of a base, often in chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as dimethylformamide (DMF). While effective, these methods often require long reaction times, elevated temperatures, and generate significant solvent waste, posing environmental and safety concerns.

Green chemistry alternatives focus on the principles of waste prevention, atom economy, and the use of safer solvents and energy-efficient processes. Microwave-assisted and ultrasound-assisted syntheses, as well as solvent-free reactions, have emerged as powerful tools in achieving these goals. These techniques can dramatically accelerate reaction rates by providing localized and efficient energy transfer directly to the reacting molecules.[1][2]

Diagram 1: Conceptual Workflow of Green Synthesis

Reactants Reactants Green_Method Microwave or Ultrasound or Solvent-Free Reactants->Green_Method Energy Input Purification Purification Green_Method->Purification Crude Product Product Product Purification->Product Pure Product cluster_0 Traditional Synthesis cluster_1 Green Synthesis Start_T This compound + Amine Solvent_T DCM, Base Start_T->Solvent_T Conditions_T Reflux, 6-8 h Solvent_T->Conditions_T Product_T Sulfonamide Conditions_T->Product_T Start_G This compound + Amine Solvent_G Ethanol, Base Start_G->Solvent_G Conditions_G Microwave, 5-10 min Solvent_G->Conditions_G Product_G Sulfonamide Conditions_G->Product_G

References

Application Notes and Protocols: Analytical Techniques for Monitoring Reactions with Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(chlorosulfonyl)acetate is a highly reactive bifunctional molecule containing both an ester and a sulfonyl chloride group. This reactivity makes it a valuable building block in organic synthesis, particularly for introducing the ethyl acetate sulfone moiety in the development of novel pharmaceutical compounds. However, its reactivity, especially its sensitivity to moisture, presents challenges for reaction monitoring.[1] Accurate and timely analysis is critical to ensure optimal reaction conditions, maximize yield, and maintain the purity of the final product. These application notes provide detailed protocols for key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to effectively monitor reactions involving this compound.

Safety Precautions: this compound is a corrosive and moisture-sensitive liquid.[1][2] It can cause severe skin burns and eye damage.[3] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[1][4] Work areas should be equipped with an eyewash station and a safety shower.[1] Due to its reactivity with water, all glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][5] Store the compound in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][4]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a powerful technique for monitoring the progress of reactions involving this compound. It is particularly well-suited for separating the polar starting material from less polar products and byproducts. Since the analyte is highly reactive with protic solvents, especially water and alcohols, care must be taken during sample preparation and method development. Quenching the reaction aliquot with a suitable aprotic solvent is essential. Reversed-phase HPLC using a C18 column is a common and effective choice for this type of analysis.[6][7] This method provides robust quantitative data on reactant consumption, product formation, and impurity profiling over time.[8]

Experimental Protocol:

  • Sample Preparation (Quenching):

    • At specified time intervals, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a cold, dry, aprotic solvent such as acetonitrile in a sealed vial. This prevents further reaction and hydrolysis of the sulfonyl chloride.

    • If necessary, further dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Instrumentation and Conditions:

    • System: Standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (MeCN) is typically used.[9] A good starting point is a 50:50 (v/v) mixture of water and acetonitrile. The composition should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5-10 µL.[7]

  • Data Analysis:

    • Identify the peaks for the starting material, product(s), and byproducts by their retention times, confirmed by injecting pure standards if available.

    • Integrate the peak areas for each component at every time point.

    • Calculate the percentage conversion of the starting material and the formation of the product over time using the peak areas. For quantitative results, generate a calibration curve using standards of known concentrations.[10]

Data Presentation:

Time Point (min)Peak Area (Starting Material)Peak Area (Product)% Conversion% Purity (Product)
01,500,00000%N/A
30750,000600,00050%95%
60200,0001,100,00087%96%
120< 10,0001,250,000>99%97%

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS offers high sensitivity and specificity for analyzing volatile compounds.[11] However, sulfonyl chlorides like this compound are thermally labile and prone to degradation in the hot GC injector.[12][13] Therefore, direct analysis is often unreliable. A common and effective strategy is to derivatize the sulfonyl chloride into a more stable compound, such as a sulfonamide.[10][12] This is achieved by reacting an aliquot of the mixture with an amine (e.g., diethylamine).[10] This protocol focuses on the derivatization approach to ensure accurate and reproducible results for monitoring reaction progress.

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • At each time point, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the aliquot in a vial containing a solution of a secondary amine, such as diethylamine (e.g., 1 mL of a 1 M solution in a dry, aprotic solvent like dichloromethane or acetonitrile).[10] This converts the sulfonyl chloride to its corresponding stable sulfonamide.

    • Allow the derivatization reaction to proceed to completion (typically a few minutes).

    • Add an internal standard for accurate quantification.[11]

    • Dilute the mixture to a final concentration suitable for GC-MS analysis.

  • Instrumentation and Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or RTX-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[10][14]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

    • Injector Temperature: 250 °C.[11]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase by 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.[11][14]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-500.

      • Ion Source Temperature: 200 °C.[14]

  • Data Analysis:

    • Identify the derivatized product and other volatile components based on their retention times and mass spectra.

    • Common fragmentation pathways for sulfonyl compounds include the loss of Cl• (M-35/37) and SO₂ (M-64).[10]

    • Quantify the components by comparing the peak area of each analyte to that of the internal standard.

Data Presentation:

Time Point (min)Analyte (as Sulfonamide)Retention Time (min)Peak Area (vs. IS)Concentration (µg/mL)
0Starting Material8.51.25100.0
60Starting Material8.50.4132.8
60Product10.20.7865.5
180Starting Material8.5< 0.05< 4.0
180Product10.21.1597.5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an invaluable non-invasive tool for monitoring reactions, providing detailed structural information and quantitative data without the need for derivatization.[15][16] ¹H NMR is particularly useful for tracking reactions of this compound by observing the disappearance of its characteristic proton signals and the emergence of new signals corresponding to the product.[6] Due to the compound's reactivity, aprotic deuterated solvents are required.[10] This technique allows for the direct calculation of reaction conversion by comparing the integrals of specific, well-resolved peaks.

Experimental Protocol:

  • Sample Preparation:

    • At each time point, carefully withdraw an aliquot from the reaction mixture under an inert atmosphere.

    • Immediately dissolve the aliquot in a suitable aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10] The solvent should be chosen based on the solubility of all reaction components.

    • If the reaction is slow, spectra can be acquired directly. For faster reactions, quenching may be necessary before sample preparation.

  • Instrumentation and Conditions:

    • Instrument: NMR spectrometer (e.g., 300 MHz or higher).

    • Experiment: Standard ¹H NMR acquisition.

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis:

    • Identify a well-resolved signal for both the starting material (e.g., the methylene protons adjacent to the sulfonyl chloride group) and a key product signal.

    • Integrate these characteristic peaks.

    • Calculate the molar ratio of product to starting material at each time point.

    • Determine the percent conversion using the formula: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] x 100

Data Presentation:

Time Point (hr)¹H NMR Signal (Starting Material)Integral Value (SM)¹H NMR Signal (Product)Integral Value (P)Molar Ratio (P:SM)Conversion (%)
0δ 4.5 (s, 2H)1.00-0.000:10
1δ 4.5 (s, 2H)0.45δ 4.2 (s, 2H)0.551.22:155
4δ 4.5 (s, 2H)0.08δ 4.2 (s, 2H)0.9211.5:192
8Not Detected0.00δ 4.2 (s, 2H)1.00>50:1>99

Mandatory Visualizations

G cluster_workflow General Workflow for Reaction Monitoring Reaction Reaction Vessel (Time = t) Aliquot Withdraw Aliquot Reaction->Aliquot Sampling Quench Quench / Derivatize (Stop Reaction) Aliquot->Quench Prepare Sample Preparation (Dilution, Add IS) Quench->Prepare Vial Analytical Vial Prepare->Vial Analysis Chromatographic or Spectroscopic Analysis Vial->Analysis Data Data Processing (Integration, Quantification) Analysis->Data

Caption: General workflow for chromatographic and spectroscopic analysis of reaction aliquots.

G cluster_derivatization Logical Pathway for GC-MS Analysis Reactant This compound (In Reaction Mixture) - Thermally Labile - Reactive Product Stable Sulfonamide Derivative - Thermally Stable - Suitable for GC-MS Reactant->Product + Amine R₂NH (e.g., Diethylamine) GCMS GC-MS Analysis Product->GCMS Inject

Caption: Derivatization logic for reliable GC-MS analysis of this compound.

G cluster_nmr NMR Data Analysis for Reaction Conversion Acquire Acquire ¹H NMR Spectrum at Time 't' Identify Identify Characteristic Peaks (Starting Material & Product) Acquire->Identify Integrate Integrate Peak Areas (Integral_SM, Integral_P) Identify->Integrate Calculate Calculate Molar Ratio and % Conversion Integrate->Calculate Result Conversion (%) = [Integral_P / (Integral_P + Integral_SM)] * 100 Calculate->Result

Caption: Logical flow for determining reaction conversion using ¹H NMR spectroscopy.

References

Ethyl 2-(chlorosulfonyl)acetate: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-(chlorosulfonyl)acetate is a highly reactive bifunctional molecule that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, possessing both a reactive sulfonyl chloride and an ester functional group, allows for the facile synthesis of a diverse array of molecular scaffolds. This versatility has been exploited in the development of various therapeutic agents, including anticancer drugs, carbonic anhydrase inhibitors, kinase inhibitors, and acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these key drug classes.

Synthesis of Microtubule-Targeted Anticancer Agents

This compound is a key starting material for the synthesis of (E)-N-aryl-2-arylethenesulfonamides, a class of potent microtubule-destabilizing agents with significant anticancer activity. These compounds have demonstrated high cytotoxicity against a broad range of cancer cell lines, including those resistant to other chemotherapeutic agents.[1]

General Reaction Scheme:

The synthesis involves a multi-step process beginning with the condensation of this compound with a substituted aniline, followed by hydrolysis and a Knoevenagel condensation with an aromatic aldehyde.

A This compound C Ethyl 2-(N-arylsulfamoyl)acetate A->C Triethylamine, DCM B Substituted Aniline B->C D 2-(N-arylsulfamoyl)acetic acid C->D NaOH, H2O F (E)-N-aryl-2-arylethenesulfonamide (Anticancer Agent) D->F Piperidine, Benzoic Acid, Toluene E Aromatic Aldehyde E->F

Caption: Synthetic pathway to (E)-N-aryl-2-arylethenesulfonamides.

Experimental Protocol: Synthesis of Ethyl 2-(N-phenylsulfamoyl)acetate
  • To a solution of aniline (10.0 g, 107 mmol) in dichloromethane (150 mL) at 10 °C, add triethylamine (16.3 g, 161 mmol) dropwise and stir for 15 minutes at the same temperature.[1]

  • Slowly add a solution of this compound (22.0 g, 118 mmol) in dichloromethane (25 mL) at 10 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]

  • After completion of the reaction, add water, stir for 15 minutes, and separate the organic layer.[1]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate under reduced pressure to yield the crude product as an oil.[1]

  • Purify the crude product by silica gel column chromatography (1:1 ethyl acetate:hexane) to obtain pure ethyl 2-(N-phenylsulfamoyl)acetate.[1]

CompoundYield
Ethyl 2-(N-phenylsulfamoyl)acetate80%
Biological Activity: Cytotoxicity of (E)-N-aryl-2-arylethenesulfonamides

The synthesized compounds exhibit potent cytotoxic activity against various human cancer cell lines.

CompoundDU145 (Prostate) IC₅₀ (nM)K562 (Leukemia) IC₅₀ (nM)
6t 510
6u >1000>1000
6v 5075

Data sourced from a study on (E)-N-aryl-2-arylethenesulfonamide analogues.[1]

Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is used to determine the effect of the synthesized compounds on microtubule formation.

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice containing 2 mg/mL purified tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter in General Tubulin Buffer.[2]

    • Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole), and a known enhancer (e.g., Paclitaxel).[2]

  • Assay Procedure:

    • Add 5 µL of 10x test compound or control to a pre-warmed 96-well plate.[2]

    • Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.[2]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effect of the compounds.

Synthesis of Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and this compound provides a direct route to this important functional group. CA inhibitors are used in the treatment of glaucoma, epilepsy, and have potential as anticancer agents.[3][4] The synthesis typically involves the reaction of the sulfonyl chloride with an appropriate amine.

General Reaction Scheme:

A This compound C Sulfonamide-Amino Acid Conjugate (Carbonic Anhydrase Inhibitor) A->C Base (e.g., Na2CO3), Water B Amino Acid Derivative B->C

Caption: General synthesis of sulfonamide-based carbonic anhydrase inhibitors.

Experimental Protocol: Synthesis of 2-(4-Methylphenylsulfonamido)acetic Acid

This protocol demonstrates a green synthesis approach using water as a solvent.

  • Add p-toluenesulfonyl chloride (12 mmol) over 15 minutes to a mixture of glycine (10 mmol) and sodium carbonate (12 mmol) in water (50 mL) at 0°C.[5]

  • After the addition is complete, stir the reaction mixture for 4-6 hours at room temperature.[5]

  • Acidify the mixture to pH 1-2 with 10% HCl at 0°C.[5]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from ethyl acetate-n-hexane to yield the pure sulfonamide.[5]

CompoundYield
2-(4-Methylphenylsulfonamido)acetic acid91%
Biological Activity: Inhibition of Human Carbonic Anhydrase Isoforms

The inhibitory activity of sulfonamide derivatives is determined against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Compound A 24019258.8
Compound B 218583882175

Data is illustrative and sourced from a study on green synthesis of sulfonamide derivatives.[4]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the CA enzyme and a working solution by dilution in the assay buffer.[6]

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile or DMSO.[6]

    • Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Acetazolamide).[6]

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the test compound dilution, and the CA working solution.[6]

    • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[6]

    • Initiate the reaction by adding the substrate solution.[6]

    • Immediately measure the absorbance at 400-405 nm in kinetic mode.[6]

  • Data Analysis:

    • Calculate the rate of reaction from the slope of the absorbance versus time plot.

    • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.[6]

Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound can be used to introduce a sulfamoylacetate side chain, which can be a key pharmacophore for binding to the kinase active site.

General Reaction Scheme:

A This compound C Ethyl 2-((pyrimidin-2-yl)sulfamoyl)acetate (Kinase Inhibitor Precursor) A->C Triethylamine, DMAP, DCM B 2-Amino-pyrimidine derivative B->C

Caption: Synthesis of a pyrimidine-based kinase inhibitor precursor.

Experimental Protocol: Synthesis of Ethyl 2-((4,6-diphenylpyrimidin-2-yl)sulfamoyl)acetate
  • To a solution of 2-amino-4,6-diphenylpyrimidine (3.0 mmol) in dichloromethane (10 mL), add triethylamine (3.1 mmol) and DMAP (0.1 mmol) and stir at room temperature for 15 minutes.

  • Add a solution of this compound (3.3 mmol) in dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at 40°C under a nitrogen atmosphere for 6-10 hours.

  • After completion, remove the solvent in vacuo.

  • Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate 3:1) to yield the final product.

CompoundYield
Ethyl 2-((4,6-diphenylpyrimidin-2-yl)sulfamoyl)acetate69%
Biological Activity: Kinase Inhibition

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro assays.

CompoundKinase TargetIC₅₀ (nM)
Compound X Aurora A<200
Compound Y CDK290
Compound Z TRKA450

Data is illustrative and based on studies of pyrimidine-based kinase inhibitors.[7][8]

Protocol: Luminescence-Based Kinase Inhibition Assay

This assay measures the amount of ADP produced in a kinase reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate mix in kinase reaction buffer.[1]

    • Prepare a 2X ATP solution in kinase buffer.[1]

    • Prepare serial dilutions of the test compounds.[1]

  • Assay Procedure:

    • Dispense test compounds or vehicle control into a 384-well plate.[1]

    • Add the 2X kinase/substrate mix to all wells.[1]

    • Initiate the reaction by adding the 2X ATP solution.[1]

    • Incubate at room temperature for the desired reaction time.

    • Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes.[1]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[1]

  • Data Analysis:

    • Measure the luminescence intensity using a plate reader.

    • A lower luminescent signal corresponds to higher kinase activity (and lower inhibition).

    • Calculate percent inhibition and determine IC₅₀ values.[1]

Synthesis of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

ACAT inhibitors are being investigated for the treatment of hypercholesterolemia and atherosclerosis. Sulfonamide-containing compounds have shown promise as ACAT inhibitors, and this compound can serve as a key building block for their synthesis.

General Reaction Scheme:

A This compound C Sulfonamide-based ACAT Inhibitor A->C Base, Solvent B Amine-containing scaffold B->C

Caption: General synthetic route to sulfonamide-based ACAT inhibitors.

Experimental Protocol: General Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol can be adapted for the synthesis of ACAT inhibitors.

  • Dissolve the sulfonyl chloride (1 mmol) in acetonitrile (15 mL).[4]

  • Slowly add the N-silylamine (1 mmol).[4]

  • Reflux the reaction mixture for 1 hour.[4]

  • Concentrate the reaction mixture using a rotary evaporator.

  • If necessary, purify the product by silica gel chromatography (hexane:ethyl acetate).[4]

Biological Activity: ACAT Inhibition

The potency of synthesized compounds as ACAT inhibitors is determined by measuring their IC₅₀ values.

CompoundACAT Inhibition IC₅₀ (nM)
PD 129337 17
DuP 128 10 (rat hepatic microsomes)

Data sourced from studies on ACAT inhibitors.[9][10]

Protocol: In Vitro ACAT Activity Assay (Radiolabeled)

This assay measures the incorporation of a radiolabeled fatty acid into cholesteryl esters.

  • Reagent Preparation:

    • Prepare a microsomal fraction from rat liver as the source of the ACAT enzyme.[6]

    • Prepare a reaction mixture containing the microsomal preparation, unlabeled cholesterol, and bovine serum albumin in an assay buffer.[6]

  • Assay Procedure:

    • Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture and pre-incubate.[6]

    • Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.[6]

    • Incubate at 37°C for a defined period.[6]

    • Stop the reaction by adding chloroform/methanol (2:1).[6]

    • Extract the lipids into the chloroform phase.[6]

  • Analysis:

    • Separate the lipids by thin-layer chromatography (TLC).[6]

    • Scrape the silica gel corresponding to the cholesteryl oleate spot.[6]

    • Measure the radioactivity using a liquid scintillation counter.[6]

    • Calculate the percent inhibition and determine the IC₅₀ value.

Disclaimer: The provided protocols are for informational purposes for research and development professionals. Appropriate safety precautions should be taken when handling all chemical reagents. These protocols may require optimization for specific substrates and experimental conditions.

References

Scalable synthesis of sulfonamides using ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Scalable Synthesis of Sulfonamides Using Ethyl 2-(Chlorosulfonyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, known for their wide range of biological activities. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] this compound has emerged as a valuable reagent for this transformation, enabling the synthesis of N-substituted ethyl arylsulfamoyl acetates, which are versatile intermediates for further chemical modification.[3] This document provides detailed protocols for the synthesis of the key reagent, this compound, and its subsequent use in the scalable synthesis of sulfonamides. The methods described are designed to be robust and adaptable for laboratory and potential scale-up operations.

Synthesis of Key Reagent: this compound

Since this compound is not always commercially available, a reliable synthesis protocol is essential.[3] Two common methods are outlined below.

Protocol 1: From Ethyl Bromoacetate

This two-step method involves the initial formation of a sulfonate salt, followed by chlorination.

Experimental Protocol:

  • Step 1: Synthesis of Sodium 2-Ethoxy-2-oxoethanesulfonate.

    • In a suitable reaction vessel, combine ethyl bromoacetate and a solution of sodium sulfite.

    • Heat the mixture to facilitate the nucleophilic substitution reaction.

    • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, NMR).

    • Upon completion, isolate the sodium ethoxycarbonylmethanesulfonate salt (12).[3]

  • Step 2: Synthesis of this compound.

    • Treat the sodium salt (12) from the previous step with phosphorus pentachloride (PCl₅).

    • Heat the reaction mixture to 100 °C.[3]

    • After the reaction is complete, the desired this compound (2) can be isolated, often yielding a moderately pure product.[3]

Protocol 2: From Chlorosulfonylacetyl Chloride

This method provides a more direct route via esterification.[3]

Experimental Protocol:

  • Reaction Setup: To a cooled (0 °C) solution of chlorosulfonylacetyl chloride (125 mmol) in anhydrous diethyl ether (115 mL), add absolute ethanol (125 mmol) dropwise.[3]

  • Reaction: Maintain the reaction mixture at 0 °C for 3 hours.[3]

  • Workup: Remove the diethyl ether under vacuum to yield the crude product.[3]

  • Purification: Purify the crude oil by distillation to obtain pure this compound. The reported yield for this method is 55%.[3]

dot

start_mat Chlorosulfonylacetyl Chloride product This compound start_mat->product Esterification 0 °C, 3h reagent Absolute Ethanol Anhydrous Diethyl Ether reagent->product

Caption: Synthesis of this compound.

Scalable Synthesis of Sulfonamides

The following protocol details the general procedure for the reaction of this compound with various primary amines (specifically anilines) to yield the corresponding ethyl sulfamoyl acetates. This reaction is typically high-yielding and serves as the core of the scalable synthesis process.[3]

General Experimental Protocol
  • Reaction Setup: In a flame-dried, multi-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert nitrogen atmosphere, dissolve the aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 10 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains stable.[3]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 20-30 minutes, maintaining the reaction temperature at 10 °C.[3]

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

  • Workup: Upon completion, add water to the reaction mixture and stir for 15 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent) to yield the pure sulfonamide.[3]

dot

setup 1. Reaction Setup - Dissolve Aniline in DCM - Cool to 10 °C base_add 2. Base Addition - Add Triethylamine dropwise setup->base_add sulfonyl_add 3. Reagent Addition - Add this compound  in DCM dropwise at 10 °C base_add->sulfonyl_add react 4. Reaction - Warm to RT - Stir for 3h - Monitor by TLC sulfonyl_add->react workup 5. Workup - Add Water - Separate organic layer - Wash (HCl, H₂O, NaHCO₃, Brine) react->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Pure Sulfonamide Product purify->product

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation

The following table summarizes the yields obtained for the synthesis of various ethyl sulfamoyl acetates using the general protocol described above.

EntryAmineProductYield (%)
1AnilineEthyl 2-(N-phenylsulfamoyl)acetate80%[3]
24-ChloroanilineEthyl 2-(N-(4-chlorophenyl)sulfamoyl)acetateYield not specified, but synthesis was successful.[3]

Discussion and Scalability Considerations

The condensation of this compound with anilines in the presence of a base like triethylamine provides a high-yield pathway to ethyl arylsulfamoyl acetates.[3] For scaling this synthesis, several factors must be considered:

  • Thermal Management: The initial addition of reagents is conducted at a reduced temperature (10 °C) to control the exothermic reaction between the sulfonyl chloride and the amine. On a larger scale, efficient heat exchange is critical to prevent side reactions and ensure product quality.

  • Reagent Addition: Controlled, dropwise addition of both the base and the sulfonyl chloride solution is crucial for maintaining temperature and reaction homogeneity. Automated dosing pumps are recommended for large-scale production.

  • Purification: While column chromatography is suitable for laboratory scale, scalable purification may involve crystallization or recrystallization to isolate the final product, which can be more cost-effective and efficient for larger quantities.

  • Alternative Methods: While this protocol is robust, other methods for sulfonamide synthesis exist, including eco-friendly approaches using water as a solvent and sodium carbonate as the base, or flow chemistry setups that allow for safe and easily scalable production.[1][4] More advanced strategies involve palladium-catalyzed cross-coupling reactions or using sulfur dioxide surrogates like DABSO.[2][5] These alternatives may be considered depending on substrate scope, cost, and environmental requirements.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Applications Science Division

Welcome to the technical support center for ethyl 2-(chlorosulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you improve yields, minimize side products, and troubleshoot common issues effectively.

This compound is a highly reactive bifunctional molecule, prized for its ability to introduce the chlorosulfonyl and ester groups, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1][2] However, its high reactivity, particularly its sensitivity to moisture, presents unique challenges in the laboratory.[3] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with this compound in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

Low yield is the most frequently reported issue. The root cause often traces back to the hydrolysis of the sulfonyl chloride moiety, which is extremely sensitive to water.[4]

Primary Cause: Hydrolysis of the Sulfonyl Chloride The presence of even trace amounts of water in the reaction mixture will convert the reactive this compound into the unreactive ethyl 2-sulfoacetate. This is the most common reason for low conversion and yield.

Solutions & Preventative Measures:

  • Implement Rigorous Anhydrous Techniques: This is the single most critical factor for success.

    • Glassware: All glassware must be either flame-dried under vacuum or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere.[5]

    • Solvents & Reagents: Use freshly distilled, anhydrous solvents. Reagents like amines or bases (e.g., triethylamine, pyridine) should be dried over a suitable agent.[4]

    • Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[4]

  • Optimize Reaction Temperature:

    • Many reactions, especially with nucleophilic amines, are exothermic. Starting the reaction at a low temperature (e.g., 0°C in an ice bath) and adding the sulfonyl chloride dropwise allows for better control of the reaction rate and minimizes the formation of side products.[4]

  • Monitor Reaction Progress:

    • Do not rely solely on reaction time. Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials. A reaction that has stalled may require the addition of more reagent or extended reaction time.[4][5]

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed check_water Was the reaction run under strictly anhydrous conditions? start->check_water hydrolysis Primary Suspect: Hydrolysis of Sulfonyl Chloride. check_water->hydrolysis No check_monitoring Was reaction progress monitored (TLC/LC-MS)? check_water->check_monitoring Yes implement_anhydrous Action: Implement rigorous anhydrous protocols. - Flame-dry glassware - Use anhydrous solvents - Run under N2/Ar atmosphere. hydrolysis->implement_anhydrous incomplete_rxn Possible Cause: Incomplete or Stalled Reaction. check_monitoring->incomplete_rxn No check_temp Was temperature controlled during addition? check_monitoring->check_temp Yes optimize_conditions Action: Optimize reaction parameters. - Extend reaction time - Increase temperature gradually - Add more reagent if necessary. incomplete_rxn->optimize_conditions side_products Possible Cause: Side Product Formation. check_temp->side_products No end Further Investigation Needed check_temp->end Yes (Proceed to Purification Issues) control_temp Action: Add sulfonyl chloride dropwise at 0°C. side_products->control_temp

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I'm observing multiple spots on my TLC, and purification is difficult. How can I improve selectivity?

The formation of multiple products often points to issues with stoichiometry or reaction control. The primary side product is typically the result of the nucleophile reacting twice.

Primary Cause: Over-reaction or Side Reactions In sulfonamide synthesis, for example, a primary amine can react a second time to form a disulfonylated product if stoichiometry and reaction conditions are not carefully controlled.

Solutions & Preventative Measures:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the amine or nucleophile relative to the this compound. This ensures the complete consumption of the limiting sulfonyl chloride and minimizes the chance of over-reaction.[4]

  • Slow, Cooled Addition: Dissolve the this compound in an anhydrous solvent and add it dropwise to the cooled (0°C) solution of the nucleophile and base.[4] This maintains a low concentration of the electrophile, favoring the desired mono-sulfonylation.

Q3: How can I effectively purify my product and remove the sulfonic acid byproduct?

Purification can be challenging, especially if hydrolysis has occurred, leading to the formation of the highly polar ethyl 2-sulfoacetate byproduct.

Purification Strategies:

MethodApplicationProtocol Insights
Aqueous Workup Initial CleanupAfter quenching the reaction (e.g., with water or dilute acid), perform an extraction with a suitable organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove the acidic sulfonic acid byproduct by converting it to its water-soluble salt.[6]
Column Chromatography General PurificationSilica gel chromatography is the most common method. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[4] The polar sulfonic acid byproduct will typically have a very low Rf and remain on the baseline.
Crystallization High Purity ProductsIf your product is a solid, crystallization is an excellent method for achieving high purity.[4] Experiment with various solvent systems (e.g., ethanol, ethyl acetate/hexane) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound and how should it be stored?

Stability: this compound is stable under normal conditions when kept dry.[7] However, it is classified as moisture-sensitive and hygroscopic.[3][8] Exposure to atmospheric moisture will lead to rapid decomposition (hydrolysis).

Storage:

  • Temperature: Store in a refrigerator at 2-8°C.[3][8]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Container: Keep the container tightly sealed. For long-term storage, consider sealing the bottle cap with Parafilm®.

Q2: What is the primary reaction mechanism in sulfonamide synthesis?

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. A base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) is required to neutralize the HCl that is generated.

reaction_pathway reagents {this compound + R-NH₂ (Amine) |  Base}

Caption: Step-by-step workflow for a typical sulfonamide synthesis.

Detailed Steps:

  • Preparation: Assemble flame-dried glassware under a positive pressure of nitrogen or argon.

  • Reagent Dissolution: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Dropwise Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring. [4]5. Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC until the limiting reagent is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine/base), saturated aqueous sodium bicarbonate (to remove acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or crystallization. [4]

References

Technical Support Center: Ethyl 2-(chlorosulfonyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-(chlorosulfonyl)acetate. The information is designed to help identify and resolve common issues encountered during chemical reactions involving this reagent.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments with this compound, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Sulfonamide Product in Reactions with Amines

Possible Causes:

  • Side reaction at the ester group: The amine nucleophile may react with the ester functional group in addition to the sulfonyl chloride, leading to the formation of an amide byproduct and reducing the yield of the desired sulfonamide.

  • Hydrolysis of the starting material: this compound is sensitive to moisture. Hydrolysis of the sulfonyl chloride group to a sulfonic acid will prevent the reaction with the amine.

  • Self-condensation of the starting material: Under basic conditions, this compound can undergo self-condensation (a Claisen-type reaction) due to the acidic nature of the α-protons.

  • Formation of a double addition product: With primary amines, it is possible for a second molecule of this compound to react with the newly formed sulfonamide, although this is less common.

Solutions:

  • Control Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to favor the more reactive sulfonyl chloride over the ester.

  • Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl produced during the reaction without competing with the amine nucleophile.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use anhydrous solvents.

  • Order of Addition: Add the this compound solution dropwise to a solution of the amine and the base to maintain a low concentration of the sulfonyl chloride and minimize self-condensation.

Problem 2: Presence of Unexpected Peaks in NMR or LC-MS Analysis

Troubleshooting Steps:

  • Identify the nature of the impurity: Compare the spectral data with the potential side products listed in the table below.

  • Consider the reaction conditions: The type of side product often depends on the specific reagents and conditions used (e.g., presence of water, type of base, reaction temperature).

  • Purification: If the side product has been identified, select an appropriate purification method (e.g., column chromatography, recrystallization, or extraction) based on the polarity and solubility differences between the desired product and the impurity.

Table 1: Common Side Products in this compound Reactions

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Formation ConditionKey Spectroscopic Features
Ethyl 2-sulfonatoacetateC₄H₈O₆S184.17Presence of water/moistureAppearance of a sulfonic acid proton in NMR; highly polar.
2-(Substituted-sulfamoyl)acetamideVariesVariesReaction with primary or secondary aminesCharacteristic amide peaks in IR and NMR; loss of the ethyl ester group.
Ethyl 3-(chlorosulfonyl)-4-ethoxy-4-oxobutanoateC₈H₁₁ClO₇S286.68Basic conditions (self-condensation)Presence of a β-keto ester moiety, potentially visible in ¹³C NMR.
Intramolecular cyclization products (e.g., Sultams)VariesVariesReaction with bifunctional nucleophilesComplex NMR spectra indicative of a cyclic structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when reacting this compound with a primary amine?

When reacting with a primary amine, the main desired product is the corresponding N-substituted ethyl 2-sulfamoylacetate. However, two common side products can form:

  • Amide formation: The primary amine can act as a nucleophile and attack the ester carbonyl group, leading to the formation of 2-(chlorosulfonyl)-N-(substituted)acetamide. This is generally a slower reaction than the attack on the more electrophilic sulfonyl chloride.

  • Disubstitution: Although less likely, a second molecule of this compound can react with the nitrogen of the newly formed sulfonamide.

To minimize these side reactions, it is recommended to use a 1:1 molar ratio of the amine to the sulfonyl chloride and to control the reaction temperature.

Q2: How can I prevent the hydrolysis of this compound during my reaction?

This compound is highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride to an unreactive sulfonic acid. To prevent this, the following precautions are essential:

  • Use oven-dried or flame-dried glassware.

  • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Run the reaction under an inert atmosphere, such as dry nitrogen or argon.

  • Store this compound in a desiccator or under an inert atmosphere.

Q3: My reaction mixture turned dark and formed a solid precipitate when I added a strong base. What happened?

The addition of a strong base, such as sodium ethoxide or sodium hydride, can promote the self-condensation of this compound. The protons on the carbon between the sulfonyl and ester groups are acidic and can be removed by a strong base to form an enolate, which can then attack another molecule of the starting material. This can lead to the formation of a β-keto ester dimer or even polymeric material, which may be dark in color and insoluble. To avoid this, use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine.

Q4: Can this compound be used to synthesize heterocyclic compounds?

Yes, this compound is a useful building block for various heterocyclic systems. For example, reaction with a molecule containing both an amine and another nucleophilic group (like a hydroxyl or another amine) can lead to the formation of the corresponding sulfonamide, which can then undergo an intramolecular cyclization to form a heterocycle, such as a sultam or a thiadiazolidine dioxide. In these cases, what might be considered a side reaction in a simple sulfonamide synthesis becomes the desired reaction pathway.

Visualizations

Below are diagrams illustrating the key reaction pathways, including the formation of common side products.

G start This compound product Desired Product: Ethyl 2-(N,N'-disubstituted-sulfamoyl)acetate start->product Reaction at Sulfonyl Chloride hydrolysis_product Side Product: Ethyl 2-sulfonatoacetate start->hydrolysis_product Hydrolysis amide_product Side Product: 2-(chlorosulfonyl)-N-substituted-acetamide start->amide_product Reaction at Ester condensation_product Side Product: Self-condensation Product (β-keto ester) start->condensation_product Self-condensation cyclization_product Potential Product: Sultam / Heterocycle start->cyclization_product Reaction & Cyclization amine Primary/Secondary Amine (R-NHR') amine->product amine->amide_product water Water (H₂O) water->hydrolysis_product base Strong Base base->condensation_product bifunctional Bifunctional Nucleophile (e.g., Amino alcohol) bifunctional->cyclization_product

Caption: Main reaction pathways and potential side reactions of this compound.

G start Start Experiment check_yield Is the yield of the desired product low? start->check_yield check_purity Are there unexpected peaks in the analytical data? check_yield->check_purity No hydrolysis_suspected Suspect Hydrolysis check_yield->hydrolysis_suspected Yes amide_suspected Suspect Amide Formation check_purity->amide_suspected Yes, and amine was used condensation_suspected Suspect Self-Condensation check_purity->condensation_suspected Yes, and a strong base was used end Purify Product check_purity->end No troubleshoot_hydrolysis Troubleshoot: - Use anhydrous conditions - Inert atmosphere hydrolysis_suspected->troubleshoot_hydrolysis troubleshoot_amide Troubleshoot: - Lower reaction temperature - Control stoichiometry amide_suspected->troubleshoot_amide troubleshoot_condensation Troubleshoot: - Use a non-nucleophilic base - Add sulfonyl chloride dropwise condensation_suspected->troubleshoot_condensation troubleshoot_hydrolysis->end troubleshoot_amide->end troubleshoot_condensation->end

Caption: Troubleshooting workflow for common issues in this compound reactions.

Technical Support Center: Purification of Products from Ethyl 2-(chlorosulfonyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-(chlorosulfonyl)acetate and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in reactions involving this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Excess amine or unreacted this compound.

  • Hydrolysis products: The sulfonyl chloride group is susceptible to hydrolysis, which can form the corresponding sulfonic acid. The ethyl ester can also be hydrolyzed to the carboxylic acid, although this is generally slower.

  • Side-products from the amine: If the amine substrate has multiple reactive sites, side-products may form.

  • Salts: Amine hydrochlorides are formed as a byproduct of the reaction.

Q2: How can I minimize the hydrolysis of this compound during the reaction and work-up?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents.[1] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). During the work-up, if an aqueous wash is necessary, it should be performed quickly and at a low temperature.[1] Using a biphasic system with an organic solvent can also help protect the sulfonyl chloride from extensive hydrolysis.[1]

Q3: My desired sulfonamide product is highly water-soluble. How can I effectively purify it?

A3: For water-soluble sulfonamides, traditional extraction with immiscible organic solvents may be challenging. Alternative purification techniques include:

  • Reverse-phase chromatography: This is a powerful technique for purifying polar compounds.[2]

  • Solid-Phase Extraction (SPE): C18 or other suitable SPE cartridges can be used to desalt and purify the product.[3][4]

  • Recrystallization from a suitable solvent system: If a suitable solvent can be found where the product has lower solubility than the impurities, recrystallization can be effective.

  • Ion-exchange chromatography: This can be used to separate ionic compounds from non-ionic impurities.[4]

Q4: What are the best practices for storing this compound?

A4: this compound is moisture-sensitive.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Storage at 2-8°C is often recommended.

Troubleshooting Guides

Guide 1: Low Yield of the Desired Sulfonamide Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature if necessary. - Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), to accelerate the reaction.[1]
Hydrolysis of this compound - Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere. - Minimize the duration of any aqueous work-up steps and perform them at low temperatures.[1]
Poor Nucleophilicity of the Amine - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a higher reaction temperature.[1]
Product Loss During Work-up/Purification - If the product is water-soluble, avoid extensive aqueous washes. Consider using reverse-phase chromatography or SPE for purification.[2][4] - Optimize the solvent system for extraction to ensure your product is in the organic phase.
Guide 2: Difficulty in Purifying the Sulfonamide Product by Column Chromatography
Problem Potential Cause Troubleshooting Steps
Product Streaking on TLC/Column - The product may be too polar for the chosen solvent system. - The product may be interacting strongly with the acidic silica gel.- Gradually increase the polarity of the eluent. - Add a small amount of a modifier to the eluent, such as triethylamine (1-3%) to deactivate the silica gel for basic compounds, or acetic acid for acidic compounds.[6]
Poor Separation from Starting Materials/Impurities - The polarity of the product and impurities are too similar.- Use a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[6] - Consider using a different stationary phase, such as alumina or reverse-phase silica.
Product is not Eluting from the Column - The product is too polar and is irreversibly adsorbed onto the silica gel.- Try to elute with a very polar solvent system (e.g., dichloromethane/methanol). - If the product is still retained, consider alternative purification methods like recrystallization or SPE.
Guide 3: Product Appears as an Oil Instead of a Solid
Potential Cause Troubleshooting Steps
Presence of Impurities - Residual solvent or unreacted starting materials can prevent crystallization.
Product is a Low-Melting Solid or an Oil at Room Temperature - The inherent physical properties of the compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from an Amine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (typically 2-16 hours).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization.[7]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). A suitable Rf value for the product is typically in the range of 0.2-0.4. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, remove the solvent under reduced pressure, and load the dry powder onto the top of the column.[6]

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexane.[9][10]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Reaction/Purification Parameter Typical Range/Value Reference
Reaction Yield (Sulfonylation) 60-95%[7]
Column Chromatography Eluent (Sulfonamides) Hexane/Ethyl Acetate (e.g., 1:1)[7]
Recrystallization Solvents (Sulfonamides) Ethyl acetate-n-hexane[10]
Reaction Time (Sulfonylation) 2-16 hoursGeneral Knowledge
Reaction Temperature (Sulfonylation) 0 °C to room temperatureGeneral Knowledge

Visual Guides

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup dry Drying & Concentration workup->dry purification Purification dry->purification column Flash Column Chromatography purification->column Primary Method recrystal Recrystallization purification->recrystal Alternative/Final Step spe Solid-Phase Extraction purification->spe For Polar/Water-Soluble Products end Pure Product column->end recrystal->end spe->end

Caption: General purification workflow for products from this compound reactions.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield impure Impure Product? start->impure low_yield->impure No check_reaction Check Reaction Completion low_yield->check_reaction Yes column_issues Column Chromatography Problems? impure->column_issues Yes recrystal_fail Recrystallization Fails? impure->recrystal_fail No check_hydrolysis Minimize Hydrolysis check_reaction->check_hydrolysis optimize_workup Optimize Work-up check_hydrolysis->optimize_workup adjust_eluent Adjust Eluent Polarity/ Add Modifier column_issues->adjust_eluent Yes change_stationary_phase Change Stationary Phase column_issues->change_stationary_phase Yes find_new_solvent Screen for New Solvents recrystal_fail->find_new_solvent Yes triturate Triturate Oily Product recrystal_fail->triturate Yes

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the optimization of temperature and reaction time for successful sulfonylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My sulfonylation reaction shows low or no conversion of the starting material. What are the common causes and how can I improve the yield?

A1: Low conversion is a frequent issue in sulfonylation and can stem from several factors related to reagents and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some reactions are sluggish and may require more thermal energy to proceed at a reasonable rate.[1]

    • Action: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Ensure the reaction time is sufficient for the starting material to be consumed.[1]

  • Reagent Quality and Stoichiometry: The purity of the starting materials (amine/alcohol), sulfonylating agent, and solvent is crucial as impurities can interfere with the reaction.[1] Incorrect stoichiometry can also lead to low yields.[1]

    • Action: Ensure all reagents and solvents are of high purity and anhydrous, as sulfonyl chlorides can be hydrolyzed by water.[3] Carefully check the molar equivalents of the amine/alcohol, sulfonyl chloride, and base.[3]

  • Insufficient Activation: The substrate may not be sufficiently activated for the sulfonylation to occur.

    • Action: Consider using a more reactive sulfonylating agent or a stronger base. For sterically hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) might be beneficial.[4]

  • Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction.[1]

    • Action: Purify the starting materials and use high-purity, dry solvents.[1][3]

Issue 2: Formation of Di-sulfonylation Byproduct with Primary Amines

Q2: My reaction with a primary amine is producing a significant amount of the di-sulfonylated product. How can I improve selectivity for mono-sulfonylation?

A2: Di-sulfonylation occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.[5] The initially formed mono-sulfonamide has an acidic N-H proton that can be deprotonated by a base, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.[5] Careful control of reaction parameters is essential to favor mono-sulfonylation.[5]

Potential Causes & Troubleshooting Steps:

  • Excess Sulfonyl Chloride: Using too much sulfonyl chloride drives the reaction towards the di-sulfonylated product.[3]

    • Action: Use a 1:1 stoichiometry or a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of amine).[5]

  • High Reaction Temperature: Higher temperatures can favor the second sulfonylation reaction.[3]

    • Action: Lowering the temperature reduces the rate of both reactions but often has a more pronounced effect on the undesired side reaction.[5] Run the reaction at 0°C or even lower (e.g., -20°C to -78°C), especially during the addition of the sulfonyl chloride.[5]

  • Base Selection and Amount: A strong base in excess can readily deprotonate the mono-sulfonamide, facilitating the second sulfonylation.[5]

    • Action: Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of stronger, non-hindered bases like triethylamine.[5] Use the minimum amount of base required to neutralize the HCl byproduct.

  • Rate of Addition: A high local concentration of sulfonyl chloride can promote di-sulfonylation.

    • Action: Add the sulfonyl chloride dropwise as a solution over a prolonged period (e.g., 30-60 minutes) to keep its concentration low.[5]

Issue 3: Kinetic vs. Thermodynamic Control

Q3: How does temperature influence the regioselectivity of my sulfonation reaction, for example, with naphthalene?

A3: Temperature is a critical parameter for controlling regioselectivity in reactions like the sulfonation of naphthalene, where it determines whether the kinetic or thermodynamic product is favored.[6]

  • Kinetic Control (Lower Temperature): At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[6] For naphthalene, sulfonation at 80°C yields naphthalene-1-sulfonic acid as the major product because the attack at the 1-position (alpha) is kinetically favored.[6]

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible. This allows for equilibrium to be established, favoring the most stable product.[6] For naphthalene, heating to 160°C allows the initially formed 1-isomer to revert to naphthalene and then react to form the more thermodynamically stable 2-isomer (beta), which has less steric strain.[6]

Troubleshooting Steps for Regioselectivity:

  • To favor the kinetic product: Maintain a lower reaction temperature and shorter reaction time.

  • To favor the thermodynamic product: Use a higher reaction temperature and allow sufficient time for the reaction to reach equilibrium.[6]

Data Presentation: Reaction Condition Optimization

Table 1: General Conditions for Optimizing Mono-sulfonylation of Primary Amines

ParameterCondition to Favor Mono-sulfonylationRationale
Stoichiometry 1.1 - 1.5 equivalents of amine to 1.0 equivalent of sulfonyl chlorideLimits the availability of the sulfonylating agent for the second reaction.[5]
Temperature 0°C or lower (e.g., -78°C) during addition, then warm to RTReduces the rate of the undesired di-sulfonylation reaction.[5]
Reaction Time 2-24 hours, monitor closelyStop the reaction once the starting amine is consumed to prevent byproduct formation.[3]
Base Weaker, sterically hindered base (e.g., pyridine)Minimizes deprotonation of the mono-sulfonamide product.[5]
Addition Rate Slow, dropwise addition of sulfonyl chloride (30-60 min)Maintains a low concentration of the sulfonylating agent.[5]

Table 2: Temperature and Time Effects on Naphthalene Sulfonation

ProductControl TypeTemperatureReaction TimeMajor Product
Naphthalene-1-sulfonic acidKinetic~80°CShorter (e.g., 1 hour)Kinetically favored, less stable isomer.[6]
Naphthalene-2-sulfonic acidThermodynamic~160°CLonger (e.g., 2-3 hours)Thermodynamically favored, more stable isomer.[6]

Experimental Protocols

Protocol 1: General Procedure for Mono-sulfonylation of a Primary Amine

This protocol is a starting point and should be optimized for specific substrates.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 mmol).

  • Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M concentration). Add the base (e.g., pyridine, 1.5 mmol).[5]

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.[5]

  • Reagent Addition: In a separate flask, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[5]

  • Reaction: Stir the reaction at 0°C for 1-2 hours after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 2-16 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Sulfonylation of an Alcohol (e.g., Tosylation)

This general protocol is for the formation of a sulfonate ester from an alcohol.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents) or pyridine (can also act as a solvent).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Stir for 1-5 hours, or until the alcohol is consumed as monitored by TLC.

  • Workup: Quench the reaction with water. Extract the mixture with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the resulting crude sulfonate ester by column chromatography or recrystallization.

Visualizations

G cluster_start Start cluster_steps Troubleshooting Steps cluster_check Check Progress cluster_end Resolution start Di-sulfonylation Observed step1 Step 1: Adjust Stoichiometry (Use 1.1 eq. Amine) & Add TsCl Slowly start->step1 check1 Problem Solved? step1->check1 step2 Step 2: Modify Base (Switch to Pyridine) check2 Problem Solved? step2->check2 step3 Step 3: Lower Temperature (Run at 0°C or lower) check3 Problem Solved? step3->check3 check1->step2 No end_success Success: Mono-sulfonylation Achieved check1->end_success Yes check2->step3 No check2->end_success Yes check3->end_success Yes end_fail Consider Alternative Synthetic Methods check3->end_fail No

Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.[5]

G cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Major Product low_temp Low Temperature (e.g., 80°C) kinetic Kinetic Control (Fast, Irreversible) low_temp->kinetic high_temp High Temperature (e.g., 160°C) thermodynamic Thermodynamic Control (Slow, Reversible) high_temp->thermodynamic kinetic_product Less Stable Product (e.g., Naphthalene-1-sulfonic acid) kinetic->kinetic_product thermo_product More Stable Product (e.g., Naphthalene-2-sulfonic acid) thermodynamic->thermo_product

Caption: Temperature determines kinetic vs. thermodynamic product formation.[6]

G cluster_start Optimization Start cluster_process Optimization Process cluster_actions Actions cluster_monitor Monitor & Conclude start Reaction is Slow / Low Yield check_temp Is Reaction Exothermic? start->check_temp increase_temp Gradually Increase Temperature (5-10°C increments) check_temp->increase_temp No maintain_temp Maintain or Slightly Increase Temperature check_temp->maintain_temp Yes check_side_reactions Side Reactions Observed? decrease_temp Decrease Temperature check_side_reactions->decrease_temp Yes monitor Monitor by TLC/LC-MS for Optimal Conversion check_side_reactions->monitor No increase_temp->check_side_reactions decrease_temp->monitor maintain_temp->check_side_reactions

Caption: Logical workflow for optimizing reaction temperature.

References

Troubleshooting low conversion rates with ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ethyl 2-(chlorosulfonyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with this reagent, particularly focusing on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent with the formula C₄H₇ClO₄S. It is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its bifunctional nature, containing both an ester and a reactive sulfonyl chloride, makes it a versatile building block for introducing the ethoxycarbonylmethylsulfonyl group into molecules. This is particularly common in the synthesis of various sulfonamides and heterocyclic compounds.

Q2: What are the key properties and storage conditions for this compound?

This compound is a liquid that is sensitive to moisture. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. The recommended storage temperature is typically between 2-8°C. Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should always be worn when handling this reagent.

Q3: My reaction with this compound is showing low or no conversion. What are the most likely causes?

Low conversion rates in reactions involving this compound can stem from several factors:

  • Reagent Purity and Degradation: The purity of this compound is crucial. It can degrade upon exposure to moisture, leading to the formation of the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions. Similarly, impurities in your substrate or solvent can interfere with the reaction.

  • Presence of Water: Being a sulfonyl chloride, this compound is highly susceptible to hydrolysis. Any moisture in the reaction setup (glassware, solvents, reagents) will consume the starting material, drastically reducing the yield.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent polarity, and the choice and amount of base are critical for the success of the reaction.

  • Poor Nucleophilicity of the Substrate: If you are reacting it with a nucleophile (e.g., an amine), a weakly nucleophilic substrate will react slowly, leading to incomplete conversion.

  • Steric Hindrance: Significant steric bulk around the reactive site of either the substrate or the reagent can impede the reaction.

Troubleshooting Guides for Low Conversion Rates

Issue 1: Inactive or Degraded this compound

Symptoms:

  • The reaction fails to start or proceeds very slowly, even with a typically reactive substrate.

  • Analysis of the starting material (e.g., by NMR) shows the presence of impurities.

Troubleshooting Steps:

  • Verify Reagent Quality: If possible, analyze your stock of this compound for purity. The presence of a significant peak corresponding to the sulfonic acid indicates degradation.

  • Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly purchased batch of the reagent.

  • Proper Handling: Always handle the reagent under an inert atmosphere and use dry syringes or cannulas for transfer to minimize exposure to moisture.

Issue 2: Presence of Moisture in the Reaction

Symptoms:

  • Low yield of the desired product with the formation of a water-soluble byproduct (the sulfonic acid of the reagent).

  • Inconsistent results between different runs of the same experiment.

Troubleshooting Steps:

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator or under a stream of inert gas before use.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.

  • Dry Other Reagents: Ensure your substrate and any added base are anhydrous. If necessary, dry them using appropriate methods.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

Issue 3: Suboptimal Reaction Conditions

Symptoms:

  • The reaction is sluggish or stalls before completion.

  • Formation of multiple side products is observed on TLC or LC-MS.

Troubleshooting Steps:

  • Optimize the Base: The choice of base is critical. For sulfonylation of amines, a non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the HCl generated. The amount of base should be at least stoichiometric to the sulfonyl chloride.

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally good choices.

  • Temperature Adjustment: Many sulfonylation reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature. If the reaction is slow, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.

Data Presentation

The following table summarizes the general effects of key reaction parameters on the conversion rate when using this compound. The specific optimal conditions will vary depending on the substrate.

ParameterLow ConversionModerate ConversionHigh ConversionPotential Issues with Excess
Temperature < 0 °C0 - 25 °C (Room Temp)25 - 50 °C> 50 °C can lead to side reactions and decomposition.
Base (e.g., Triethylamine) < 1.0 equivalent1.0 - 1.2 equivalents1.2 - 2.0 equivalentsExcess base can promote side reactions.
Solvent Polarity Non-polar (e.g., Hexane)Moderately Polar (e.g., DCM, THF)Polar Aprotic (e.g., Acetonitrile, DMF)Protic solvents (e.g., alcohols) will react with the reagent.
Concentration Very Dilute (< 0.1 M)0.1 - 0.5 M0.5 - 1.0 MHigh concentrations can lead to solubility issues and exotherms.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol provides a general methodology for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Triethylamine (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a dilute aqueous solution of HCl (e.g., 1 M).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Conversion Rates

G cluster_reagent Reagent Purity cluster_moisture Moisture Control cluster_conditions Reaction Optimization start Low Conversion Rate Observed check_reagent Check Purity of Ethyl 2-(chlorosulfonyl)acetate start->check_reagent check_moisture Investigate for Moisture Contamination start->check_moisture check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagent is Pure check_reagent->reagent_ok reagent_bad Reagent Degraded check_reagent->reagent_bad dry_glassware Use Oven-Dried Glassware check_moisture->dry_glassware anhydrous_solvents Use Anhydrous Solvents check_moisture->anhydrous_solvents inert_atmosphere Run Under Inert Atmosphere check_moisture->inert_atmosphere optimize_base Optimize Base (Type and Amount) check_conditions->optimize_base optimize_temp Adjust Temperature check_conditions->optimize_temp optimize_solvent Change Solvent check_conditions->optimize_solvent end Improved Conversion Rate use_new Use Fresh Reagent reagent_bad->use_new use_new->end dry_glassware->end anhydrous_solvents->end inert_atmosphere->end optimize_base->end optimize_temp->end optimize_solvent->end

Caption: A troubleshooting workflow for diagnosing and resolving low conversion rates.

General Reaction Pathway and Potential Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions reagent This compound product Desired Sulfonamide Product reagent->product + Amine, Base hydrolysis_product Sulfonic Acid (Inactive) reagent->hydrolysis_product + H2O ester_reaction Amide Formation at Ester (with highly nucleophilic amines/harsh conditions) reagent->ester_reaction + Amine (Side Reaction) amine Primary/Secondary Amine (R-NHR') over_sulfonylation Di-sulfonated Product (if primary amine with excess reagent) product->over_sulfonylation + Reagent

Caption: The desired reaction pathway and common side reactions.

Managing the reactivity of ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl 2-(chlorosulfonyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of this versatile but challenging reagent. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

I. General Information and Safety

This section covers the fundamental properties and safety precautions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 55896-93-0) is a chemical intermediate used in organic synthesis.[1] Its bifunctional nature, containing both an ester and a reactive sulfonyl chloride group, makes it a key reagent for synthesizing a variety of compounds.[1] It is particularly important in the production of pharmaceuticals and agrochemicals, such as sulfonamides (sulfa drugs) and various heterocyclic compounds.[1]

Q2: What are the key physical and chemical properties of this compound?

The key properties are summarized in the table below. The compound is a colorless liquid that is sensitive to moisture.[2]

PropertyValueReference
Molecular Formula C₄H₇ClO₄S[2][3]
Molecular Weight 186.61 g/mol [1][2]
Appearance Colorless Liquid[2]
Boiling Point 117-118 °C[2]
Density 1.049 g/mL at 25 °C[2]
Storage Temperature 2-8°C under inert atmosphere[4]
Solubility Soluble in Benzene, Chloroform[2]

Q3: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

This compound is classified as a corrosive liquid.[5] It causes severe skin burns and eye damage.[3] Inhalation of vapors can lead to irritation of the nose, throat, and coughing.[2][4] Due to these hazards, strict safety protocols must be followed.

HazardRecommended PPE & Safety MeasuresReference
Skin Contact Wear a protective suit, chemical-resistant gloves (e.g., PVC), and safety footwear.[5][6]
Eye Contact Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible.[5][7]
Inhalation Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, use an approved respirator.[2][7]
General Handling Avoid breathing vapors. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5][8]

II. Troubleshooting Experimental Issues

This section addresses specific problems that may arise during reactions involving this compound.

Q4: My reaction yield is low or the reaction is not proceeding. What are the common causes?

Low or no yield is a frequent issue stemming from the reagent's high reactivity and sensitivity.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Reagent Degradation (Moisture Sensitivity) start->cause1 cause2 Inadequate Base (for Nucleophilic Substitution) start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Incorrect Solvent Choice start->cause4 sol1 Use fresh reagent. Handle under inert gas (N₂/Ar). Use anhydrous solvents. cause1->sol1 Check sol2 Ensure base is strong enough and non-nucleophilic (e.g., pyridine, TEA). Use stoichiometric amount. cause2->sol2 Verify sol3 Optimize temperature. Run at 0°C to room temp initially. cause3->sol3 Adjust sol4 Use polar aprotic solvents (e.g., DCM, THF, Acetonitrile). cause4->sol4 Change

Caption: Troubleshooting workflow for low reaction yield.

Q5: I am observing significant side product formation. What are the likely side reactions?

The presence of two electrophilic sites (the sulfonyl chloride and the ester carbonyl) and sensitivity to water can lead to several side products.

  • Hydrolysis: The most common side reaction. The sulfonyl chloride group reacts readily with any trace moisture to form the corresponding sulfonic acid, which is unreactive for subsequent nucleophilic substitution. The ester can also undergo hydrolysis, especially under acidic or basic conditions, although this is generally slower.[9][10]

  • Reaction at the Ester: While the sulfonyl chloride is significantly more electrophilic, strong, hard nucleophiles may attack the ester carbonyl, leading to amide formation or other undesired products.

  • Elimination: Depending on the substrate and base used, elimination reactions can sometimes compete with the desired substitution.[11]

Side_Reactions cluster_pathways Reaction Pathways reactant This compound + Nucleophile (e.g., R-NH₂) desired_product Desired Product (Sulfonamide) reactant->desired_product Desired SN2 Attack at Sulfonyl Chloride side_product1 Side Product 1 (Sulfonic Acid via Hydrolysis) reactant->side_product1 Reaction with H₂O side_product2 Side Product 2 (Amide via Ester Attack) reactant->side_product2 Attack at Ester Carbonyl

Caption: Competing reaction pathways for this compound.

Q6: How can I minimize these side reactions?

Side ReactionMitigation Strategy
Hydrolysis Conduct the reaction under strictly anhydrous conditions. Use freshly dried solvents and an inert atmosphere (e.g., nitrogen or argon).[11]
Attack at Ester Use a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. Run the reaction at a low temperature (e.g., 0 °C) to favor the more reactive sulfonyl chloride site.
Elimination Use a non-bulky base and a primary or secondary amine nucleophile if possible.[11]

Q7: I'm having difficulty purifying my final product. What are some common purification challenges and solutions?

Purification can be complicated by unreacted starting material, the sulfonic acid hydrolysis byproduct, or other impurities.

  • Challenge 1: Removing the Sulfonic Acid Byproduct.

    • Solution: The sulfonic acid is highly polar and acidic. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can convert the sulfonic acid into its salt, which will be extracted into the aqueous layer.[4]

  • Challenge 2: Product co-elutes with starting material on silica gel.

    • Solution: If the polarity of the product and starting material are too similar, consider derivatization. Alternatively, optimize the solvent system for column chromatography, using a gradient elution if necessary. Sometimes, recrystallization is a more effective method than chromatography for achieving high purity.[12]

III. Experimental Protocols

This section provides a general, detailed methodology for a common application of this compound.

Protocol: Synthesis of an N-Substituted Ethyl 2-(Sulfamoyl)acetate

This protocol describes the reaction of this compound with a primary amine to form the corresponding sulfonamide. This is a widely used method in medicinal chemistry.[13][14]

Materials:

  • This compound

  • Primary Amine (e.g., benzylamine)

  • Triethylamine (TEA) or Pyridine (as a non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagent: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture back to 0 °C and slowly quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine & Base in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 react1 Dropwise Addition of This compound prep2->react1 react2 Warm to RT & Stir (Monitor by TLC) react1->react2 workup1 Quench with H₂O react2->workup1 workup2 Aqueous Washes (Acid, Base, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify (Chromatography/Recrystallization) workup3->purify

Caption: General workflow for sulfonamide synthesis.

References

Technical Support Center: Reactions Involving Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-(chlorosulfonyl)acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with this compound?

A1: this compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[1] Ensure easy access to an eyewash station and a safety shower.[1] Avoid inhalation of vapors and any direct contact with skin and eyes.[1][2] Keep the reagent away from moisture, as it can hydrolyze to the corresponding sulfonic acid, which is typically unreactive in subsequent steps.[1][2]

Q2: My reaction yield of the desired sulfonamide is low. What are the common causes?

A2: Low yields in sulfonamide synthesis can arise from several factors. Key areas to investigate include the quality of your reagents, the reaction conditions, and the work-up procedure.[1][2] Ensure that your amine is pure and dry, as amines can absorb atmospheric carbon dioxide.[1] The this compound is susceptible to hydrolysis, so using a fresh bottle or recently prepared reagent is advisable.[1][2] Solvents and bases (e.g., triethylamine, pyridine) must be anhydrous.[1][3] From a conditions perspective, verify your stoichiometry, as a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base is a good starting point.[1] The reaction is typically run at 0 °C to room temperature; while gentle heating may be necessary for sluggish reactions, excessive heat can lead to side products.[1] Running the reaction under an inert atmosphere (nitrogen or argon) is also recommended to prevent reagent degradation.[1]

Q3: I am observing an acidic pH in my reaction mixture during the work-up, even after a basic wash. What could be the reason?

A3: The reaction between this compound and an amine generates hydrogen chloride (HCl) as a byproduct.[3] A base, such as triethylamine or pyridine, is added to neutralize this HCl.[3] If you observe an acidic pH during work-up, it could indicate that an insufficient amount of base was used, or the base was of poor quality. Additionally, hydrolysis of unreacted this compound during the aqueous work-up can produce more acid.

Q4: What are the common side products in reactions of this compound with primary amines?

A4: A potential side reaction with primary amines is the formation of a double-sulfonated product, where two molecules of the sulfonyl chloride react with the primary amine. To minimize this, the sulfonyl chloride should be added slowly and portion-wise to the amine solution to avoid an excess of the sulfonyl chloride at any point.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2]- Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Use a fresh bottle of this compound.
Poor Quality of Amine: The amine may be impure or have degraded.- Purify the amine before use (e.g., by distillation). - Ensure the amine is dry.
Incorrect Stoichiometry: An improper ratio of reactants and base can lead to incomplete conversion.[1]- Carefully check the molar equivalents of all reagents. A slight excess of the amine and 1.1-1.5 equivalents of base are often used.[1]
Product is Contaminated with Starting Material Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - If the reaction has stalled, consider extending the reaction time or gently heating the mixture.[1]
Difficulty in Isolating the Product Emulsion Formation During Extraction: The presence of salts or polar byproducts can lead to the formation of an emulsion between the organic and aqueous layers.- Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.[4] - Filter the mixture through a pad of Celite.
Product is Water-Soluble: The desired sulfonamide may have some solubility in the aqueous phase, leading to loss during extraction.- Perform multiple extractions with the organic solvent to maximize product recovery. - Use a brine wash as the final aqueous wash to "salt out" the organic product from the aqueous phase.[4]
Presence of an Oily Residue After Purification Residual High-Boiling Solvent: Solvents like pyridine can be difficult to remove completely.- Co-evaporate the product with a lower-boiling solvent like toluene or heptane multiple times to azeotropically remove the high-boiling residue.[5]

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-(arylsulfamoyl)acetate

This protocol describes a general method for the reaction of this compound with an aniline derivative.[6]

Materials:

  • This compound

  • Substituted aniline (1.0 eq)

  • Triethylamine (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding water or a dilute acid solution (e.g., 1 M HCl).[2]

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reaction_setup 1. Dissolve amine and base in anhydrous DCM cooling 2. Cool to 0°C reaction_setup->cooling addition 3. Add this compound dropwise cooling->addition stirring 4. Stir at room temperature (2-24h) addition->stirring quench 5. Quench with water or dilute HCl stirring->quench extraction 6. Transfer to separatory funnel quench->extraction wash_acid 7. Wash with 1M HCl extraction->wash_acid wash_water 8. Wash with water wash_acid->wash_water wash_bicarb 9. Wash with sat. NaHCO3 wash_water->wash_bicarb wash_brine 10. Wash with brine wash_bicarb->wash_brine drying 11. Dry organic layer (e.g., MgSO4) wash_brine->drying filtration 12. Filter drying->filtration concentration 13. Concentrate in vacuo filtration->concentration purification 14. Purify (chromatography or recrystallization) concentration->purification

Caption: A typical experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Issues cluster_solutions Potential Solutions start Low Sulfonamide Yield amine_quality Impure/Wet Amine? start->amine_quality stoichiometry Incorrect Stoichiometry? start->stoichiometry incomplete_reaction Incomplete Reaction? start->incomplete_reaction sulfonyl_chloride_quality Hydrolyzed Sulfonyl Chloride? solvent_quality Wet Solvent/Base? purify_reagents Purify/Dry Reagents amine_quality->purify_reagents use_fresh_sulfonyl_chloride Use Fresh Sulfonyl Chloride sulfonyl_chloride_quality->use_fresh_sulfonyl_chloride use_anhydrous_solvents Use Anhydrous Solvents solvent_quality->use_anhydrous_solvents temperature Suboptimal Temperature? atmosphere Reaction open to air? check_equivalents Verify Stoichiometry stoichiometry->check_equivalents optimize_temp Optimize Temperature temperature->optimize_temp use_inert_atmosphere Use Inert Atmosphere atmosphere->use_inert_atmosphere product_loss Product Loss During Extraction? monitor_reaction Monitor Reaction to Completion incomplete_reaction->monitor_reaction optimize_extraction Optimize Extraction Protocol product_loss->optimize_extraction

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Catalyst Selection for Ethyl 2-(chlorosulfonyl)acetate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions mediated by ethyl 2-(chlorosulfonyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a key reagent primarily used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its high reactivity allows for the introduction of the sulfonyl group, making it invaluable for preparing sulfonamides and sulfonate esters, which are common structural motifs in many bioactive molecules.[1]

Q2: What types of catalysts are typically used for reactions involving this compound?

Reactions with this compound, such as the formation of sulfonamides and sulfonate esters, are often mediated by bases. These bases act as catalysts and acid scavengers, neutralizing the HCl byproduct generated during the reaction. Common bases include tertiary amines like triethylamine and pyridine. In some cases, Lewis acids may also be employed to enhance the reactivity of the sulfonyl chloride.

Q3: How does the choice of catalyst influence the outcome of the reaction?

The catalyst, typically a base, plays a crucial role in the reaction's success. It drives the reaction to completion by neutralizing the generated HCl, thus preventing the protonation of the nucleophile (amine or alcohol) and maintaining its reactivity. The choice and purity of the base can impact the reaction rate, yield, and purity of the final product.

Q4: What are the common solvents used for these reactions?

Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly moisture-sensitive this compound.[2][3] Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are common choices.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Sulfonamide or Sulfonate Ester

Symptoms:

  • The final product is obtained in a lower-than-expected quantity.

  • Significant amounts of starting material remain unreacted, as observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Moisture Contamination This compound is highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[2][3] Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Poor Quality of Reagents Ensure the purity of the amine or alcohol nucleophile. Impurities can interfere with the reaction. The base used (e.g., triethylamine, pyridine) should also be pure and dry.[3]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or gently heating the mixture. However, be cautious as excessive heat can promote side reactions.[2]
Incorrect Stoichiometry Double-check the molar ratios of the reactants. A common starting point is a 1:1 ratio of the nucleophile to this compound, with a slight excess of the base (1.1-1.5 equivalents).[3]

// Nodes Start [label="Low Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Verify Reagent Quality\n(Purity and Dryness)", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Ensure Anhydrous\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Confirm Correct\nStoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Check4 [label="Monitor Reaction\nProgress (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="Use Fresh/Purified Reagents\nDry Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2 [label="Dry Glassware & Solvents\nUse Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action3 [label="Adjust Molar Ratios\n(Slight Excess of Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action4 [label="Extend Reaction Time\nor Gentle Heating", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check1; Start -> Check2; Start -> Check3; Start -> Check4; Check1 -> Action1; Check2 -> Action2; Check3 -> Action3; Check4 -> Action4; Action1 -> End; Action2 -> End; Action3 -> End; Action4 -> End; } .dot

Workflow for troubleshooting low product yield.

Problem 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC or LC-MS analysis shows the presence of significant side products in the crude reaction mixture.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrolysis of Starting Material The presence of water leads to the formation of ethyl 2-(sulfo)acetate, which will appear as a polar impurity. Follow the recommendations for ensuring anhydrous conditions as described in the low yield section.[2][3]
Bis-sulfonylation of Primary Amines When using a primary amine, a common side product is the bis-sulfonylated amine. To minimize this, add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[2] Using a slight excess of the primary amine (1.1 to 1.5 equivalents) can also help.[2]
Degradation of Product Some sulfonamides or sulfonate esters may be unstable under the reaction or workup conditions. Avoid prolonged reaction times at elevated temperatures and ensure the workup procedure is not overly harsh.[2]

// Nodes Start [label="Multiple Products\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Check for Hydrolysis\n(Polar Impurity)", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Primary Amine Used?\n(Check for Bis-sulfonylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Assess Reaction\nConditions' Harshness", fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="Implement Strict\nAnhydrous Techniques", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2 [label="Slow, Cooled Addition\nof Sulfonyl Chloride\nUse Excess Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action3 [label="Reduce Temperature\nMinimize Reaction Time\nGentle Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purer Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check1; Start -> Check2; Start -> Check3; Check1 -> Action1; Check2 -> Action2; Check3 -> Action3; Action1 -> End; Action2 -> End; Action3 -> End; } .dot

Workflow for addressing side product formation.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-(N-arylsulfamoyl)acetates

This protocol is adapted from a literature procedure for the synthesis of arylsulfamoylacetic acid ethyl esters.[4]

Materials:

  • This compound

  • Substituted aniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Ice bath

Procedure:

  • Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous DCM in a dropping funnel.

  • Add the this compound solution dropwise to the stirred aniline solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aniline.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as required.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="1. Dissolve Aniline & TEA\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2. Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3. Prepare Solution of\nthis compound\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="4. Add Dropwise at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="5. Warm to RT and Stir\n(Monitor Progress)", fillcolor="#FBBC05", fontcolor="#202124"]; Step6 [label="6. Quench with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Step7 [label="7. Workup:\n- Separate Layers\n- Extract Aqueous Layer\n- Combine Organics, Wash, Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; Step8 [label="8. Concentrate\nUnder Reduced Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; Step9 [label="9. Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step4; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> Step9; Step9 -> End; } .dot

Experimental workflow for sulfonamide synthesis.

References

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-(chlorosulfonyl)acetate. The following information addresses common issues related to solvent choice and its impact on reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sulfonamide formation reaction with this compound has a low yield. What are the most common causes related to the solvent?

A1: Low yields in sulfonamide synthesis are frequently linked to solvent and reagent quality. Here are the primary troubleshooting steps:

  • Ensure Anhydrous Conditions: this compound is highly sensitive to moisture. The presence of water in the solvent or on glassware will lead to its rapid hydrolysis into the corresponding sulfonic acid, which is unreactive.[1][2] Always use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]

  • Solvent Reactivity: Protic solvents (e.g., alcohols, water) can react directly with the sulfonyl chloride, especially in the presence of a base, reducing the amount of reagent available to react with your amine.[3] It is generally recommended to use inert, aprotic solvents.

  • Solubility Issues: Ensure that your amine, the sulfonyl chloride, and the base are all soluble in the chosen solvent. Poor solubility can lead to a sluggish or incomplete reaction.

  • Base and Solvent Compatibility: The base used to scavenge the HCl byproduct should be compatible with the solvent and strong enough to deprotonate the amine without causing side reactions.[3] Tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices in aprotic solvents like dichloromethane (DCM).

Q2: What is the best type of solvent for reacting this compound with an amine?

A2: The reaction of this compound with an amine is a nucleophilic substitution reaction, likely proceeding through an SN2-like mechanism. For this type of reaction, polar aprotic solvents are generally preferred.[4]

  • Why Polar Aprotic? These solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) can dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile.[4] This leaves the nucleophile "free" and highly reactive, leading to a faster reaction rate. For instance, the rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[4]

  • Why Not Polar Protic? Polar protic solvents (e.g., ethanol, methanol, water) have O-H or N-H bonds. They can form a "cage" around the amine nucleophile through hydrogen bonding.[4] This stabilizes the nucleophile, making it less reactive and significantly slowing down the desired reaction.

Q3: I am observing significant side product formation. How can the solvent choice help mitigate this?

A3: Side product formation can often be controlled by optimizing reaction conditions, including solvent selection.

  • Hydrolysis: As mentioned, using a dry, aprotic solvent is the most critical step to prevent the formation of sulfonic acid as a byproduct.[1][2]

  • Dimerization/Polymerization: These side reactions can occur at elevated temperatures.[3] A solvent with a suitable boiling point that allows for good temperature control (e.g., starting the reaction at 0 °C) is beneficial. Dichloromethane is often used for this reason.[3]

  • Reactions with the Solvent: Avoid solvents that can be deprotonated or are otherwise reactive under the basic conditions of the reaction.

Q4: Can I use a nonpolar solvent like hexane or toluene?

A4: While nonpolar solvents are aprotic, they often lead to poor solubility of the amine salt that is formed as a byproduct (e.g., triethylammonium chloride). This can cause the reaction mixture to become a thick slurry, hindering stirring and preventing the reaction from going to completion. Polar aprotic solvents are generally a better choice as they can solvate both the starting materials and the ionic byproducts.

Data Presentation: Solvent Selection Guide

Solvent ClassExamplesExpected Relative RateCommon Issues
Polar Aprotic DCM, Acetonitrile, THF, Ethyl Acetate, DMFHigh Ensure solvent is anhydrous. DMF can be difficult to remove.
Polar Protic Ethanol, Methanol, Water, Acetic AcidVery Low Reacts with sulfonyl chloride; solvates and deactivates the amine nucleophile, significantly reducing the reaction rate.[4]
Nonpolar Hexane, Toluene, BenzeneLow to Moderate Poor solubility of reactants and/or byproducts can stall the reaction.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-(Arylsulfamoyl)acetate in Dichloromethane (DCM)

This protocol is a generalized procedure for the reaction of an amine with this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude solid or oil by column chromatography (e.g., silica gel using a hexane-ethyl acetate gradient) to yield the pure sulfonamide product.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

experimental_workflow reagents 1. Dissolve Amine & Base in Anhydrous DCM cool 2. Cool to 0 °C reagents->cool Inert Atmosphere add 3. Add Sulfonyl Chloride (dropwise) cool->add react 4. React at RT (Monitor by TLC) add->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Dry & Concentrate workup->purify product 7. Purify via Chromatography purify->product

Caption: General experimental workflow for sulfonamide synthesis.

solvent_choice start Start: Choose Solvent for Amine + Sulfonyl Chloride Reaction is_protic Is the solvent protic? (e.g., EtOH, H₂O) start->is_protic protic_yes Avoid: Very low reactivity. Solvent can react with reagent and deactivate nucleophile. is_protic->protic_yes Yes is_polar Is the solvent polar? is_protic->is_polar No (Aprotic) aprotic_polar Good Choice: High reactivity. (e.g., DCM, MeCN, THF) is_polar->aprotic_polar Yes aprotic_nonpolar Use with Caution. Potential solubility issues. (e.g., Toluene, Hexane) is_polar->aprotic_nonpolar No solvent_effect cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) cluster_protic Polar Protic Solvent (e.g., Ethanol) Nu_aprotic Amine (Nu:) Free & Reactive E_aprotic R-SO₂Cl (E+) Nu_aprotic:f0->E_aprotic:f0 Fast Sₙ2 Reaction Nu_protic Amine (Nu:) Solvated & Stabilized E_protic R-SO₂Cl (E+) Nu_protic:f0->E_protic:f0 Slow Sₙ2 Reaction H_bond1 H H_bond1->Nu_protic:f0 H_bond2 H H_bond2->Nu_protic:f0 H_bond3 H H_bond3->Nu_protic:f0

References

How to handle moisture sensitivity of ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on handling the moisture sensitivity of ethyl 2-(chlorosulfonyl)acetate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful use of this reactive reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound due to its sensitivity to moisture.

Issue 1: Low or No Product Yield in Reactions

  • Question: My reaction with this compound has resulted in a very low yield or has failed completely. What are the likely causes related to moisture?

  • Answer: Low or no yield is a common problem when working with moisture-sensitive compounds like this compound. The primary cause is the hydrolysis of the sulfonyl chloride functional group.

    • Hydrolysis of the Reagent: this compound readily reacts with water to form the corresponding sulfonic acid, ethyl 2-(sulfo)acetate. This sulfonic acid is generally unreactive under the conditions used for sulfonamide or sulfonate ester formation, thus halting your desired reaction pathway.

    • Reaction with Wet Solvents or Reagents: Trace amounts of moisture in your reaction solvents or other reagents can consume the this compound before it has a chance to react with your substrate.

    • Exposure to Atmospheric Moisture: Handling the reagent in an open atmosphere, especially on a humid day, can lead to rapid degradation.

Issue 2: Presence of Unexpected Byproducts

  • Question: I have observed unexpected spots on my TLC plate or peaks in my LC-MS that do not correspond to my starting material or desired product. Could this be due to moisture contamination?

  • Answer: Yes, the presence of specific byproducts can be a strong indicator of moisture contamination.

    • Identification of Sulfonic Acid: The primary byproduct of hydrolysis is ethyl 2-(sulfo)acetate. This compound has a significantly different polarity compared to the starting sulfonyl chloride and will appear as a distinct spot on a TLC plate, typically with a lower Rf value.

    • Secondary Reactions: Depending on your reaction conditions, the sulfonic acid byproduct could potentially undergo further reactions, leading to a more complex impurity profile.

Issue 3: Inconsistent Reaction Outcomes

  • Question: I am getting inconsistent results with my reactions using this compound, even when I follow the same procedure. Why might this be happening?

  • Answer: Inconsistent results are often a hallmark of uncontrolled variables, with atmospheric moisture being a prime suspect.

    • Variable Humidity: The ambient humidity in the laboratory can fluctuate significantly from day to day. On days with higher humidity, you will likely experience more rapid degradation of the reagent if proper inert atmosphere techniques are not employed.

    • Solvent Quality: The water content of "anhydrous" solvents can vary between bottles and can increase over time after a bottle is opened.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I properly store this compound?

    • A1: It is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] Recommended storage temperature is 2-8°C to minimize decomposition.[1][2]

  • Q2: What precautions should I take when handling this compound?

    • A2: Always handle this reagent under a dry, inert atmosphere, for example, in a glove box or using Schlenk line techniques. Avoid breathing the vapors and prevent contact with skin and eyes as it is corrosive.[3] Use dry glassware and syringes for all transfers.

Experimental Procedures

  • Q3: What type of solvents should I use for reactions involving this compound?

    • A3: Always use anhydrous solvents. It is highly recommended to use freshly dried and distilled solvents or to purchase high-purity anhydrous solvents and use them promptly after opening. Ensure the water content is minimal.

  • Q4: How can I be sure my solvents are dry enough?

    • A4: For many applications, commercially available anhydrous solvents are sufficient if handled correctly. For highly sensitive reactions, you may consider drying the solvents yourself. Common methods include distillation from appropriate drying agents (e.g., calcium hydride for halogenated solvents, sodium/benzophenone for ethers) or passing the solvent through a column of activated alumina or molecular sieves.

Troubleshooting

  • Q5: My reaction is still failing even though I am using an anhydrous solvent. What else could be the problem?

    • A5: Other reagents in your reaction mixture, such as your substrate or a base (e.g., triethylamine, pyridine), can also be sources of moisture. Ensure all components of your reaction are thoroughly dried before use. Conducting the reaction under a positive pressure of an inert gas is also critical to prevent the ingress of atmospheric moisture.[4]

  • Q6: How can I monitor the degradation of this compound?

    • A6: You can monitor the purity of your reagent over time using techniques like NMR spectroscopy or gas chromatography (GC). The appearance of new signals corresponding to the sulfonic acid byproduct would indicate degradation.

Data Presentation

The following table provides a qualitative summary of the expected stability of this compound under various conditions. Please note that these are general guidelines, and the actual rate of decomposition can vary based on specific circumstances.

ConditionRelative Humidity/Moisture ContentExpected StabilityPrimary Decomposition Product
Storage
Sealed vial under inert atmosphere (Argon/Nitrogen) at 2-8°C< 10 ppm waterHigh (Stable for months)Negligible
Sealed vial in desiccator at room temperatureLowModerate (Weeks to months)Ethyl 2-(sulfo)acetate
Sealed vial on the bench at room temperatureAmbientLow (Days to weeks)Ethyl 2-(sulfo)acetate
Open to atmosphereAmbientVery Low (Minutes to hours)Ethyl 2-(sulfo)acetate
In Solution
Anhydrous solvent under inert atmosphere< 50 ppm waterHighNegligible over reaction time
"Reagent grade" solvent open to atmosphere> 200 ppm waterLowEthyl 2-(sulfo)acetate

Experimental Protocols

Protocol 1: General Procedure for Handling this compound Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven at >100°C for several hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.

  • Inert Atmosphere Setup: Assemble the glassware and purge the system with a dry inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment, which can be achieved using a bubbler system.

  • Reagent Transfer: Using a dry syringe, carefully withdraw the required amount of this compound from the storage bottle. It is advisable to pierce the septum of the bottle with the syringe needle while simultaneously introducing a needle connected to the inert gas supply to maintain positive pressure.

  • Addition to Reaction: Add the this compound dropwise to your reaction mixture, which should be maintained under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS, GC).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately, bearing in mind that any unreacted this compound will react vigorously with aqueous solutions.

Visualizations

Troubleshooting_Moisture_Sensitivity start Experiment with this compound issue Problem Encountered: Low Yield / No Reaction / Byproducts start->issue check_moisture Suspect Moisture Contamination issue->check_moisture Primary suspect storage Check Reagent Storage: - Stored under inert gas? - Stored at 2-8°C? - Fresh bottle? check_moisture->storage Possible Cause handling Review Handling Technique: - Used dry glassware? - Transferred under inert atmosphere? - Quick transfer? check_moisture->handling Possible Cause solvents Evaluate Solvents & Reagents: - Used anhydrous solvent? - Freshly opened solvent bottle? - Other reagents dry? check_moisture->solvents Possible Cause solution_storage Solution: - Store reagent properly under  inert gas at 2-8°C. storage->solution_storage solution_handling Solution: - Implement rigorous inert  atmosphere techniques  (e.g., Schlenk line, glove box). handling->solution_handling solution_solvents Solution: - Use freshly dried solvents. - Dry other reagents as needed. solvents->solution_solvents success Successful Reaction solution_storage->success solution_handling->success solution_solvents->success

Caption: Troubleshooting workflow for issues related to moisture sensitivity.

Hydrolysis_Pathway reagent This compound hydrolysis_product Ethyl 2-(sulfo)acetate (Sulfonic Acid) reagent->hydrolysis_product Hydrolysis water H₂O (Moisture) water->hydrolysis_product hcl HCl hydrolysis_product->hcl + unreactive Unreactive in further sulfonylation/sulfonation hydrolysis_product->unreactive

Caption: Decomposition pathway of this compound in the presence of water.

References

Technical Support Center: Purification Strategies for Reactions Involving Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of unreacted ethyl 2-(chlorosulfonyl)acetate from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Product contains residual starting material after aqueous workup. - Incomplete quenching of this compound. - The hydrolysis of this compound is slow under neutral or mildly acidic conditions.- Increase the efficiency of the quenching step. This can be achieved by using a nucleophilic quenching agent such as a primary or secondary amine, which reacts more readily with the sulfonyl chloride than water. - Employ a basic wash. A mild aqueous base, such as sodium bicarbonate, can facilitate the hydrolysis of the remaining sulfonyl chloride to its more water-soluble sulfonate salt. However, careful monitoring is required to avoid hydrolysis of the desired product's ester group.
Product degradation or low yield after purification. - Hydrolysis of the ethyl ester functionality. The ester group in either the product or the unreacted starting material can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.- Use non-basic or mildly basic quenching conditions. Consider quenching with a primary or secondary amine in a non-aqueous solvent, followed by an appropriate workup. If an aqueous base is necessary, use a weak base like sodium bicarbonate and perform the wash at low temperatures (0-5 °C). - Avoid high temperatures during workup and purification. If distillation is used, perform it under reduced pressure to lower the boiling point.
Difficulty in separating the product from quenched byproducts by chromatography. - Similar polarity of the product and the quenched byproduct. For example, if an amine quench is used, the resulting sulfonamide may have a similar polarity to the desired product.- Choose a quenching agent that results in a byproduct with a significantly different polarity. For instance, using a more polar amine can lead to a more polar sulfonamide that is easier to separate. - Optimize chromatographic conditions. A thorough screening of solvent systems for thin-layer chromatography (TLC) can help identify an eluent that provides better separation. Gradient elution may be necessary.
Formation of an emulsion during aqueous extraction. - High concentration of reactants or byproducts that act as surfactants. - Vigorous shaking of the separatory funnel.- Add brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase and can help break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Filter the emulsified layer through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common methods involve converting the unreacted sulfonyl chloride into a more easily separable substance. The main strategies are:

  • Aqueous Workup (Quenching): Reacting the excess sulfonyl chloride with water (hydrolysis) or a more nucleophilic agent to form a water-soluble salt or a more polar byproduct that can be removed by extraction.

  • Chromatography: Separating the unreacted sulfonyl chloride from the product based on differences in polarity using techniques like flash column chromatography.

  • Distillation: Purifying the product by distillation, which is suitable if there is a significant difference in boiling points between the product and the unreacted sulfonyl chloride and if the product is thermally stable.

  • Scavenger Resins: Using a solid-supported reagent (scavenger resin) that selectively reacts with and binds the excess sulfonyl chloride, which can then be removed by filtration.[1][2]

Q2: How can I avoid hydrolyzing the ethyl ester group during an aqueous workup?

A2: To minimize the risk of ester hydrolysis, it is crucial to control the pH and temperature of the workup.[2]

  • Use a mild base: Opt for a weak base like sodium bicarbonate over strong bases like sodium hydroxide for quenching and washing.

  • Maintain low temperatures: Perform all aqueous washes at low temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis.

  • Consider a non-aqueous quench: React the excess sulfonyl chloride with a primary or secondary amine in an organic solvent. The resulting sulfonamide can then be removed by an acidic wash or chromatography.

Q3: When is flash chromatography a suitable method for removal?

A3: Flash chromatography is a good option when the product and the unreacted this compound have sufficiently different polarities. It is advisable to first analyze the reaction mixture by TLC to determine an appropriate solvent system that provides good separation. This compound is a relatively polar compound, so a non-polar product can often be easily separated.

Q4: What are the advantages of using a scavenger resin?

A4: Scavenger resins offer a simple and effective method for removing excess sulfonyl chloride without the need for an aqueous workup, which is particularly advantageous for water-sensitive products.[2][3] The key benefits include:

  • High selectivity: The resin reacts specifically with the sulfonyl chloride.

  • Easy removal: The resin-bound byproduct is removed by simple filtration.

  • Mild conditions: The reaction is typically performed at room temperature.

Experimental Protocols

Protocol 1: Removal by Aqueous Workup (Amine Quench)

This method is suitable for products that are stable to mild acidic and basic conditions.

  • Cool the reaction mixture: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Quench the reaction: Slowly add a primary or secondary amine (e.g., diethylamine or piperidine, 1.5-2.0 equivalents relative to the excess sulfonyl chloride) to the cooled reaction mixture. Stir for 30 minutes at 0-5 °C.

  • Dilute and extract: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl to remove the excess amine.

    • Saturated aqueous NaHCO₃ to remove any sulfonic acid byproduct.

    • Brine to remove residual water.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective when there is a significant polarity difference between the product and this compound.

  • Prepare the crude sample: Concentrate the reaction mixture under reduced pressure to remove the solvent. If the residue is an oil, it can be loaded directly onto the column. If it is a solid, dissolve it in a minimal amount of a suitable solvent.

  • Select the solvent system: Determine an appropriate eluent system using TLC. A common starting point for separating polar compounds is a mixture of hexanes and ethyl acetate.[4][5]

  • Pack and run the column: Pack a silica gel column with the chosen non-polar solvent. Load the sample and elute with a gradient of increasing polarity.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate the product: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Removal Using a Scavenger Resin

This method is ideal for products that are sensitive to aqueous conditions.[2][3]

  • Choose the resin: Select a polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene).

  • Add the resin: To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).

  • Stir the mixture: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Filter and concentrate: Once the reaction is complete, filter the mixture to remove the resin. Wash the resin with the reaction solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Removal Methods for Unreacted Sulfonyl Chlorides

Method Typical Efficiency Advantages Disadvantages Suitable for Ester-Containing Products?
Aqueous Workup (Amine Quench) HighCost-effective, scalable.Requires product to be stable to aqueous and acidic/basic conditions. May form emulsions.Yes, with careful pH and temperature control.
Flash Chromatography HighCan provide very pure product.Can be time-consuming and require large volumes of solvent.Yes.
Distillation VariableGood for large-scale purification if boiling points differ significantly.Requires product to be thermally stable. Not suitable for all mixtures.Yes, if the product is not prone to thermal decomposition.
Scavenger Resins Very HighMild conditions, simple filtration-based removal, ideal for sensitive substrates.[2][3]Resins can be expensive. May require longer reaction times.Yes, highly suitable.

Visualizations

Removal_Decision_Workflow start Reaction Mixture Containing Unreacted this compound product_stability Is the product stable to aqueous acid/base? start->product_stability quenching Perform Aqueous Workup (Amine or Mild Base Quench) product_stability->quenching Yes scavenger_resin Use Scavenger Resin product_stability->scavenger_resin No chromatography_check Is there a significant polarity difference? quenching->chromatography_check scavenger_resin->chromatography_check flash_chromatography Purify by Flash Chromatography chromatography_check->flash_chromatography Yes distillation_check Is the product thermally stable and has a different boiling point? chromatography_check->distillation_check No end Pure Product flash_chromatography->end distillation Purify by Vacuum Distillation distillation_check->distillation Yes distillation_check->end No, consider alternative synthetic route distillation->end

Caption: Decision workflow for selecting a purification method.

Aqueous_Workup_Workflow start Crude Reaction Mixture cool Cool to 0-5 °C start->cool quench Slowly add quenching agent (e.g., diethylamine) cool->quench stir Stir for 30 min at 0-5 °C quench->stir extract Dilute with organic solvent and transfer to separatory funnel stir->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry organic layer (e.g., Na2SO4) wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate end Crude Product for Further Purification filter_concentrate->end

Caption: Experimental workflow for aqueous workup.

References

Validation & Comparative

A Senior Application Scientist's Guide: Ethyl 2-(chlorosulfonyl)acetate vs. Traditional Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic introduction of sulfonyl groups is a cornerstone for constructing complex molecules, from life-saving pharmaceuticals to advanced materials. The choice of sulfonylating agent is a critical decision point that dictates reaction efficiency, scope, and the potential for downstream functionalization. While traditional reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are workhorses in the field, specialized reagents offer unique advantages.

This guide provides an in-depth comparison of Ethyl 2-(chlorosulfonyl)acetate (ECSA), a bifunctional reagent, against the established cohort of sulfonylating agents. We will dissect their reactivity profiles, explore their synthetic applications with supporting data, and provide validated experimental protocols to guide your research and development endeavors.

Part 1: Meet the Reagents - A Structural and Functional Overview

A sulfonylating agent's character is defined by the group attached to the SO₂Cl moiety. This group modulates the electrophilicity of the sulfur atom and imparts unique physical and chemical properties to the resulting sulfonate esters or sulfonamides.

Sulfonylating_Agents cluster_ECSA This compound (ECSA) cluster_TsCl p-Toluenesulfonyl chloride (TsCl) cluster_MsCl Methanesulfonyl chloride (MsCl) cluster_TfCl Trifluoromethanesulfonyl chloride (TfCl) cluster_DansylCl Dansyl chloride ECSA TsCl MsCl TfCl DansylCl

Caption: Structural comparison of common sulfonylating agents.

  • This compound (ECSA): A colorless liquid featuring a chlorosulfonyl group attached to an activated methylene center, which is in turn linked to an ethyl ester. This bifunctional nature is its defining characteristic.

  • p-Toluenesulfonyl chloride (TsCl): A white, solid reagent widely used to convert alcohols into tosylate esters, which are excellent leaving groups.[1][2] The tolyl group offers steric bulk and crystallinity to its derivatives.

  • Methanesulfonyl chloride (MsCl): A colorless liquid that is more reactive than TsCl due to lower steric hindrance and the absence of the slightly electron-donating tolyl group.[3][4] It is used to form mesylates, which are also superb leaving groups.

  • Trifluoromethanesulfonyl chloride (TfCl): A highly reactive gas or fuming liquid known as triflyl chloride.[5][6] The potent electron-withdrawing trifluoromethyl group makes the sulfur atom extremely electrophilic, and the resulting triflate anion (TfO⁻) is one of the best known leaving groups in organic chemistry.

  • Dansyl chloride: A yellow crystalline solid used almost exclusively for derivatizing primary and secondary amines to yield highly fluorescent sulfonamides.[7][8][9] Its application is primarily in analytical and biochemical contexts for the quantification and visualization of amino acids, peptides, and proteins.[10]

Part 2: Head-to-Head Comparison - A Deeper Dive into Performance

The selection of a sulfonylating agent hinges on a balance of reactivity, selectivity, the desired properties of the product, and the overall synthetic strategy.

The Principle of Reactivity: Electronic and Steric Effects

The core of the sulfonylation reaction is a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. The reactivity of the agent is therefore governed by the electrophilicity of this sulfur center.

Reactivity_Logic Substituent Substituent (R) on R-SO₂Cl EWG Electron-Withdrawing Group (EWG) (e.g., -CH₂COOEt in ECSA, -CF₃ in TfCl) Substituent->EWG Inductive Effect EDG Electron-Donating Group (EDG) (e.g., -Tolyl in TsCl) Substituent->EDG Inductive/Resonance Neutral Neutral/Slightly EDG (e.g., -CH₃ in MsCl) Substituent->Neutral Inductive Effect Sulfur Electrophilicity of Sulfur Atom EWG->Sulfur Increases (δ+) EDG->Sulfur Decreases (δ+) Neutral->Sulfur Baseline Reactivity Reagent Reactivity Sulfur->Reactivity Directly Proportional

Caption: Causality of substituent electronic effects on reactivity.

  • Electron-Withdrawing Groups (EWGs) Enhance Reactivity: An EWG pulls electron density away from the sulfonyl group, increasing the partial positive charge (δ+) on the sulfur atom and making it a more potent electrophile. The ester moiety in ECSA and the trifluoromethyl group in TfCl are powerful EWGs.[11][12] This makes ECSA significantly more reactive than TsCl and MsCl . The order of reactivity based on electronic effects is generally: TfCl > ECSA > MsCl > TsCl .

  • Electron-Donating Groups (EDGs) Decrease Reactivity: The methyl group on the aromatic ring of TsCl is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted benzene ring.[1]

  • Steric Hindrance: The bulky tolyl group of TsCl can slow reactions with sterically hindered nucleophiles compared to the compact methyl group of MsCl. ECSA's ethyl acetate group also presents moderate steric bulk.

Application Scope and Selectivity
FeatureThis compound (ECSA)p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)Trifluoromethanesulfonyl chloride (TfCl)
Primary Use Bifunctional intermediate for sulfonamides & esters with a handle for further modification.Conversion of alcohols to tosylates (good leaving groups); amine protection.[1][2]Conversion of alcohols to mesylates (excellent leaving groups).[3][4]Formation of triflates (superb leaving groups); synthesis of triflones.[5]
Reactivity High (activated by EWG).Moderate.High.Extremely High.[6]
Product Crystallinity Often liquids or low-melting solids.Derivatives are often crystalline solids, aiding purification.Derivatives are often liquids or low-melting solids.Derivatives are typically liquids.
Leaving Group Ability Good.Good (Tosylate).Excellent (Mesylate).Superlative (Triflate).
Key Advantage Bifunctional: Ester group allows for post-sulfonylation modifications. Activated CH₂ group offers unique synthetic routes.Well-established, cost-effective, derivatives are often crystalline.Higher reactivity and better leaving group than tosylate.Creates one of the best leaving groups known.
Limitations Higher cost, moisture sensitive. The ester can be labile under certain conditions.Lower reactivity than MsCl; tosylate is a slightly poorer leaving group than mesylate.Derivatives are less frequently crystalline than tosylates.Highly reactive with water/protic solvents, requires careful handling.[5][13]
The Unique Advantage of ECSA: A Gateway to Molecular Complexity

The true power of ECSA lies in its bifunctionality, which traditional agents lack. While TsCl and MsCl reactions are often terminal steps for that functional group, an ECSA reaction is frequently just the beginning.

  • Post-Sulfonylation Modification: After forming a sulfonamide or sulfonate ester, the ethyl ester moiety remains as a versatile chemical handle. It can be:

    • Hydrolyzed to the corresponding carboxylic acid, introducing a polar, ionizable group.

    • Amidated with another amine to generate a more complex diamide structure.

    • Reduced to a primary alcohol.

  • Activated Methylene Bridge: The CH₂ group between the sulfonyl and carbonyl groups is highly activated. It can be deprotonated with a suitable base to form a carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations or condensations. This opens up synthetic pathways that are inaccessible with simple alkyl or aryl sulfonyl chlorides.

Part 3: Experimental Protocols and Self-Validating Systems

To provide a practical context, we present a detailed protocol for the synthesis of a sulfonamide using ECSA. This is contrasted with a general procedure for sulfonamide formation, which is applicable to reagents like TsCl and MsCl.

Workflow: General Synthesis of Sulfonamides

Sulfonamide_Synthesis_Workflow Start Start DissolveAmine Dissolve Amine (1.0 eq) & Base (1.5 eq) in Solvent Start->DissolveAmine Cool Cool to 0 °C DissolveAmine->Cool AddSulfonyl Add Sulfonyl Chloride (1.1 eq) dropwise Cool->AddSulfonyl Stir Stir at 0 °C to RT (Monitor by TLC) AddSulfonyl->Stir Workup Aqueous Workup (e.g., add H₂O, extract with organic solvent) Stir->Workup Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Chromatography or Recrystallization) Concentrate->Purify End Pure Sulfonamide Purify->End

Caption: A generalized experimental workflow for sulfonamide synthesis.

Protocol 1: Synthesis of Ethyl 2-(N-Phenylsulfamoyl)acetate using ECSA

This protocol is adapted from a peer-reviewed procedure and serves as a self-validating system where reaction completion can be monitored by TLC and the product verified by spectroscopic methods.

Objective: To synthesize an arylsulfamoyl acetate, demonstrating the utility of ECSA in forming sulfonamides under mild conditions.

Materials:

  • Aniline (1.0 eq)

  • This compound (ECSA) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)[14]

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq) and anhydrous dichloromethane (approx. 0.7 M solution).

  • Base Addition: Cool the solution to 10 °C in an ice/water bath. Add triethylamine (1.5 eq) dropwise and stir for 15 minutes at the same temperature. The base acts as an HCl scavenger.

  • ECSA Addition: In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution slowly to the aniline/triethylamine mixture, maintaining the reaction temperature at 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Upon completion, add deionized water to the flask and stir for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by silica gel column chromatography (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent) to yield the pure ethyl 2-(N-phenylsulfamoyl)acetate.

Protocol 2: General Synthesis of a Sulfonamide using Tosyl Chloride

This general protocol highlights the standard conditions used for reagents like TsCl and MsCl.[15]

Objective: To synthesize an N-substituted sulfonamide from a primary or secondary amine.

Materials:

  • Amine (e.g., propylamine) (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask, dissolve the amine (1.0 eq) in DCM.

  • Base Addition: Add pyridine or triethylamine (2.0 eq) to the solution.

  • TsCl Addition: Cool the mixture to 0 °C in an ice bath. Add TsCl (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at room temperature overnight, or until TLC analysis indicates completion.

  • Workup: Dilute the reaction mixture with DCM and wash with 1M HCl to remove excess pyridine/triethylamine. Follow with washes of water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion and Future Outlook

While TsCl and MsCl remain indispensable tools for creating robust leaving groups and simple sulfonamides, This compound (ECSA) emerges as a superior choice for synthetic routes that demand higher reactivity and, crucially, require a foothold for subsequent molecular elaboration. Its enhanced electrophilicity allows for efficient sulfonylation, while its integral ester functionality provides a latent reactive site, transforming a simple sulfonylation into a strategic step toward greater molecular complexity.

For the modern researcher in drug development and materials science, mastering the application of bifunctional reagents like ECSA is not just an advantage—it is a necessity for innovative and efficient synthesis design.

References

A Comparative Analysis of the Reactivity of Ethyl 2-(chlorosulfonyl)acetate and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations efficiently and selectively. Sulfonyl chlorides are a cornerstone class of reagents, widely employed for the formation of sulfonates and sulfonamides, which are critical intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective, data-driven comparison of two prominent sulfonylating agents: Ethyl 2-(chlorosulfonyl)acetate and p-toluenesulfonyl chloride (tosyl chloride, TsCl). Understanding their relative reactivities is crucial for optimizing reaction conditions and predicting outcomes.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule.

PropertyThis compoundTosyl Chloride (p-toluenesulfonyl chloride)
CAS Number 55896-93-0[1][2][3][4][5][6]98-59-9[7]
Molecular Formula C₄H₇ClO₄S[2][4][6][8]C₇H₇ClO₂S[7]
Molecular Weight 186.61 g/mol [2][4][8]190.65 g/mol [7]
Appearance Colorless liquid[6]White to off-white crystalline solid[7][9]
Melting Point 16.2 °C[2][6]65-69 °C[7][10]
Boiling Point 117-118 °C[2][6]134 °C at 10 mm Hg[7][10]
Stability Moisture sensitive, hygroscopic[1][2]Stable, but moisture sensitive[7][10]

Comparative Reactivity

The primary difference in reactivity between this compound and tosyl chloride stems from the electronic effects of their respective substituents on the sulfonyl chloride group.

This compound features an α-ester group (-CH₂COOEt). The ester is a potent electron-withdrawing group. This inductive effect pulls electron density away from the sulfonyl sulfur atom, rendering it more electron-deficient (more electrophilic). This heightened electrophilicity makes it significantly more susceptible to attack by nucleophiles.

Tosyl chloride , in contrast, has a p-methyl group on the aromatic ring. The methyl group is an electron-donating group. It pushes electron density into the aromatic ring, which in turn slightly deactivates the sulfonyl chloride group towards nucleophilic attack by making the sulfur atom less electrophilic compared to an unsubstituted benzenesulfonyl chloride.[11]

Therefore, the general order of reactivity is: This compound > Tosyl Chloride

This enhanced reactivity means that this compound can often react under milder conditions or with less nucleophilic substrates where tosyl chloride might be sluggish or unreactive.

G cluster_0 Reactivity Determinants A Substituent Electronic Effect B Electron-Withdrawing Group (e.g., -CH₂COOEt) A->B C Electron-Donating Group (e.g., -CH₃) A->C D Sulfur Atom Electrophilicity B->D Increases C->D Decreases E Increased Reactivity D->E High F Decreased Reactivity D->F Lower

Caption: Logical relationship between substituent electronics and reactivity.

Reaction Mechanisms and Applications

Both reagents react with nucleophiles, such as alcohols and amines, via a nucleophilic substitution mechanism at the sulfur atom. The nucleophile attacks the electrophilic sulfur, leading to a transient trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion.[11]

Caption: General mechanism for sulfonylation of a nucleophile (Nu-H).

  • Tosylation for Alcohol Protection/Activation: Tosyl chloride is extensively used to convert alcohols into tosylates.[12][13][14][15] The hydroxyl group is a poor leaving group, but its conversion to a tosylate makes it an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[15][16][17][18] This two-step process often proceeds with a net inversion of stereochemistry if the substitution occurs at a chiral center.[19]

  • Sulfonamide Formation: Both reagents react readily with primary and secondary amines to form stable sulfonamides.[12][14] The resulting sulfonamides from primary amines are acidic and can be deprotonated.[14] Tosyl groups are also used as protecting groups for amines.[20]

  • Applications of this compound: Due to its bifunctional nature (a reactive sulfonyl chloride and an ester), this reagent is a valuable building block in the synthesis of heterocyclic compounds and other complex molecules where both functionalities can be exploited.[8]

Experimental Protocols

The following are representative protocols for common transformations.

Protocol 1: Tosylation of a Primary Alcohol using Tosyl Chloride

This protocol describes the general procedure for converting a primary alcohol into its corresponding tosylate, activating it for subsequent reactions.

  • Reagents and Materials:

    • Primary Alcohol (1.0 eq)

    • Tosyl Chloride (1.2 - 1.5 eq)[21]

    • Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)[12][21]

    • Anhydrous Dichloromethane (DCM)

    • Stir bar, round-bottom flask, ice bath, separatory funnel

    • Saturated NaHCO₃ solution, brine, water

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine or triethylamine (1.5 eq) to the cooled solution and stir for 5-10 minutes.[21]

    • Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.[21]

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.[22]

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[22]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.

Protocol 2: Sulfonamide Synthesis from a Primary Amine and Tosyl Chloride (Schotten-Baumann Conditions)

This protocol outlines the formation of a sulfonamide from an amine in a biphasic system.

  • Reagents and Materials:

    • Primary or Secondary Amine (1.0 eq)

    • Tosyl Chloride (1.1 eq)

    • 10% Aqueous NaOH solution

    • Diethyl ether or DCM

    • Stir bar, flask, separatory funnel

  • Procedure:

    • Dissolve the amine (1.0 eq) in diethyl ether or DCM.

    • In a separate flask, prepare a solution of tosyl chloride (1.1 eq) in the same organic solvent.

    • Combine the amine solution with an excess of 10% aqueous NaOH solution in a flask and stir vigorously.

    • Add the tosyl chloride solution dropwise to the biphasic mixture.

    • Continue vigorous stirring for 1-3 hours at room temperature. The reaction progress can be monitored by TLC.

    • After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • The resulting crude sulfonamide can be purified by recrystallization.

Protocol 3: Reaction of this compound with an Amine

Given its higher reactivity, this reaction can often be performed under milder conditions.

  • Reagents and Materials:

    • Primary or Secondary Amine (1.0 eq)

    • This compound (1.05 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

    • Stir bar, round-bottom flask, ice bath

  • Procedure:

    • Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add this compound (1.05 eq) dropwise via syringe, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting amine.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G start Start: Assemble Glassware (Inert Atmosphere) dissolve Dissolve Nucleophile (Alcohol/Amine) & Base in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_reagent Add Sulfonyl Chloride (TsCl or alternative) dropwise cool->add_reagent react Stir at 0 °C, then warm to RT Monitor by TLC add_reagent->react workup Aqueous Workup: 1. Quench Reaction 2. Separate Layers 3. Wash Organic Layer react->workup dry Dry Organic Layer (e.g., Na₂SO₄) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End: Characterize Pure Product purify->end

Caption: A typical experimental workflow for sulfonylation reactions.

Conclusion

The choice between this compound and tosyl chloride is dictated by the specific requirements of the chemical transformation.

  • This compound is the more reactive agent due to the electron-withdrawing nature of the adjacent ester group. It is the reagent of choice for reactions requiring higher reactivity, such as with sterically hindered or electronically deactivated nucleophiles, or when milder reaction conditions are necessary.

  • Tosyl chloride is a less reactive, yet highly effective and widely used reagent. Its lower reactivity can be advantageous in providing greater selectivity in molecules with multiple nucleophilic sites. It remains a robust and economical choice for the routine conversion of alcohols to excellent leaving groups and for the synthesis of sulfonamides.

Ultimately, a clear understanding of the electronic principles governing their reactivity allows researchers to make an informed decision, leading to more successful and efficient synthetic outcomes.

References

A Comparative Guide to the Synthesis of Sulfonamides: Exploring Alternatives to Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The sulfonamide moiety is a privileged structure found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticancer drugs.[1][2] The traditional and direct approach often involves the use of sulfonyl chlorides, such as ethyl 2-(chlorosulfonyl)acetate, reacting with primary or secondary amines.[3][4] However, the synthesis and handling of sulfonyl chlorides can be challenging due to their toxicity and sensitivity to moisture.[5] This guide provides a comprehensive comparison of modern and alternative methods for sulfonamide synthesis, offering a range of strategies to overcome the limitations of traditional approaches.

This guide will delve into various synthetic routes, presenting experimental data and detailed protocols for key methodologies. We will explore the use of sulfonyl chlorides, direct coupling with sulfonic acids, transition-metal catalyzed reactions, and other innovative methods, providing a toolkit for chemists to select the most appropriate strategy for their specific synthetic targets.

Comparison of Synthetic Strategies for Sulfonamides

The following table summarizes the key features of various alternatives to this compound for the synthesis of sulfonamides.

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Sulfonyl Chlorides (General) Amines, Sulfonyl ChloridesBase (e.g., pyridine, triethylamine)Well-established, broad substrate scope.[3][5]Sulfonyl chlorides can be unstable and hazardous; synthesis may require harsh conditions.[1][2]
Direct Coupling of Sulfonic Acids Amines, Sulfonic AcidsCoupling agents (e.g., triphenylphosphine ditriflate), Microwave irradiationAvoids the preparation of unstable sulfonyl chlorides.[6][7][8]May require specific activating agents or reaction conditions.
Transition-Metal Catalyzed C-H Amination Activated Arenes, Primary SulfonamidesFe and Cu catalystsOne-pot synthesis, good for diaryl sulfonamides.[1]Limited to activated aromatic compounds.
Palladium-Catalyzed Chlorosulfonylation Arylboronic AcidsSO₂ source (DABSO), Pd catalystMild conditions, good functional group tolerance.[9]Requires a pre-functionalized starting material (boronic acid).
Copper-Catalyzed Aminosulfonylation Aryldiazonium salts, SO₂ source (DABSO), N-chloroaminesCu catalystMild conditions, wide range of sulfonamides.Diazonium salts can be unstable.
Synergistic Photoredox and Copper Catalysis Aryl radical precursors, Amines, SO₂ source (DABSO)Photoredox catalyst, Cu catalystRoom temperature, single-step process, broad amine scope.[10]Requires specialized photochemical equipment.
From Organometallic Reagents Grignard or Organolithium reagentsN-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)Convenient one-step synthesis of primary sulfonamides.[11][12]Requires anhydrous conditions and handling of organometallic reagents.
From Thiols Thiols, AminesOxidizing and chlorinating agents (e.g., NCS, H₂O₂, SOCl₂)Readily available starting materials.[13]Multi-step process involving oxidation and chlorination.
Using Sulfonyl Azides (Hetero)aromatic compounds, Sulfonyl azidesRuthenium catalystHigh yields, excellent ortho-selectivity for C-H functionalization.[14]Sulfonyl azides can be explosive.

Experimental Protocols

General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride

This protocol describes the classical method for sulfonamide synthesis.

Reactants:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.0-1.2 eq)

  • Base (e.g., triethylamine or pyridine, 1.1-1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.[5]

Direct Synthesis of Sulfonamides from Sulfonic Acids via Microwave Irradiation

This method provides a rapid and efficient synthesis of sulfonamides directly from sulfonic acids.

Reactants:

  • Sulfonic acid or its sodium salt (1.0 eq)

  • Amine (1.2 eq)

  • 2,4,6-Trichloro-[1][15][16]-triazine (cyanuric chloride, 1.0 eq)

  • Triethylamine (3.0 eq)

  • Acetone

Procedure:

  • To a solution of the sulfonic acid in acetone, add 2,4,6-trichloro-[1][15][16]-triazine, followed by triethylamine.

  • Stir the mixture for 10 minutes, then add the amine.

  • Place the reaction vessel in a microwave reactor and irradiate at a suitable power and temperature for a specified time (e.g., 100 W, 80 °C, 10-20 min).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired sulfonamide.[17]

Palladium-Catalyzed Synthesis of Aryl Sulfonamides from Arylboronic Acids

This protocol outlines a modern, catalytic approach to aryl sulfonamide synthesis.

Reactants:

  • Arylboronic acid (1.0 eq)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Oxidant (e.g., PhI(OAc)₂)

  • Amine (2.0 eq)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a glovebox, combine the arylboronic acid, DABSO, palladium catalyst, and ligand in a reaction tube.

  • Add the solvent, followed by the oxidant and the amine.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the aryl sulfonamide.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of sulfonamides via different routes.

Sulfonyl_Chloride_Route Amine Amine Reaction Reaction (Nucleophilic Acyl Substitution) Amine->Reaction SulfonylChloride Sulfonyl Chloride (e.g., this compound) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Sulfonamide Sulfonamide Reaction->Sulfonamide

Caption: Traditional synthesis of sulfonamides from amines and sulfonyl chlorides.

Sulfonic_Acid_Route Amine Amine Reaction Direct Coupling Amine->Reaction SulfonicAcid Sulfonic Acid SulfonicAcid->Reaction CouplingAgent Coupling Agent or Microwave CouplingAgent->Reaction Sulfonamide Sulfonamide Reaction->Sulfonamide

Caption: Direct synthesis of sulfonamides from amines and sulfonic acids.

Transition_Metal_Catalysis ArylHalide Aryl Halide or Arylboronic Acid Reaction Catalytic Coupling ArylHalide->Reaction Amine Amine Amine->Reaction SO2_Source SO₂ Source (e.g., DABSO) SO2_Source->Reaction Catalyst Transition Metal Catalyst (e.g., Pd, Cu) Catalyst->Reaction Sulfonamide Aryl Sulfonamide Reaction->Sulfonamide

Caption: Transition-metal catalyzed synthesis of aryl sulfonamides.

Conclusion

While the reaction of amines with sulfonyl chlorides remains a fundamental method for sulfonamide synthesis, the field has evolved to offer a diverse range of alternatives. The choice of synthetic route will depend on factors such as the availability of starting materials, functional group tolerance, desired scale, and the potential for green chemistry. Direct coupling with sulfonic acids and transition-metal catalyzed methods, in particular, represent powerful strategies for overcoming the limitations of traditional approaches, enabling the efficient and versatile construction of complex sulfonamide-containing molecules for drug discovery and development. Researchers are encouraged to consider these modern alternatives to access novel chemical space and streamline their synthetic efforts.

References

The Versatility of Ethyl 2-(chlorosulfonyl)acetate in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of complex molecule synthesis, the choice of reagents is paramount to the success of a synthetic route. For researchers, scientists, and drug development professionals, the efficiency, selectivity, and reliability of a building block can significantly impact the outcome of their work. This guide provides an objective comparison of ethyl 2-(chlorosulfonyl)acetate with other common sulfonylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic challenges.

This compound has emerged as a valuable tool for the introduction of the sulfonyl moiety in the synthesis of a wide array of complex molecules, particularly sulfonamides, which are prevalent in many therapeutic agents. Its bifunctional nature, possessing both a reactive sulfonyl chloride and an ester group, allows for diverse downstream transformations. This guide will delve into its performance in comparison to established sulfonylating agents such as tosyl chloride (Ts-Cl), mesyl chloride (Ms-Cl), and the increasingly popular sulfonyl fluorides.

Comparative Performance of Sulfonylating Agents

The efficacy of a sulfonylating agent is often judged by its reactivity, selectivity, and the yields it produces in sulfonamide formation. The following tables summarize quantitative data from various studies, offering a direct comparison of this compound with its alternatives.

Table 1: Synthesis of (E)-N-Aryl-2-arylethenesulfonamides using this compound

EntryAniline DerivativeProductYield (%)
1AnilineEthyl 2-(N-phenylsulfamoyl)acetate80
22,4,6-trimethoxyanilineEthyl 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetate78

Data sourced from a study on the synthesis of microtubule-targeted anticancer agents.

Table 2: Comparative Yields in Aliphatic Sulfonamide Synthesis: Sulfonyl Chlorides vs. Sulfonyl Fluorides

Amine SubstrateSulfonyl Chloride Yield (%)Sulfonyl Fluoride Yield (%)
Amine with additional functionalityFailedGood
Amine with easily accessible amino groupEffectiveEffective
Amine with sterically hindered amino groupEfficientLow activity

This table summarizes the findings of a comparative study, highlighting the differential reactivity of sulfonyl halides.

Table 3: General Yields for Sulfonamide Synthesis with Various Sulfonylating Agents

Sulfonylating AgentTypical Yield Range (%)Notes
This compound70-85Good for a range of anilines.
Tosyl Chloride80-95Widely used, generally high yielding.
Mesyl Chloride75-90Effective for simple amines.
Sulfonyl Fluorides60-90Stable, good for specific applications.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding the practical application of these reagents.

experimental_workflow cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification amine Amine solvent Dichloromethane (DCM) amine->solvent sulfonylating_agent This compound sulfonylating_agent->solvent base Triethylamine (Et3N) solvent->base Addition temperature 0 °C to rt base->temperature extraction Extraction temperature->extraction Reaction Progression chromatography Column Chromatography extraction->chromatography product Sulfonamide Product chromatography->product reagent_selection start Substrate Characteristics sterically_hindered Sterically Hindered Amine? start->sterically_hindered acid_sensitive Acid Sensitive Group? sterically_hindered->acid_sensitive No ts_cl Tosyl Chloride / Mesyl Chloride sterically_hindered->ts_cl Yes additional_functionality Additional Functional Group? acid_sensitive->additional_functionality No sulfonyl_fluoride Sulfonyl Fluoride acid_sensitive->sulfonyl_fluoride Yes additional_functionality->ts_cl No ethyl_acetate This compound additional_functionality->ethyl_acetate Yes

Spectroscopic Validation of Sulfonamides from Ethyl 2-(chlorosulfonyl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic methods for the validation of sulfonamides synthesized from ethyl 2-(chlorosulfonyl)acetate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a clear workflow for the synthesis and analysis of this important class of compounds.

The synthesis of sulfonamides via the reaction of this compound with primary or secondary amines is a versatile method for creating compounds with a core sulfamoylacetate structure. Rigorous spectroscopic validation is crucial to confirm the formation of the desired sulfonamide bond, verify the structure, and ensure the purity of the final product.

Synthesis and Validation Workflow

The overall process involves the synthesis of the target sulfonamide, followed by purification and subsequent characterization using a suite of spectroscopic techniques.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_validation Spectroscopic Validation reagents This compound + Amine (R-NH2) + Base (e.g., Et3N) reaction Reaction in DCM at 0°C to RT reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup drying Dry (Na2SO4) & Concentrate workup->drying crude Crude Product drying->crude purify Column Chromatography or Recrystallization crude->purify pure Pure Sulfonamide purify->pure ftir FT-IR pure->ftir Confirm Functional Groups nmr ¹H & ¹³C NMR pure->nmr Elucidate Structure ms Mass Spectrometry pure->ms Determine Molecular Weight

Caption: General workflow for sulfonamide synthesis and spectroscopic validation.

Experimental Protocols

General Synthesis of Ethyl 2-(N-aryl/alkylsulfamoyl)acetate

This protocol describes the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 20 minutes.[1]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Spectroscopic Analysis Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.[3]

b) Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[4]

c) Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[3]

Data Presentation and Comparison

The successful synthesis of the sulfonamide is confirmed by the appearance of characteristic signals and the disappearance of starting material signals.

Table 1: Spectroscopic Data for a Representative Sulfonamide

This table summarizes the expected spectroscopic data for a generic ethyl 2-(N-aryl/alkylsulfamoyl)acetate.

Spectroscopic MethodFunctional Group / ProtonsCharacteristic Signal/Range
FT-IR N-H Stretch (secondary sulfonamide)3390–3230 cm⁻¹ (broad)[4]
SO₂ Asymmetric Stretch1345–1315 cm⁻¹ (strong)[4]
SO₂ Symmetric Stretch1185–1145 cm⁻¹ (strong)[4]
C=O Stretch (Ester)~1735 cm⁻¹
S-N Stretch925–905 cm⁻¹[4]
¹H NMR N-H Protonδ 5.0-8.0 ppm (broad singlet, exchanges with D₂O)
-SO₂-CH₂-CO- Protonsδ 4.0-4.5 ppm (singlet)
-O-CH₂-CH₃ Protons (Ester)δ 4.1-4.3 ppm (quartet)
-O-CH₂-CH₃ Protons (Ester)δ 1.2-1.4 ppm (triplet)
¹³C NMR C=O Carbon (Ester)δ 165-170 ppm
-SO₂-CH₂-CO- Carbonδ 55-65 ppm
-O-CH₂- Carbon (Ester)δ 60-65 ppm
-CH₃ Carbon (Ester)δ ~14 ppm
Mass Spec (ESI+) Molecular Ion[M+H]⁺
Table 2: Comparison with an Alternative Synthesis Route

This table compares the spectroscopic features of a sulfonamide synthesized from this compound versus the traditional method using an arylsulfonyl chloride and an amine.

FeatureSynthesis from this compoundSynthesis from Arylsulfonyl Chloride
Starting Materials This compound + AmineArylsulfonyl chloride + Amine
Key Product Moiety Aliphatic sulfonyl group (-SO₂-CH₂-COOEt)Aromatic sulfonyl group (Ar-SO₂-)
¹H NMR: Protons α to SO₂ Singlet at δ 4.0-4.5 ppm (-SO₂-CH₂-)No aliphatic protons adjacent to SO₂
¹³C NMR: Carbon α to SO₂ Aliphatic carbon signal at δ 55-65 ppmAromatic carbon signal (C-S) at δ 135-145 ppm
FT-IR: Additional Bands Strong C=O ester band around 1735 cm⁻¹No ester C=O band (unless present elsewhere)
Mass Spec Fragmentation Potential loss of the ethoxycarbonylmethyl groupFragmentation pattern dominated by the aryl group

Comparison with Alternative Synthesis Methods

The most common alternative for synthesizing sulfonamides is the reaction between an amine and a sulfonyl chloride, typically an arylsulfonyl chloride.[5][6]

  • Traditional Method (Arylsulfonyl Chloride): This is a robust and widely used method that yields arylsulfonamides.[6] The spectroscopic validation is straightforward, focusing on the signals from the aromatic ring and the sulfonamide group. This method is excellent for producing many established sulfa drugs.[7]

  • This compound Method: This route specifically produces sulfonamides containing an ethyl acetatemoiety attached to the sulfonyl group. This functionality offers a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can be useful in drug development for altering solubility or creating prodrugs.[1] The key spectroscopic differentiators are the distinct signals from the ethyl ester and the methylene bridge (-SO₂-CH₂-CO-) in both NMR and IR spectra.

Other modern, alternative methods include synthesis from nitroarenes, catalytic oxidation of thiols, and the use of hypervalent iodine reagents, which often offer milder conditions and improved functional group tolerance.[8][9][10] The choice of synthetic route ultimately depends on the desired final structure and the availability of starting materials.

Conclusion

The synthesis of sulfonamides from this compound provides a direct route to compounds bearing a functionalized alkylsulfonyl group. Spectroscopic validation through FT-IR, NMR, and Mass Spectrometry is essential for unambiguous structural confirmation. By comparing the obtained data with expected values and considering the unique spectral features of the sulfamoylacetate moiety, researchers can confidently verify the successful synthesis and purity of their target compounds, distinguishing them from products of alternative synthetic pathways.

References

Benchmarking Ethyl 2-(chlorosulfonyl)acetate Against Novel Sulfonylating Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the introduction of sulfonyl groups into molecules is a cornerstone for tailoring their physicochemical and biological properties. For decades, traditional reagents like ethyl 2-(chlorosulfonyl)acetate have been workhorses in this domain. However, a new wave of sulfonylating agents promises improved efficiency, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of this compound against several novel sulfonylating reagents, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges.

Executive Summary

This guide benchmarks the performance of the classical reagent, this compound, against three classes of novel sulfonylating agents: sulfonyl hydrazides, the DABCO-bis(sulfur dioxide) adduct (DABSO), and 2,4,6-trichlorophenyl chlorosulfate (TCPC). The comparative analysis focuses on the sulfonylation of amines and alcohols, critical transformations in pharmaceutical and materials science. While this compound remains a viable option, particularly for specific applications, the newer reagents often demonstrate superior yields, broader functional group tolerance, and milder reaction conditions.

Performance Comparison: Sulfonylation of Amines

The formation of sulfonamides is a crucial reaction in drug discovery. The following table summarizes the performance of various sulfonylating agents in the sulfonylation of representative amines.

SubstrateReagentProductYield (%)Reference
AnilineThis compoundEthyl 2-(N-phenylsulfamoyl)acetateHigh[1]
Anilinep-Toluenesulfonyl hydrazideN-phenyl-4-methylbenzenesulfonamide85[2]
AnilineDABSO/GrignardBenzenesulfonamide67
2-Pyridylzinc bromide2,4,6-Trichlorophenyl chlorosulfate2,4,6-Trichlorophenyl pyridine-2-sulfonate75[3]
BenzylamineThis compoundN/AN/A
Benzylaminep-Toluenesulfonyl hydrazideN-benzyl-4-methylbenzenesulfonamide82[2]
MorpholineDABSO/Grignard4-(Phenylsulfonyl)morpholine83[4]

Note: "N/A" indicates that specific yield data for this combination was not found in the searched literature. "High" indicates a qualitative description of the yield from the source.

Performance Comparison: Sulfonylation of Alcohols

The synthesis of sulfonate esters is another vital transformation, providing intermediates for further functionalization. The table below compares the efficacy of different reagents in the sulfonylation of alcohols.

SubstrateReagentProductYield (%)Reference
PhenolThis compoundN/AN/A
Phenolp-Toluenesulfonyl chloridePhenyl tosylate93[5]
Benzyl alcoholThis compoundN/AN/A
Benzyl alcoholp-Toluenesulfonyl chlorideBenzyl tosylate94

Note: "N/A" indicates that specific yield data for this combination was not found in the searched literature. Data for p-toluenesulfonyl chloride is used as a benchmark for traditional sulfonyl chlorides.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and comparison. Below are representative protocols for each class of sulfonylating reagent.

Sulfonylation of Amines with this compound

This procedure is based on the synthesis of arylsulfamoylacetic acid ethyl esters.[1]

Materials:

  • Aniline derivative

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the aniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(N-arylsulfamoyl)acetate.

Sulfonylation of Amines with Sulfonyl Hydrazides

This protocol describes an iodine-catalyzed oxidative coupling of sulfonyl hydrazides with tertiary amines.[2]

Materials:

  • Sulfonyl hydrazide

  • Tertiary amine

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP)

  • Water

Procedure:

  • In a reaction vessel, combine the sulfonyl hydrazide (1 equivalent), tertiary amine (1.5 equivalents), and iodine (20 mol%).

  • Add water as the solvent.

  • Add tert-butyl hydroperoxide (2 equivalents) to the mixture.

  • Stir the reaction mixture at 80 °C for the time indicated by TLC monitoring.

  • After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure sulfonamide.

Sulfonamide Synthesis using DABSO

This one-pot procedure utilizes a Grignard reagent, DABSO, sulfuryl chloride, and an amine.

Materials:

  • Aryl or alkyl magnesium bromide (Grignard reagent)

  • DABCO-bis(sulfur dioxide) (DABSO)

  • Sulfuryl chloride (SO₂Cl₂)

  • Amine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the Grignard reagent (1 equivalent) in anhydrous THF at -78 °C, add a solution of DABSO (1.1 equivalents) in THF.

  • Stir the mixture at this temperature for 1 hour.

  • Add sulfuryl chloride (1.1 equivalents) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Add the amine (2 equivalents) and stir the reaction mixture for an additional 2 hours at room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sulfonylation of Heteroaryl Amines with 2,4,6-Trichlorophenyl chlorosulfate (TCPC)

This method is suitable for the synthesis of heteroaryl sulfonamides from organozinc reagents.[3]

Materials:

  • Heteroaryl bromide

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂)

  • 2,4,6-Trichlorophenyl chlorosulfate (TCPC)

  • Amine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the heteroaryl bromide (1 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1 equivalent) dropwise.

  • After stirring for 30 minutes, add a solution of zinc chloride (1 equivalent) in THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting organozinc solution to 0 °C and add a solution of TCPC (1 equivalent) in THF.

  • Stir the reaction at room temperature for 2 hours.

  • Add the desired amine (2 equivalents) and continue stirring for an additional 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the heteroaryl sulfonamide.

Signaling Pathways and Experimental Workflows

Sulfonamides and sulfonate esters are prevalent motifs in biologically active molecules, often targeting specific signaling pathways. For instance, many kinase inhibitors incorporate a sulfonamide group, which can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme, leading to the inhibition of downstream signaling cascades implicated in cell proliferation and survival.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK pathway) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->Kinase Cascade (e.g., MAPK pathway) Inhibits

Caption: A simplified kinase signaling pathway inhibited by a sulfonamide-based drug.

A general workflow for a typical sulfonylation reaction provides a high-level overview of the process from starting materials to the purified product.

Experimental_Workflow Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Substrate, Reagent, Solvent, Base Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Stirring, Heating/Cooling Workup Workup Reaction Monitoring->Workup TLC/LC-MS Purification Purification Workup->Purification Extraction, Washing Product Characterization Product Characterization Purification->Product Characterization Column Chromatography, Recrystallization

Caption: General experimental workflow for a sulfonylation reaction.

Conclusion

The choice of a sulfonylating reagent is a critical decision in the design of a synthetic route. While this compound and other traditional sulfonyl chlorides are effective and economical, the advent of novel reagents like sulfonyl hydrazides, DABSO, and TCPC has significantly expanded the synthetic chemist's toolbox. These modern alternatives often provide advantages in terms of yield, substrate scope, and reaction conditions, particularly for complex and sensitive substrates. This guide serves as a starting point for researchers to make informed decisions based on the specific requirements of their target molecules and synthetic strategies. Further investigation into the ever-growing literature on novel sulfonylating agents is encouraged to stay at the forefront of this dynamic field.

References

The Strategic Advantage of Ethyl 2-(Chlorosulfonyl)acetate in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of a wide array of pharmaceutical compounds. Among the various reagents available, ethyl 2-(chlorosulfonyl)acetate presents a unique combination of reactivity and functionality, offering distinct advantages in the construction of complex sulfonamide-containing molecules. This guide provides an objective comparison of this compound with other common sulfonylating agents, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

This compound is a versatile reagent primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a reactive sulfonyl chloride and an ester group, allows for the efficient introduction of a sulfonyl moiety and subsequent molecular elaborations, such as cyclizations and chain extensions.[1] This dual functionality makes it a valuable tool in the synthesis of heterocyclic compounds and sulfa drugs.[1]

Comparison with Alternative Sulfonylating Agents

The choice of a sulfonylating agent significantly impacts reaction efficiency, yield, and the overall synthetic strategy. While traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are widely used, this compound offers specific benefits.

Key Advantages of this compound:

  • Versatility: The presence of the ester group provides a handle for further chemical transformations, which is absent in simpler reagents like TsCl and MsCl. This allows for the construction of more complex molecular architectures in fewer synthetic steps.

  • Reactivity: The electron-withdrawing nature of the adjacent ester group can influence the reactivity of the sulfonyl chloride, potentially leading to milder reaction conditions.

  • Efficiency in Multi-step Syntheses: For target molecules requiring both a sulfonamide and an acetic acid or ester moiety, using this compound can streamline the synthesis by introducing both functionalities in a single step.

Common Alternatives and Their Characteristics:

  • p-Toluenesulfonyl Chloride (TsCl): A widely used, crystalline solid that is relatively easy to handle.[2] It is effective for the sulfonylation of a broad range of amines and alcohols.[3]

  • Methanesulfonyl Chloride (MsCl): A liquid reagent that is often used when a smaller, non-aromatic sulfonyl group is desired.[4] It is known for its high reactivity.[4]

  • Benzenesulfonyl Chloride: Another common aromatic sulfonylating agent, its reactivity can be modulated by substituents on the benzene ring.[5]

To provide a clear comparison, the following table summarizes the performance of these agents in the synthesis of a generic sulfonamide from a primary amine.

ReagentTypical Reaction ConditionsTypical YieldsKey Features
This compound Amine, base (e.g., triethylamine), DCM, 0 °C to RT80-95%Bifunctional, allows for further modification via the ester group.
p-Toluenesulfonyl Chloride (TsCl) Amine, base (e.g., pyridine), 0-25 °CHigh (can be quantitative)[3]Solid, easy to handle, widely available.
Methanesulfonyl Chloride (MsCl) Amine, base (e.g., triethylamine), DCM, 0-25 °C75-95%Liquid, provides a small alkylsulfonyl group.[6]
Benzenesulfonyl Chloride Amine, base (e.g., pyridine), 0-25 °CHigh (can be quantitative)[3]Reactivity can be tuned with ring substituents.

Case Study: Synthesis of (E)-N-Aryl-2-arylethenesulfonamide Analogues

A notable application of this compound is in the synthesis of potent microtubule-targeted anticancer agents. The synthesis involves the condensation of this compound with various anilines to form ethyl arylsulfamoyl acetates, which are then further elaborated to the final drug candidates.

Experimental Protocol: Synthesis of Ethyl 2-(N-Phenylsulfamoyl)acetate

This protocol is adapted from a published procedure for the synthesis of anticancer agents.

Materials:

  • Aniline

  • Triethylamine

  • This compound

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of aniline (10.0 g, 107 mmol) in dichloromethane (150 mL) at 10 °C, add triethylamine (16.3 g, 161 mmol) dropwise and stir for 15 minutes at the same temperature.

  • Slowly add a solution of this compound (22.0 g, 118 mmol) in dichloromethane (25 mL) at 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Upon completion of the reaction, add water and stir for 15 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by silica gel column chromatography (1:1, ethyl acetate:hexane) to yield pure ethyl 2-(N-phenylsulfamoyl)acetate.

Yield: 80%

Characterization Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 1.31 (t, J = 6.9 Hz, 3H, CH₃), 3.96 (s, 2H, CH₂), 4.31 (q, J = 7.2 Hz, 2H, OCH₂), 6.85 (br s, 1H, NH), 7.38–7.46 (m, 5H, Ar-H).

  • HRMS [M+H]⁺ (m/z): Found 244.0589, Calculated for C₁₀H₁₃NO₄S 243.0565.

Visualizing the Synthetic Pathway

The following diagrams illustrate the general reaction pathway for sulfonamide synthesis and the specific workflow for the case study.

Sulfonamide_Synthesis Amine Primary/Secondary Amine Reaction Sulfonylation Amine->Reaction SulfonylChloride Sulfonylating Agent (e.g., this compound) SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction HCl Scavenger Sulfonamide Sulfonamide Product Reaction->Sulfonamide

Caption: General pathway for sulfonamide synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup and Purification A 1. Dissolve aniline in DCM at 10°C B 2. Add triethylamine dropwise A->B C 3. Add this compound solution B->C D 4. Warm to RT and stir for 3 hours C->D E 5. Quench with water D->E F 6. Separate organic layer E->F G 7. Dry and concentrate F->G H 8. Purify by column chromatography G->H I Final Product: Ethyl 2-(N-phenylsulfamoyl)acetate H->I

Caption: Workflow for ethyl 2-(N-phenylsulfamoyl)acetate synthesis.

Conclusion

This compound stands out as a highly valuable reagent in pharmaceutical synthesis, particularly for the construction of complex molecules where the introduction of both a sulfonamide and an ester functionality is desired. Its bifunctional nature can lead to more convergent and efficient synthetic routes compared to traditional sulfonylating agents. While reagents like p-toluenesulfonyl chloride and methanesulfonyl chloride remain important tools for straightforward sulfonamide formation, the strategic use of this compound can provide a significant advantage in the development of novel pharmaceutical candidates. The provided experimental data and protocols serve as a practical guide for researchers looking to leverage the unique properties of this versatile building block.

References

A Comparative Guide to the Synthesis of N-Substituted Amides from Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-substituted amides derived from the reaction of ethyl 2-(chlorosulfonyl)acetate with amines. It offers a comparative analysis with alternative synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Executive Summary

The reaction of this compound with primary and secondary amines provides a direct and efficient route to N-substituted ethyl 2-sulfamoylacetates. These compounds are valuable intermediates in medicinal chemistry and drug discovery. This guide details the reaction, presents typical characterization data, and compares this method with other common approaches for N-substituted amide and sulfonamide synthesis, such as reactions involving arylsulfonyl chlorides and dansyl chloride. While direct and high-yielding, the choice of synthetic route will ultimately depend on substrate scope, functional group tolerance, and desired scale.

Synthesis of N-Substituted Amides from this compound

The primary reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of an N-S bond and displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme

Reaction of this compound with an Amine reagents This compound + R-NH2 (Amine) conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) 0 °C to room temperature reagents->conditions product N-Substituted ethyl 2-sulfamoylacetate conditions->product byproduct + Base·HCl product->byproduct

Caption: General reaction for the synthesis of N-substituted amides.

Performance Data

Table 1: Synthesis of Ethyl 2-(N-arylsulfamoyl)acetates

Amine (Aniline Derivative)ProductYield (%)Reference
AnilineEthyl 2-(N-phenylsulfamoyl)acetate80[1]
2,4,6-TrimethoxyanilineEthyl 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetate78[1]
2,3,4,5,6-PentafluoroanilineEthyl 2-(N-(perfluorophenyl)sulfamoyl)acetate78[1]

Characterization of N-Substituted Ethyl 2-Sulfamoylacetates

The synthesized products are typically characterized using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for a Representative Product: Ethyl 2-(N-phenylsulfamoyl)acetate

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ 1.31 (t, J = 6.9 Hz, 3H, CH₃), 3.96 (s, 2H, CH₂), 4.25 (q, J = 6.9 Hz, 2H, OCH₂), 7.10-7.40 (m, 5H, Ar-H), 7.85 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ 14.0 (CH₃), 58.5 (CH₂), 62.5 (OCH₂), 121.0 (Ar-C), 125.0 (Ar-C), 129.5 (Ar-C), 137.0 (Ar-C), 165.0 (C=O)
IR (KBr, cm⁻¹)3250 (N-H stretch), 1735 (C=O stretch, ester), 1340 & 1160 (SO₂ stretch)
MS (ESI)m/z 244.1 [M+H]⁺

Note: ¹³C NMR, IR, and MS data are representative and extrapolated from typical values for similar structures.

Experimental Protocols

General Synthesis of Ethyl 2-(N-arylsulfamoyl)acetate[1]
  • To a stirred solution of the aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Workflow

Workflow for Product Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structure Elucidation nmr->structure ir->structure ms->structure Comparison of Sulfonamide Synthesis Pathways cluster_start Starting Materials cluster_product Product amine Amine product N-Substituted Sulfonamide amine->product ethyl_chloro This compound ethyl_chloro->product Direct Sulfonamidation aryl_chloro Arylsulfonyl Chloride aryl_chloro->product Classical Sulfonamidation thiol Thiol thiol->product Electrochemical Coupling

References

A Comparative Analysis of Sulfonyl Chloride Reaction Kinetics for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In a comprehensive guide released today, researchers and professionals in drug development are provided with an in-depth comparative study of the reaction kinetics of various sulfonyl chlorides. This guide offers a meticulous examination of experimental data, detailed protocols, and mechanistic insights to facilitate the selection of appropriate sulfonylating agents for a wide range of synthetic applications.

The reactivity of sulfonyl chlorides is a critical parameter in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules. Understanding the kinetic behavior of different sulfonyl chlorides under various conditions is paramount for optimizing reaction outcomes, improving yields, and ensuring process safety. This guide aims to be an invaluable resource by presenting a curated compilation of kinetic data and experimental methodologies.

Comparative Kinetic Data of Sulfonyl Chloride Solvolysis

The rate of solvolysis, the reaction of a substrate with the solvent, is a key indicator of a sulfonyl chloride's reactivity. The following tables summarize the first-order rate constants (k) and activation parameters for the solvolysis of a selection of aromatic and aliphatic sulfonyl chlorides in various solvents.

Table 1: First-Order Rate Constants for the Solvolysis of Para-Substituted Benzenesulfonyl Chlorides in Water at 15°C
Substituent (p-X)k x 10⁴ (s⁻¹)[1]
-OCH₃23.89
-CH₃13.57
-H11.04
-Br7.447
-NO₂9.373
Table 2: Comparative Solvolysis Rates of Alkanesulfonyl Chlorides
Sulfonyl ChlorideSolventTemperature (°C)k (s⁻¹)
Methanesulfonyl ChlorideWater20Value not explicitly found
Ethanesulfonyl ChlorideMethanolRoom Temp.Slower than Methanesulfonyl Chloride[2]
Ethanesulfonyl ChlorideEthanolRoom Temp.Slower than Methanesulfonyl Chloride[2]
Ethanesulfonyl ChlorideWaterRoom Temp.More reactive than Methanesulfonyl Chloride[2]

Note: Direct numerical comparison is challenging due to variations in experimental conditions across different studies. However, the relative reactivity trends are informative.

Table 3: Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride and Benzenesulfonyl Chloride in H₂O
Sulfonyl ChlorideΔH‡ (kcal/mol)ΔS‡ (cal/mol·K) at 20°C[3]ΔG‡ (kcal/mol)
Methanesulfonyl ChlorideValue not specified-8.32Value not specified
Benzenesulfonyl ChlorideValue not specified-13.25Value not specified

The data reveals that both electron-donating and electron-withdrawing substituents influence the rate of hydrolysis of benzenesulfonyl chlorides. The Hammett plot for the alkaline hydrolysis of substituted benzenesulfonyl chlorides yields a positive ρ-value of +1.564, indicating that the reaction is favored by electron-withdrawing groups which stabilize the developing negative charge in the transition state.[2] In contrast, for the neutral solvolysis, the Hammett plot is curved.[2] The difference in the entropy of activation between methanesulfonyl chloride and benzenesulfonyl chloride suggests differences in the transition state structure and solvation.[3]

Experimental Protocols

Accurate and reproducible kinetic data are underpinned by meticulous experimental procedures. Below are detailed protocols for two common methods used to study the reaction kinetics of sulfonyl chlorides.

Conductimetric Method for Determining Solvolysis Rates

This method is particularly suitable for solvolysis reactions that produce ions, leading to a change in the conductivity of the solution over time.

Principle: The hydrolysis of a sulfonyl chloride (RSO₂Cl) in water produces a sulfonic acid (RSO₃H) and hydrochloric acid (HCl), both of which are strong electrolytes. The rate of reaction can be followed by measuring the increase in the electrical conductivity of the solution.

Apparatus:

  • Conductivity meter with a dipping cell

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation:

    • Prepare a stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetone, dioxane).

    • Fill the reaction vessel with a known volume of the desired solvent (e.g., deionized water) and place it in the constant temperature bath to equilibrate.

  • Measurement:

    • Immerse the conductivity cell in the solvent and begin stirring.

    • Once the temperature is stable, record the initial conductivity of the solvent.

    • Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the reaction vessel.

    • Record the conductivity at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • Data Analysis:

    • The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of the resulting straight line is equal to -k.

Spectrophotometric Method for Determining Aminolysis Rates

This method is ideal for reactions where a reactant or product has a distinct UV-Vis absorption spectrum. The reaction of a sulfonyl chloride with a chromophoric amine, such as aniline, is a good example.

Principle: The concentration of a light-absorbing species is proportional to its absorbance, as described by the Beer-Lambert law. By monitoring the change in absorbance of a reactant or product at a specific wavelength, the reaction rate can be determined.

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Syringes or micropipettes

  • Standard laboratory glassware

Procedure:

  • Preparation:

    • Determine the absorption spectra of the sulfonyl chloride, the amine, and the expected sulfonamide product to identify a suitable wavelength for monitoring where there is a significant change in absorbance during the reaction.

    • Prepare stock solutions of the sulfonyl chloride and the amine in a suitable solvent (e.g., acetonitrile, ethanol).

  • Measurement:

    • Place a known volume of the amine solution in a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.

    • Record the initial absorbance at the chosen wavelength.

    • Initiate the reaction by rapidly adding a small, known volume of the sulfonyl chloride stock solution to the cuvette, and mix quickly.

    • Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') can be obtained by plotting ln(A∞ - At) or ln(At - A∞) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The choice of the expression depends on whether the monitored species is a product or a reactant. The slope of the linear plot will be -k'.

    • The second-order rate constant can be determined by dividing k' by the concentration of the reactant that is in excess.

Mechanistic Insights and Visualizations

The solvolysis of most sulfonyl chlorides is generally accepted to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] This involves the backside attack of a nucleophile (e.g., a water molecule) on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state.

G reagents R-SO₂Cl + Nu: ts [Nu---SO₂(R)---Cl]⁻ reagents->ts Sₙ2 Attack products R-SO₂-Nu + Cl⁻ ts->products Leaving Group Departure

Caption: Generalized Sₙ2 reaction pathway for a sulfonyl chloride.

The experimental workflow for a kinetic study can also be visualized to provide a clear overview of the process.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sol Prepare Solutions thermo Thermostat Reaction Vessel prep_sol->thermo mix Mix Reactants thermo->mix measure Measure Property vs. Time (Conductivity/Absorbance) mix->measure plot Plot Kinetic Data measure->plot calc Calculate Rate Constants plot->calc

Caption: Experimental workflow for kinetic analysis of sulfonyl chlorides.

This guide provides a foundational understanding of the comparative reaction kinetics of sulfonyl chlorides. For more specific applications, it is recommended to consult the primary literature for detailed data relevant to the specific substrates and reaction conditions of interest.

References

A Comparative Guide to the Stereoselective Synthesis of α,β-Unsaturated Esters: Modified Julia Olefination vs. Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry. This guide provides a detailed comparison of two prominent methodologies: the modified Julia olefination, utilizing ethyl (benzothiazol-2-ylsulfonyl)acetate, and the well-established Horner-Wadsworth-Emmons (HWE) reaction. We will delve into their mechanisms, stereoselectivity with supporting data, and provide detailed experimental protocols to aid in methodological selection.

While ethyl 2-(chlorosulfonyl)acetate is not directly employed for stereoselective transformations, it serves as a potential precursor for sulfonyl-based reagents. A key derivative, ethyl (benzothiazol-2-ylsulfonyl)acetate, has emerged as a potent reagent in the modified Julia olefination, offering a valuable alternative to traditional olefination methods.

At a Glance: Modified Julia Olefination vs. Horner-Wadsworth-Emmons Reaction

FeatureModified Julia Olefination (with Ethyl (benzothiazol-2-ylsulfonyl)acetate)Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Ethyl (benzothiazol-2-ylsulfonyl)acetatePhosphonate esters (e.g., triethyl phosphonoacetate)
Key Intermediate β-alkoxysulfoneOxaphosphetane
Primary Stereoselectivity Substrate-dependent: (E)-selective for aryl and branched aliphatic aldehydes, (Z)-selective for linear aliphatic aldehydes.[1][2][3]Generally (E)-selective.[4][5][6]
Conditions for (Z)-selectivity Favored with linear aliphatic aldehydes under standard conditions.[1][2][3]Requires modified phosphonates (e.g., Still-Gennari conditions) or specific reaction conditions.[4][6]
Byproducts Benzothiazole-2-sulfinate, SO₂Water-soluble phosphate esters.[5]
Advantages Mild reaction conditions, high stereoselectivity with specific substrates.High (E)-selectivity for a broad range of aldehydes, easily removable byproducts.[5][6]
Limitations Stereoselectivity is highly dependent on the aldehyde structure.(Z)-selectivity often requires specialized and more expensive reagents.

Delving into the Mechanisms and Stereoselectivity

The stereochemical outcome of both reactions is determined by the stability of key intermediates and transition states. Understanding these mechanisms is crucial for predicting and controlling the formation of the desired alkene isomer.

Modified Julia Olefination: A Tale of Two Pathways

The modified Julia olefination proceeds through the addition of a metalated sulfone to an aldehyde, forming a β-alkoxysulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent elimination to yield the alkene.[7][8] The stereoselectivity is largely dictated by the initial diastereoselective addition to the aldehyde.[8]

A simplified mechanistic workflow is depicted below:

G reagent Ethyl (benzothiazol-2-ylsulfonyl)acetate carbanion Sulfonyl Carbanion reagent->carbanion Deprotonation base Base (e.g., DBU) base->carbanion adduct β-Alkoxysulfone Adducts (syn and anti) carbanion->adduct Nucleophilic Addition aldehyde Aldehyde (R-CHO) aldehyde->adduct spiro Spirocyclic Intermediate adduct->spiro Smiles Rearrangement alkene α,β-Unsaturated Ester (E or Z) spiro->alkene Elimination of SO2 and Benzothiazolone G phosphonate Phosphonate Ester carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion betaine Betaine Intermediate carbanion->betaine Nucleophilic Addition aldehyde Aldehyde (R-CHO) aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization alkene (E)-α,β-Unsaturated Ester oxaphosphetane->alkene Elimination

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step operational plan for the safe disposal of Ethyl 2-(chlorosulfonyl)acetate, a corrosive and water-reactive compound. Adherence to these procedures is critical for minimizing risk and ensuring environmental protection.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It reacts with moisture, including humidity in the air, to produce corrosive byproducts. Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.Protects against splashes of the corrosive material.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents severe skin burns upon contact.
Body Protection Chemical-resistant lab coat or apron.Protects skin and personal clothing from contamination.
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood.Prevents inhalation of corrosive vapors and acid gases.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of residual amounts of this compound involves a carefully controlled neutralization reaction. This procedure should only be performed by trained personnel. Bulk quantities of the chemical should be treated as hazardous waste and disposed of through an approved waste disposal facility without attempting neutralization.[3]

Experimental Protocol for Neutralization of Residual this compound:

Objective: To safely hydrolyze and neutralize residual this compound into less hazardous, water-soluble salts.

Materials:

  • Residual this compound (e.g., in a reaction flask).

  • A basic solution, such as 5% sodium bicarbonate or a 1-2 M sodium hydroxide solution.[3][4]

  • Ice bath.

  • Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution).[4]

  • Stir plate and stir bar.

  • pH paper or a pH meter.

Procedure:

  • Preparation: In a chemical fume hood, place the large beaker containing a sufficient volume of the basic solution on a stir plate within an ice bath. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual this compound.[4] Begin vigorous stirring of the basic solution.

  • Slow Addition: Carefully and slowly, add the residual this compound to the cold, stirred basic solution in a dropwise manner.[3][4] This reaction is exothermic and will release corrosive fumes.[3] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow. Crucially, never add the base to the sulfonyl chloride. [3]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the neutralization reaction is complete.[4]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more of the basic solution until the target pH is reached.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's and local regulations.[4] Even after neutralization, it is best practice to have it handled by a professional waste disposal service.

Spill Management

In the event of a small spill, immediate and appropriate action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating to manage vapors.

  • Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.

Quantitative Data Summary

ParameterValue/RangeNotes
Neutralizing Agent Concentration 5% Sodium Bicarbonate (NaHCO₃) or 1-2 M Sodium Hydroxide (NaOH)A dilute basic solution is used to control the exothermic reaction.[3][4]
Molar Ratio of Base to Sulfonyl Chloride At least 5-10 molar equivalents of baseEnsures complete neutralization of the sulfonyl chloride.[4]
Reaction Time (Post-addition) Minimum of 30-60 minutesAllows the neutralization reaction to go to completion.[4]
Final pH of Waste Solution 7-9Confirms that the waste has been successfully neutralized.[4]

Disposal_Workflow cluster_prep Preparation Phase cluster_procedure Disposal Procedure start Start: Identify this compound Waste assess_quantity Assess Quantity: Residual or Bulk? start->assess_quantity prep_ppe Don Appropriate PPE assess_quantity->prep_ppe Residual bulk_disposal Bulk Waste: Package for Professional Disposal assess_quantity->bulk_disposal Bulk prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_neutralization Prepare Neutralization Setup (Basic Solution in Ice Bath) prep_hood->prep_neutralization neutralize Slowly Add Sulfonyl Chloride to Stirred Basic Solution prep_neutralization->neutralize end End: Proper Disposal bulk_disposal->end react Stir for 30-60 Minutes neutralize->react check_ph Verify pH is Neutral (7-9) react->check_ph adjust_ph Add More Base check_ph->adjust_ph No (Acidic) final_disposal Transfer to Aqueous Hazardous Waste Container check_ph->final_disposal Yes adjust_ph->check_ph final_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 2-(chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(chlorosulfonyl)acetate

This guide provides critical safety, handling, and disposal information for professionals working with this compound (CAS No: 55896-93-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive liquid that can cause severe skin burns and eye damage and may be corrosive to metals.[1][2] It also reacts with water.[3] A comprehensive personal protective equipment strategy is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

SituationRequired PPE
General Laboratory Use & Handling Gloves: Chemical-resistant nitrile or neoprene gloves. • Eye Protection: Snug-fitting safety goggles.[4] • Body Protection: Standard laboratory coat.
Weighing, Transferring & Operations with Splash Potential Gloves: Double-gloving with chemical-resistant gloves (nitrile, neoprene). • Eye/Face Protection: Chemical splash goggles and a full-face shield.[4] • Body Protection: Chemical-resistant apron or coveralls over a lab coat. • Work Area: Always conduct these operations within a certified chemical fume hood.
Large-Scale Operations or Spill Response Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[5] • Eye/Face Protection: Chemical splash goggles and a full-face shield.[5] • Body Protection: Full chemical-resistant suit or coveralls. • Respiratory Protection: An air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus may be required depending on the spill size and ventilation.[6][7][8]
Quantitative Safety Data

A summary of key quantitative safety and physical properties is provided below for quick reference.

Table 2: Physical and Toxicological Properties

PropertyValue
CAS Number 55896-93-0[1]
Molecular Formula C4H7ClO4S[7]
Molecular Weight 186.61 g/mol [7]
Flash Point 104 °F (40 °C)[6]
Storage Temperature 2-8°C (35.6-46.4°F) under an inert atmosphere[6]
Toxicity (Inhalation, TLV) 10 ppm[6][7]
Toxicity (Ingestion, LD50, rat) 0.5 to 5.0 g/kg[6][7]

Operational and Disposal Plan

A systematic workflow is critical for safely managing this compound from receipt to disposal. The following diagram and procedural steps outline this process.

G Workflow for Handling this compound cluster_hazards Key Safety Controls A 1. Preparation & PPE B 2. Chemical Handling (In Fume Hood) A->B C 3. Post-Handling B->C H1 Corrosive Liquid B->H1 Wear Full PPE H2 Inhalation Hazard B->H2 Use Fume Hood D 4. Waste Collection C->D E 5. Decontamination D->E H3 Reactive with Water D->H3 Keep Dry F 6. Final Disposal E->F

Caption: Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling and Disposal

1. Preparation and Pre-Handling

  • Area Setup: Ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items and incompatible materials, especially water and strong oxidizing agents.[1][9]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested. Have spill control materials (e.g., sand, vermiculite) readily available.[1]

  • Don PPE: Before handling the chemical, put on all required PPE as specified in Table 1.

2. Chemical Handling

  • Transport: When moving the chemical, use a secondary container to prevent spills.

  • Operations: Perform all work, including weighing and transferring, inside the chemical fume hood to minimize inhalation exposure.[5]

  • Container Management: Keep the chemical container tightly sealed when not in use.[1] Avoid contact with moisture.[1]

  • Storage: Store the chemical in its original container in a designated, cool, dry, and well-ventilated area, under lock and key if possible.[1] The recommended storage temperature is between 2-8°C.[6]

3. Spill Management

  • Small Spills: For minor spills within the fume hood, absorb the material with an inert, dry absorbent like sand or vermiculite.[1] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department immediately.

4. Waste Collection and Disposal

  • Hazardous Waste: All materials contaminated with this compound, including disposable labware, absorbent materials, and contaminated PPE, must be treated as hazardous waste.[5][10]

  • Waste Containers: Collect solid and liquid waste in separate, clearly labeled, sealed, and chemically compatible containers.

  • Disposal Procedure: The final disposal must be conducted through a licensed hazardous waste management facility.[1] Treatment may involve neutralization with soda-ash or soda-lime followed by incineration or secure landfilling.[1] Always comply with local, state, and federal regulations.[10]

5. Post-Handling Decontamination

  • Equipment: Thoroughly clean all non-disposable equipment and glassware after use.

  • Work Area: Decontaminate the work surface within the fume hood.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Then, decontaminate them with a 5% aqueous sodium hydroxide or soda ash solution before disposal or recycling.[1]

  • Personal Hygiene: After removing PPE, wash hands and any exposed skin thoroughly with soap and water.[1] Contaminated work clothes should be laundered separately before reuse.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.